Product packaging for Laxiflorin B-4(Cat. No.:)

Laxiflorin B-4

Cat. No.: B12379662
M. Wt: 515.6 g/mol
InChI Key: UCVLLMRPTFRSPH-SXFUTUKFSA-N
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Description

Laxiflorin B-4 is a useful research compound. Its molecular formula is C29H29N3O6 and its molecular weight is 515.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H29N3O6 B12379662 Laxiflorin B-4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H29N3O6

Molecular Weight

515.6 g/mol

IUPAC Name

[(1S,1'R,5S,9R)-2',2'-dimethyl-10-methylidene-2,5',11-trioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,6'-cyclohex-3-ene]-1'-yl]methyl 1-pyridin-3-ylpyrazole-4-carboxylate

InChI

InChI=1S/C29H29N3O6/c1-17-18-6-7-21-28(11-18,24(17)34)26(36)38-16-29(21)22(27(2,3)9-8-23(29)33)15-37-25(35)19-12-31-32(14-19)20-5-4-10-30-13-20/h4-5,8-10,12-14,18,21-22H,1,6-7,11,15-16H2,2-3H3/t18-,21?,22-,28+,29+/m1/s1

InChI Key

UCVLLMRPTFRSPH-SXFUTUKFSA-N

Isomeric SMILES

CC1(C=CC(=O)[C@@]2([C@@H]1COC(=O)C3=CN(N=C3)C4=CN=CC=C4)COC(=O)[C@]56C2CC[C@H](C5)C(=C)C6=O)C

Canonical SMILES

CC1(C=CC(=O)C2(C1COC(=O)C3=CN(N=C3)C4=CN=CC=C4)COC(=O)C56C2CCC(C5)C(=C)C6=O)C

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Laxiflorin B from Isodon eriocalyx: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Laxiflorin B, a promising bioactive compound derived from the plant Isodon eriocalyx var. laxiflora. This document details the experimental protocols for its extraction, purification, and semi-synthesis, and presents its key characterization data. Furthermore, it visualizes the experimental workflows and the known signaling pathway of Laxiflorin B.

Introduction

Laxiflorin B is a naturally occurring seco-ent-kaurane diterpenoid first isolated from the leaves of Isodon eriocalyx var. laxiflora, a perennial shrub found in China. This compound has garnered significant interest within the scientific community for its potent cytotoxic activity against various tumor cells. Subsequent research has identified Laxiflorin B as a novel, selective covalent inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the ErbB signaling pathway implicated in several cancers.

The low natural abundance of Laxiflorin B has led to the development of a semi-synthetic production method from a more prevalent analogue, Eriocalyxin B, also found in I. eriocalyx. This guide provides a comprehensive summary of the methodologies involved in both the isolation from its natural source and its semi-synthetic production.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the isolation and production of Laxiflorin B.

ParameterValueSource
Natural Yield of Laxiflorin B0.00061% - 0.00067% (from dried leaves)
Natural Yield of Eriocalyxin B0.084% (from dried leaves)
Semi-synthesis Yield of Laxiflorin B70% (from Eriocalyxin B)
Molecular Weight of Laxiflorin B344.1624 g/mol

Table 1: Yields and Molecular Weight of Laxiflorin B.

Experimental Protocols

This section details the key experimental procedures for the isolation, semi-synthesis, and characterization of Laxiflorin B.

Isolation from Isodon eriocalyx var. laxiflora

While a detailed step-by-step protocol for the complete isolation of Laxiflorin B from Isodon eriocalyx var. laxiflora is not fully detailed in the reviewed literature, the general procedure for isolating diterpenoids from Isodon species involves solvent extraction and chromatographic separation.

General Protocol for Diterpenoid Isolation from Isodon species:

  • Extraction: The dried and powdered aerial parts of the plant are extracted exhaustively with a solvent such as ethanol or a mixture of dichloromethane and methanol at room temperature.

  • Partitioning: The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Chromatographic Separation: The ethyl acetate fraction, which typically contains the diterpenoids, is subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative HPLC to yield the pure compounds.

Semi-synthesis of Laxiflorin B from Eriocalyxin B

Due to the low natural abundance of Laxiflorin B, a more efficient semi-synthetic route has been developed starting from the more readily available Eriocalyxin B.

Protocol:

  • Oxidative Cleavage: The vicinal diols at the C6-C7 position of Eriocalyxin B are oxidized to an aldehyde. This is achieved by treating a refluxing solution of Eriocalyxin B in dichloromethane (DCM) with Dess-Martin periodinane.

  • Selective Reduction: The aldehyde functional group of the oxidation product is then selectively reduced to a primary alcohol using sodium borohydride (NaBH₄) under acidic conditions.

  • Purification: The final product, Laxiflorin B, is purified by column chromatography.

Structural Elucidation

The structure of Laxiflorin B was determined using a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR techniques were utilized to determine the chemical structure of Laxiflorin B.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) was used to determine the exact molecular weight and elemental composition of Laxiflorin B.

Analysis of Laxiflorin B-ERK1 Covalent Binding by Mass Spectrometry

The covalent binding of Laxiflorin B to its target protein ERK1 was investigated using mass spectrometry.

Protocol:

  • Protein Preparation: HEK293T cells overexpressing a Flag-ERK1 fusion protein are purified using magnetic beads conjugated with an anti-Flag antibody.

  • Incubation: The purified Flag-ERK1 is incubated with Laxiflorin B (e.g., 10 µM for 16 hours at 4°C).

  • Washing: The beads are washed to remove non-covalently bound compounds.

  • Denaturation, Reduction, and Alkylation: The protein is denatured, and the cysteine residues are reduced and alkylated.

  • Tryptic Digestion: The protein is digested with trypsin to generate smaller peptides.

  • LC-MS/MS Analysis: The resulting peptides are analyzed by a TripleTOF 5600+ LC-MS/MS system to identify the peptide fragment of ERK1 that is covalently modified by Laxiflorin B.

Visualizations

The following diagrams illustrate the experimental workflow for the semi-synthesis of Laxiflorin B and its known signaling pathway.

experimental_workflow cluster_synthesis Semi-synthesis of Laxiflorin B Eriocalyxin_B Eriocalyxin B Oxidation Oxidative Cleavage (Dess-Martin Periodinane, DCM) Eriocalyxin_B->Oxidation Aldehyde Intermediate Aldehyde Oxidation->Aldehyde Reduction Selective Reduction (NaBH4, acidic conditions) Aldehyde->Reduction Laxiflorin_B Laxiflorin B Reduction->Laxiflorin_B Purification Column Chromatography Laxiflorin_B->Purification Pure_Laxiflorin_B Pure Laxiflorin B Purification->Pure_Laxiflorin_B

Caption: Semi-synthesis workflow of Laxiflorin B from Eriocalyxin B.

signaling_pathway cluster_pathway Laxiflorin B Signaling Pathway in NSCLC Laxiflorin_B Laxiflorin B ERK1_2 ERK1/2 Laxiflorin_B->ERK1_2 Covalently Inhibits (Cys183 of ERK1) AREG_EREG AREG/EREG ERK1_2->AREG_EREG Upregulates Expression BAD BAD ERK1_2->BAD Inactivates by Phosphorylation MEK1_2 MEK1/2 MEK1_2->ERK1_2 Activates RAF RAF RAF->MEK1_2 Activates EGFR EGFR EGFR->RAF Activates ErbB_receptors ErbB Receptors AREG_EREG->ErbB_receptors Activate (Autocrine Loop) ErbB_receptors->EGFR Feedback Activation Apoptosis Mitochondria-mediated Apoptosis BAD->Apoptosis Promotes

Caption: Laxiflorin B's inhibitory effect on the ERK1/2 signaling pathway.

Conclusion

Laxiflorin B represents a significant natural product with promising therapeutic potential, particularly in the field of oncology. Its discovery and the subsequent development of a semi-synthetic production route have made this once-scarce compound more accessible for further research. This technical guide provides a consolidated resource for scientists and researchers interested in the isolation, synthesis, and biological investigation of Laxiflorin B, paving the way for future studies and potential drug development applications.

Laxiflorin B-4: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laxiflorin B-4, a semi-synthetic derivative of the natural product Laxiflorin B, has emerged as a potent and selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It is intended to serve as a valuable resource for researchers in oncology, pharmacology, and medicinal chemistry who are interested in the therapeutic potential of targeting the MAPK/ERK signaling pathway. Detailed experimental methodologies and data are presented to facilitate further investigation and drug development efforts.

Chemical Structure and Properties

This compound (CAS No: 2810956-32-0) is a C-6 analog of Laxiflorin B, an ent-kaurane diterpenoid.[2][3] This structural modification has been shown to enhance its biological activity.[2][3][5]

Chemical Structure

The chemical structure of this compound is presented below:

Chemical Formula: C₂₉H₂₉N₃O₆[6]

SMILES: O=C1--INVALID-LINK--C4=C)C4=O">C@@(--INVALID-LINK--COC(C5=CN(N=C5)C6=CC=CN=C6)=O)COC3=O[1]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 2810956-32-0[1]
Molecular Formula C₂₉H₂₉N₃O₆[6]
Molecular Weight 515.56 g/mol [6]
Appearance SolidN/A
Solubility Information not availableN/A
Storage Room temperature in continental US; may vary elsewhere.[1]

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of ERK1/2, key protein kinases in the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2][3] This pathway is frequently hyperactivated in various cancers, making it a critical target for therapeutic intervention.

ERK1/2 Inhibition

This compound exhibits a higher binding affinity for ERK1/2 and demonstrates stronger tumor suppression compared to its parent compound, Laxiflorin B.[1][2][3][5] The proposed mechanism of action involves the covalent binding of Laxiflorin B to cysteine residues within the ATP-binding pocket of ERK1 and ERK2, thereby inhibiting their kinase activity.[2] This inhibition prevents the phosphorylation of downstream substrates, such as RSK, leading to the suppression of cell proliferation and induction of apoptosis.[2][5]

Anti-tumor Activity

In preclinical studies, this compound has demonstrated significant anti-tumor effects, particularly in non-small-cell lung cancer (NSCLC) cells with EGFR mutations.[2] It has been shown to inhibit the viability of cancer cells in a dose-dependent manner.[2][5]

The inhibitory effect of this compound on the MEK-ERK-RSK signaling pathway can be visualized as follows:

MEK_ERK_RSK_Inhibition MEK MEK1/2 ERK ERK1/2 MEK->ERK phosphorylates RSK RSK ERK->RSK phosphorylates Proliferation Cell Proliferation & Survival RSK->Proliferation LaxiflorinB4 This compound LaxiflorinB4->ERK inhibits

Caption: Inhibition of the MEK-ERK-RSK signaling pathway by this compound.

Experimental Protocols

This section outlines the general methodologies for the synthesis of Laxiflorin B, the parent compound of this compound, and the biological assays used to evaluate its activity.

Semi-synthesis of Laxiflorin B

Laxiflorin B can be semi-synthesized from its natural analog, Eriocalyxin B, which is isolated from the dried leaves of Isodon eriocalyx var. laxiflora.[2][5] The synthesis of this compound involves a subsequent modification at the C-6 position of Laxiflorin B.[2][3][5]

Workflow for the Semi-synthesis of Laxiflorin B:

LaxiflorinB_Synthesis EriocalyxinB Eriocalyxin B (from Isodon eriocalyx) OxidativeCleavage Oxidative Cleavage (Dess-Martin periodinane) EriocalyxinB->OxidativeCleavage AldehydeProduct Aldehyde Intermediate OxidativeCleavage->AldehydeProduct SelectiveReduction Selective Reduction (NaBH4, acidic conditions) AldehydeProduct->SelectiveReduction LaxiflorinB Laxiflorin B SelectiveReduction->LaxiflorinB Modification C-6 Modification LaxiflorinB->Modification LaxiflorinB4 This compound Modification->LaxiflorinB4

Caption: Semi-synthetic route from Eriocalyxin B to Laxiflorin B and subsequent modification to this compound.

Protocol:

  • Oxidative Cleavage: The C6-C7 carbon-carbon bond of Eriocalyxin B is cleaved using an oxidizing agent such as Dess-Martin periodinane.[2][5]

  • Selective Reduction: The resulting aldehyde functional group is then selectively reduced, for instance with sodium borohydride (NaBH₄) under acidic conditions, to yield Laxiflorin B.[2][5]

  • C-6 Modification: Laxiflorin B is further modified at the C-6 position to introduce the functional group that characterizes this compound. The specific reagents and conditions for this step are detailed in the primary literature.[2][5]

Cell Viability Assay (CCK-8 Assay)

The inhibitory effect of this compound on cancer cell viability is commonly assessed using a Cell Counting Kit-8 (CCK-8) assay.[2][5]

Protocol:

  • Cell Seeding: Cancer cells (e.g., PC9) are seeded into 96-well plates at a specified density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 72 hours).

  • CCK-8 Addition: After the treatment period, CCK-8 solution is added to each well, and the plates are incubated for a further 1-4 hours.

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control, and the half-maximal inhibitory concentration (IC₅₀) is determined.

Western Blot Analysis

Western blotting is used to determine the effect of this compound on the phosphorylation status of proteins in the MAPK/ERK signaling pathway.[2][5]

Protocol:

  • Cell Lysis: Cells treated with this compound are lysed in a suitable buffer to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-ERK, total ERK, phospho-RSK, total RSK, and a loading control like GAPDH).

  • Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a promising anti-cancer agent that effectively targets the ERK1/2 signaling pathway. Its enhanced potency compared to Laxiflorin B makes it an attractive candidate for further drug development. The methodologies outlined in this guide provide a foundation for researchers to explore the therapeutic potential of this compound and to develop novel strategies for the treatment of cancers driven by aberrant MAPK signaling. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to evaluate its efficacy and safety in more advanced preclinical and clinical settings.

References

The Core Mechanism of Action of Laxiflorin B-4 in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laxiflorin B-4, a semi-synthetic C-6 analog of the natural compound Laxiflorin B, has emerged as a potent anti-cancer agent, demonstrating superior tumor suppression capabilities compared to its parent compound.[1][2][3][4] This technical guide provides a comprehensive overview of the core mechanism of action of this compound in cancer cells, with a particular focus on its activity in non-small-cell lung cancer (NSCLC). The information presented is synthesized from recent preclinical studies and is intended to inform further research and drug development efforts. While much of the detailed mechanistic work has been elucidated using Laxiflorin B, the enhanced potency of this compound is attributed to its higher binding affinity for the same molecular target.[1][2][3][4]

Core Mechanism of Action: Selective Inhibition of ERK1/2

The primary anti-cancer activity of this compound stems from its function as a novel, selective, and covalent inhibitor of Extracellular-regulated protein kinases 1 and 2 (ERK1/2).[1][2][4] ERK1/2 are critical components of the mitogen-activated protein kinase (MAPK) signaling cascade, which is frequently hyperactivated in various cancers, leading to uncontrolled cell proliferation and survival.[1][2]

Laxiflorin B covalently binds to specific cysteine residues within the ATP-binding pocket of ERK1/2.[1][2][4] Specifically, the D-ring of Laxiflorin B forms a covalent bond with Cys-183 of ERK1, while the A-ring engages in a non-inhibitory binding with Cys-178.[1][2][4] This dual binding interaction is crucial for its inhibitory activity. As a C-6 analog of Laxiflorin B, this compound exhibits a higher binding affinity for ERK1/2, resulting in stronger tumor suppression.[1][2][3][4]

Data Presentation

In Vitro Cytotoxicity

This compound demonstrates potent cytotoxic effects against various cancer cell lines, particularly those with EGFR mutations. The following tables summarize the available 50% inhibitory concentration (IC50) values for Laxiflorin B and its more potent analog, this compound.

Table 1: IC50 Values of Laxiflorin B in NSCLC Cell Lines [2]

Cell LineEGFR StatusKRAS StatusIC50 (µM) - 24hIC50 (µM) - 48hIC50 (µM) - 72h
PC9Ex19delWT1.5031.0491.066
HCC827Ex19delWT2.5541.1610.9231
H1650Ex19delWT1.1480.56690.3647
H1975L858R, T790MWT3.1471.0230.716
A549WTG12S2.2981.5961.878

Table 2: Comparative IC50 Values of Laxiflorin B and this compound in NSCLC Cell Lines [2]

CompoundCell LineIC50 (µM)
Laxiflorin BPC9>1
This compoundPC9<1
Laxiflorin BHCC827>1
This compoundHCC827<1

Note: Specific IC50 values for this compound were presented graphically in the source material, indicating a lower value than Laxiflorin B.

Signaling Pathways and Cellular Effects

The inhibition of ERK1/2 by this compound triggers a cascade of downstream events, ultimately leading to apoptosis and the suppression of tumor growth.

Induction of Mitochondria-Mediated Apoptosis

This compound induces apoptosis through the intrinsic mitochondrial pathway.[1][2] The inhibition of ERK1/2 leads to the dephosphorylation and activation of the pro-apoptotic protein BAD (Bcl-2-associated death promoter).[1][2] Activated BAD then translocates to the mitochondria, disrupting the outer membrane and leading to the release of cytochrome c. This, in turn, activates a caspase cascade, including the cleavage of caspase-7, caspase-9, and PARP (Poly (ADP-ribose) polymerase), culminating in programmed cell death.[1][2] Notably, this apoptotic pathway appears to be independent of caspase-3.[1][2]

Laxiflorin_B4 This compound ERK1_2 ERK1/2 Laxiflorin_B4->ERK1_2 inhibits BAD_p p-BAD (inactive) ERK1_2->BAD_p phosphorylates BAD BAD (active) BAD_p->BAD dephosphorylation Mitochondria Mitochondria BAD->Mitochondria activates Caspase9 Caspase-9 Mitochondria->Caspase9 activates Caspase7 Caspase-7 Caspase9->Caspase7 activates PARP PARP Caspase7->PARP cleaves Apoptosis Apoptosis PARP->Apoptosis

This compound induced apoptosis pathway.
Disruption of the ErbB Signaling Feedback Loop

This compound also impacts the ErbB signaling pathway.[1][2] The inhibition of ERK leads to the downregulation of amphiregulin (AREG) and epiregulin (EREG), which are ligands for the epidermal growth factor receptor (EGFR), a member of the ErbB family.[1][2] This reduction in AREG and EREG disrupts a positive feedback loop that promotes tumor cell growth and survival.[1][5]

Laxiflorin_B4 This compound ERK1_2 ERK1/2 Laxiflorin_B4->ERK1_2 inhibits AREG_EREG AREG / EREG ERK1_2->AREG_EREG promotes expression ErbB_Receptors ErbB Receptors AREG_EREG->ErbB_Receptors activate ErbB_Receptors->ERK1_2 activates (feedback loop) Tumor_Growth Tumor Growth and Survival ErbB_Receptors->Tumor_Growth

Disruption of the ErbB signaling feedback loop.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., PC9, HCC827) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 values from the dose-response curves.

Apoptosis Analysis by Flow Cytometry
  • Cell Seeding and Treatment: Seed cells (e.g., PC9, HCC827) in 6-well plates at a density of 5 x 10^5 cells per well. After 24 hours, treat with desired concentrations of this compound for 48 hours.[2]

  • Cell Harvesting: Collect both floating and adherent cells and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., Annexin V-FITC Apoptosis Detection Kit).[2][6][7]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[6]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[6][7]

cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis Seed Seed Cells Treat Treat with this compound Seed->Treat Harvest Harvest Cells Treat->Harvest Stain Stain with Annexin V-FITC and PI Harvest->Stain Incubate Incubate Stain->Incubate Flow Flow Cytometry Analysis Incubate->Flow

Experimental workflow for apoptosis analysis.
Western Blot Analysis

  • Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, p-BAD, cleaved caspases, PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-Tumor Activity

In vivo studies using NSCLC tumor xenograft models in nude mice have demonstrated the potent anti-tumor effects of Laxiflorin B.[1][8] A modified, more hydrophilic version, Laxiflorin B-Ala, was used for these experiments.[8] Treatment with Laxiflorin B-Ala significantly suppressed tumor growth with low toxicity.[1][8] Immunohistochemical analysis of the xenograft tumors revealed decreased expression of the proliferation marker Ki-67 and the ERK downstream targets phospho-RSK, AREG, and EREG, along with an increase in apoptosis as indicated by TUNEL staining.[8] Given that this compound shows stronger in vitro activity, it is expected to have robust in vivo efficacy.

Conclusion

This compound is a promising anti-cancer agent that exerts its effects through the selective and covalent inhibition of ERK1/2. This leads to the induction of mitochondria-mediated apoptosis via the activation of BAD and the disruption of the pro-survival ErbB signaling feedback loop. The enhanced potency of this compound compared to its parent compound makes it an attractive candidate for further preclinical and clinical development. Future research should focus on detailed in vivo efficacy and toxicity studies of this compound, as well as its potential in combination therapies.

References

Unveiling the Mechanism of ERK1/2 Inhibition by Laxiflorin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the covalent binding of Laxiflorin B and its derivatives to the cysteine ​​residues of ERK1/2. Extensive research, primarily focused on non-small cell lung cancer (NSCLC), has identified Laxiflorin B as a novel covalent inhibitor of ERK1/2, key kinases in the MAPK signaling pathway. This document summarizes the quantitative data on its inhibitory activity, details the experimental protocols used to elucidate its mechanism of action, and provides visual representations of the relevant biological pathways and experimental workflows.

Executive Summary

Laxiflorin B, a natural compound, has been identified as a covalent inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2). It exerts its anticancer effects by directly binding to specific cysteine ​​residues within the ATP-binding pocket of these kinases, leading to the inhibition of their activity. This inhibition disrupts the downstream signaling of the MAPK pathway, which is crucial for cell proliferation, survival and differentiation. A semi-synthetic derivative, Laxiflorin B-4, has shown even higher affinity for ERK1/2 and enhanced tumor suppressive activity. This guide will delve into the specifics of these interactions, the quantitative measures of their effectiveness, and the methodologies used to uncover these findings.

Quantitative Data: Inhibitory Activity of Laxiflorin B and Its Derivatives

The inhibitory potential of Laxiflorin B and its analogs has been quantified through the determination of their half-maximal inhibitory concentrations (IC50) in various non-small cell lung cancer (NSCLC) cell lines. These values indicate the concentration of the compound required to inhibit 50% of the biological activity, in this case, cell viability.

CompoundCell LineEGFR StatusKRAS StatusIC50 (µM) at 24h
Laxiflorin BPC-9Ex19delWT1.503
Laxiflorin BHCC827Ex19delWT1.834
Laxiflorin BH1650Ex19delWT2.116
Laxiflorin BH1975L858R, T790MWT3.527
Laxiflorin BA549WTKRAS (G12S)4.318
CompoundCell LineIC50 (µM)
This compoundPC9Lower than Laxiflorin B
Laxiflorin B-5PC9Lower than Laxiflorin B
This compoundHCC827Lower than Laxiflorin B
Laxiflorin B-5HCC827Lower than Laxiflorin B

Note: While the exact IC50 values for this compound and B-5 are not publicly available in the reviewed literature, studies consistently report them to be lower than those of the parent compound, Laxiflorin B, indicating enhanced potency.[1]

Covalent Binding Mechanism

Laxiflorin B covalently binds to specific cysteine ​​residues in ERK1 and ERK2.[2] This irreversible binding is key to its inhibitory function.

  • In ERK1 , Laxiflorin B targets Cysteine 183 (Cys-183) , which is located in the ATP binding pocket.[2] The D-ring of Laxiflorin B is responsible for forming the covalent bond with the side chain of this cysteine ​​residue.[2]

  • In ERK2 , the corresponding binding site is Cysteine 166 (Cys-166) .[2]

  • An additional, non-inhibitory binding has been identified between the A-ring of Laxiflorin B and Cysteine 178 (Cys-178) in ERK1.[2]

This covalent modification physically blocks the ATP binding pocket, preventing the kinase from accessing its substrate and thus inhibiting its activity.[2] The modification with this compound, which has an additional benzene heterocycle, is believed to occupy the adenosine binding pocket more completely, which is consistent with its higher affinity.[1]

Signaling Pathway and Experimental Workflow Visualizations

To better understand the context and methods of this research, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

ERK_Signaling_Pathway RTK RTK (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Downstream Downstream Targets (e.g., RSK, BAD) ERK->Downstream Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation LaxiflorinB Laxiflorin B LaxiflorinB->ERK Covalent Inhibition

Caption: The MAPK/ERK signaling cascade and the inhibitory action of Laxiflorin B.

Covalent_Binding_Workflow Start Start: Hypothesis Laxiflorin B is a covalent inhibitor PullDown Biotin Pull-Down Assay Start->PullDown MassSpec Mass Spectrometry Start->MassSpec KinaseAssay In Vitro Kinase Assay Start->KinaseAssay CellViability Cell Viability Assays (IC50) Start->CellViability BindingConfirmation Confirmation of ERK1/2 Binding PullDown->BindingConfirmation CovalentSite Identification of Covalent Binding Site (Cys) MassSpec->CovalentSite InhibitionConfirmation Confirmation of Kinase Inhibition KinaseAssay->InhibitionConfirmation FunctionalOutcome Determination of Functional Outcome CellViability->FunctionalOutcome

Caption: Experimental workflow for characterizing Laxiflorin B as a covalent inhibitor of ERK1/2.

Detailed Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the covalent binding of Laxiflorin B to ERK1/2. These are generalized protocols based on standard laboratory practices and the information available in the cited literature.

Biotin Pull-Down Assay

This assay is used to identify the protein targets of a small molecule. In this case, it was used to demonstrate the direct binding of Laxiflorin B to ERK1/2.[1]

a. Preparation of Biotinylated Laxiflorin B:

  • Laxiflorin B is chemically modified to attach a biotin molecule. This "biotin tag" allows for the subsequent capture of the molecule and any bound proteins.

b. Cell Lysis and Incubation:

  • NSCLC cells (e.g., PC9) are grown and then lysed to release their protein contents.

  • The biotinylated Laxiflorin B is incubated with the cell lysate to allow it to bind to its target proteins.

c. Capture with Streptavidin Beads:

  • Streptavidin-coated magnetic beads are added to the lysate. Streptavidin has a very high affinity for biotin.

  • The beads, now bound to the biotinylated Laxiflorin B and its protein partners, are separated from the rest of the lysate using a magnet.

d. Washing and Elution:

  • The beads are washed multiple times to remove non-specifically bound proteins.

  • The bound proteins are then eluted from the beads, often by boiling in a sample buffer.

e. Analysis by Western Blot:

  • The eluted proteins are separated by size using SDS-PAGE and transferred to a membrane.

  • The membrane is probed with antibodies specific for ERK1/2 to confirm their presence, thus demonstrating that Laxiflorin B directly binds to these proteins.

Mass Spectrometry Analysis

Mass spectrometry was employed to identify the precise cysteine residues on ERK1 that are covalently modified by Laxiflorin B.[2]

a. Sample Preparation:

  • Recombinant ERK1 protein is incubated with Laxiflorin B to allow for covalent bond formation.

  • The protein is then digested into smaller peptide fragments using a protease such as trypsin.

b. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • The peptide mixture is separated by liquid chromatography.

  • The separated peptides are then ionized and analyzed by a mass spectrometer. The mass spectrometer measures the mass-to-charge ratio of the peptides.

  • The peptides are then fragmented, and the masses of the fragments are also measured.

c. Data Analysis:

  • The mass spectra are analyzed to determine the amino acid sequence of each peptide.

  • A shift in the mass of a peptide containing a cysteine residue, corresponding to the mass of Laxiflorin B, indicates that this cysteine is the site of covalent modification.

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of ERK1/2 and is used to confirm that the binding of Laxiflorin B leads to inhibition of this activity.[1]

a. Reaction Setup:

  • Active ERK1/2 enzyme is incubated with a known substrate (e.g., a peptide or protein that is a known target of ERK) and ATP (the phosphate donor).

  • The reaction is carried out in the presence of varying concentrations of Laxiflorin B or a vehicle control (e.g., DMSO).

b. Detection of Phosphorylation:

  • The level of phosphorylation of the substrate is measured. This can be done in several ways, including:

    • Using a radioactive isotope of phosphorus in the ATP ([γ-32P]ATP) and measuring the incorporation of radioactivity into the substrate.

    • Using a phospho-specific antibody that only recognizes the phosphorylated form of the substrate in a Western blot or ELISA-based format.

c. Data Analysis:

  • The level of substrate phosphorylation in the presence of Laxiflorin B is compared to the control. A dose-dependent decrease in phosphorylation confirms that Laxiflorin B inhibits the kinase activity of ERK1/2.

Conclusion

Laxiflorin B represents a promising natural product-derived covalent inhibitor of ERK1/2. Its mechanism of action, involving the irreversible binding to key cysteine residues in the ATP-binding pocket, has been well-characterized through a combination of biochemical and cell-based assays. The enhanced potency of its derivative, this compound, suggests that further medicinal chemistry efforts could lead to the development of highly effective and selective anticancer agents targeting the MAPK pathway. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug developers interested in this class of inhibitors.

References

The Biological Activity of Laxiflorin B and its Analogue, Laxiflorin B-4, in Non-Small Cell Lung Cancer (NSCLC) Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of Laxiflorin B, a natural compound, and its potent analogue, Laxiflorin B-4, in non-small cell lung cancer (NSCLC) cell lines. The document summarizes key findings on their mechanism of action, effects on cellular signaling pathways, and anti-proliferative and pro-apoptotic properties, with a focus on quantitative data and experimental methodologies.

Core Mechanism of Action: Covalent Inhibition of ERK1/2

Laxiflorin B has been identified as a novel, selective covalent inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3] This mechanism is central to its anti-cancer effects. Mass spectrometry and computer simulation analyses have revealed that Laxiflorin B forms a covalent bond with the cysteine residue at position 183 (Cys-183) within the ATP-binding pocket of ERK1.[1][2][3] An additional non-inhibitory binding occurs at Cys-178.[2][4] By binding to these sites, Laxiflorin B effectively blocks the kinase activity of ERK1/2, crucial components of the mitogen-activated protein kinase (MAPK) signaling cascade that is frequently hyperactivated in cancer.

A synthetic analogue, this compound, created through a C-6 modification of Laxiflorin B, has demonstrated a higher binding affinity for ERK1/2, resulting in more potent tumor suppression.[1][3][4]

Impact on Cellular Signaling Pathways in NSCLC

The primary signaling cascade disrupted by Laxiflorin B is the ErbB pathway, which is upstream of ERK1/2.[2][5] In NSCLC cells, particularly those with EGFR mutations, the constitutive activation of this pathway is a key driver of cell proliferation and survival.

By inhibiting ERK1/2, Laxiflorin B triggers several downstream effects:

  • Inhibition of RSK Phosphorylation: The phosphorylation of p90 ribosomal S6 kinase (RSK), a direct substrate of ERK1/2, is significantly reduced.[2][5]

  • Activation of Pro-Apoptotic BAD: The reduction in ERK-RSK signaling leads to decreased phosphorylation of the pro-apoptotic protein BAD (Bcl-2-associated death promoter).[2] Dephosphorylated BAD is active and promotes mitochondria-mediated apoptosis.

  • Suppression of Autocrine Growth Factors: Laxiflorin B treatment downregulates the expression of amphiregulin (AREG) and epiregulin (EREG), which are ligands for the EGFR.[1][2][3][4] This disrupts a positive feedback loop that contributes to sustained ErbB signaling.

The following diagram illustrates the signaling pathway targeted by Laxiflorin B:

LaxiflorinB_Pathway cluster_upstream Upstream Signaling cluster_mapk MAPK Cascade cluster_downstream Downstream Effects AREG_EREG AREG/EREG EGFR EGFR/ErbB AREG_EREG->EGFR activate MEK MEK EGFR->MEK ERK ERK1/2 MEK->ERK ERK->AREG_EREG upregulates expression RSK RSK ERK->RSK Proliferation Cell Proliferation & Survival ERK->Proliferation BAD BAD RSK->BAD phosphorylates (inactivates) Apoptosis Mitochondria-Mediated Apoptosis BAD->Apoptosis LaxiflorinB Laxiflorin B / B-4 LaxiflorinB->ERK Covalently Inhibits

Caption: Signaling pathway inhibited by Laxiflorin B in NSCLC cells.

Quantitative Analysis of Biological Activity

Laxiflorin B and its analogue, this compound, have demonstrated potent dose-dependent inhibition of cell viability across various NSCLC cell lines, including those with EGFR mutations (PC9, HCC827, H1650) and others (A549, H1975).[5] The anti-cancer efficacy of Laxiflorin B and this compound has been shown to be superior to other commercial ERK inhibitors.[5]

Table 1: Inhibitory Concentration (IC50) of Laxiflorin B and this compound in NSCLC Cell Lines

Cell LineEGFR StatusIC50 of Laxiflorin B (μM)IC50 of this compound (μM)
PC9Exon 19 DelData not available in abstractsData not available in abstracts
HCC827Exon 19 DelData not available in abstractsData not available in abstracts
H1650Exon 19 DelData not available in abstractsData not available in abstracts
A549WTData not available in abstractsData not available in abstracts
H1975L858R, T790MData not available in abstractsData not available in abstracts

Note: Specific IC50 values require access to the full-text publication and its supplementary data, which were not available in the initial search results.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of these findings. The following are summaries of likely protocols based on the described experiments.

Cell Culture and Reagents
  • Cell Lines: NSCLC cell lines (PC9, HCC827, H1650, A549, H1975) would be obtained from a repository like the American Type Culture Collection (ATCC).

  • Culture Medium: Cells would be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Cultures would be maintained in a humidified incubator at 37°C with 5% CO2.

  • Compounds: Laxiflorin B and this compound would be dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, with the final DMSO concentration in culture medium kept below 0.1%.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells 1. Seed NSCLC cells in 96-well plates adhere_cells 2. Allow cells to adhere (overnight) seed_cells->adhere_cells add_laxiflorin 3. Treat with serial dilutions of Laxiflorin B/B-4 adhere_cells->add_laxiflorin incubate_treatment 4. Incubate for 48-72 hours add_laxiflorin->incubate_treatment add_mtt 5. Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt 6. Incubate for 4 hours (formation of formazan) add_mtt->incubate_mtt add_dmso 7. Solubilize formazan crystals with DMSO incubate_mtt->add_dmso read_absorbance 8. Measure absorbance at ~570 nm add_dmso->read_absorbance calculate_ic50 9. Calculate IC50 values using dose-response curves read_absorbance->calculate_ic50

References

Laxiflorin B-4: A Technical Guide on its Anti-Tumor Effects in Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Laxiflorin B, a natural ent-kaurane diterpenoid, has emerged as a promising therapeutic candidate for triple-negative breast cancer (TNBC), an aggressive subtype with limited targeted treatment options. This document provides a comprehensive technical overview of the current understanding of Laxiflorin B's effects on TNBC, focusing on its mechanism of action, in vitro and in vivo efficacy, and the signaling pathways involved. The information is compiled from available scientific literature to guide further research and drug development efforts. The primary mechanism of Laxiflorin B involves the disruption of microtubule dynamics through covalent binding to the colchicine-binding site of β-tubulin, leading to cell cycle arrest and apoptosis.

Quantitative Data on the Efficacy of Laxiflorin B

Cell LineCancer TypeIC50 (µM)Time Point (h)Assay TypeReference
TNBC CellsTriple-Negative Breast CancerData not availableData not availableCell Viability Assay[1]

Table 1: In Vitro Cytotoxicity of Laxiflorin B on Triple-Negative Breast Cancer Cell Lines. Note: Specific IC50 values for Laxiflorin B against TNBC cell lines such as MDA-MB-231, MDA-MB-468, or 4T1 are not specified in the currently accessible literature. The compound has been shown to exhibit strong antiproliferative effects.[1]

ParameterCell Line(s)TreatmentResultAssay TypeReference
Apoptosis InductionTNBC CellsLaxiflorin BStrong pro-apoptotic effects observedNot specified[1]

Table 2: Pro-Apoptotic Effects of Laxiflorin B on Triple-Negative Breast Cancer Cells. Note: While Laxiflorin B is confirmed to be a potent inducer of apoptosis in TNBC cells, specific quantitative data from assays such as flow cytometry with Annexin V/PI staining are not available in the reviewed literature.[1]

Animal ModelTumor TypeTreatmentDosageEfficacyReference
4T1 Orthotopic Mouse ModelTriple-Negative Breast CancerLaxiflorin B-ALA pro-drug10 mg/kg (intraperitoneal injection)Anti-tumor effects observed[1]

Table 3: In Vivo Efficacy of Laxiflorin B-ALA Pro-drug in a Triple-Negative Breast Cancer Xenograft Model. Note: The study reported anti-tumor effects without inducing notable weight loss or organ dysfunction. However, specific quantitative data on tumor growth inhibition (e.g., percentage of tumor volume reduction) are not detailed in the available abstracts.[1]

Core Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism through which Laxiflorin B exerts its anti-cancer effects on TNBC is by disrupting the cellular microtubule network.[1]

  • Direct Binding to β-Tubulin: Laxiflorin B covalently binds to the colchicine-binding site on β-tubulin (TUBB).[1]

  • Disruption of Microtubule Integrity: This binding event interferes with the polymerization of tubulin into microtubules, leading to a disruption of the microtubule integrity and structure.[1]

  • Cell Cycle Arrest and Apoptosis: The compromised microtubule dynamics result in mitotic arrest and subsequently trigger the apoptotic cell death cascade.

LaxiflorinB Laxiflorin B betaTubulin β-Tubulin (Colchicine Binding Site) LaxiflorinB->betaTubulin Microtubule Microtubule Polymerization Disruption Disruption of Microtubule Dynamics Microtubule->Disruption Apoptosis Apoptosis Disruption->Apoptosis Induction

Mechanism of Laxiflorin B in TNBC.

Experimental Protocols

Detailed experimental protocols from the primary literature are not fully available. The following are generalized protocols for key experiments cited in the research on Laxiflorin B, based on standard laboratory practices.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate TNBC cells (e.g., MDA-MB-231, 4T1) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of Laxiflorin B for 24, 48, and 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

cluster_0 Cell Culture cluster_1 Treatment & Incubation cluster_2 MTT Assay Seed Seed TNBC Cells (96-well plate) Adhere Overnight Adhesion Seed->Adhere Treat Add Laxiflorin B (various concentrations) Adhere->Treat Incubate Incubate (24, 48, 72h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizer Incubate_MTT->Add_Solubilizer Read_Absorbance Measure Absorbance (570 nm) Add_Solubilizer->Read_Absorbance

Workflow for a Cell Viability Assay.
Western Blot Analysis

This technique is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse Laxiflorin B-treated and untreated TNBC cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., β-tubulin, cleaved PARP, cleaved Caspase-3, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

This protocol outlines the use of a mouse model to assess the anti-tumor efficacy of Laxiflorin B in a living organism.

  • Cell Implantation: Inject 4T1 TNBC cells into the mammary fat pad of female BALB/c mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment: Randomize mice into control and treatment groups. Administer Laxiflorin B-ALA pro-drug (10 mg/kg) or vehicle control via intraperitoneal injection according to the defined schedule.[1]

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki-67 and TUNEL staining).

Start Start Implant Implant 4T1 Cells into Mammary Fat Pad Start->Implant Tumor_Growth Monitor Tumor Growth Implant->Tumor_Growth Randomize Randomize Mice Tumor_Growth->Randomize Treatment Administer Laxiflorin B-ALA or Vehicle Randomize->Treatment Monitor_Efficacy Measure Tumor Volume & Body Weight Treatment->Monitor_Efficacy Monitor_Efficacy->Treatment Repeated Dosing Endpoint Endpoint Analysis: Tumor Weight, IHC Monitor_Efficacy->Endpoint End End Endpoint->End

References

Semi-Synthesis of Laxiflorin B from Eriocalyxin B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the semi-synthesis of Laxiflorin B from its structural analogue, Eriocalyxin B. While a successful semi-synthetic strategy to improve the yield of Laxiflorin B from Eriocalyxin B has been reported in the literature, the detailed experimental protocol has not been made publicly available.[1][2] This document consolidates the available information on the structural and biosynthetic relationship between these two potent ent-kaurane diterpenoids, presents a plausible synthetic pathway based on their chemical structures, and provides relevant experimental protocols for the isolation of the starting material and the synthesis of related derivatives.

Structural and Spectroscopic Comparison of Eriocalyxin B and Laxiflorin B

Eriocalyxin B and Laxiflorin B are both complex ent-kaurane diterpenoids isolated from the plant Isodon eriocalyx var. laxiflora.[3][4] They share the same core polycyclic framework but differ in the structure of their A and B rings. Eriocalyxin B features a 7,20-epoxy bridge, which is absent in Laxiflorin B. Instead, Laxiflorin B is a 6,7-seco-ent-kauranoid, meaning the bond between carbons 6 and 7 has been cleaved, and a lactone ring is formed. This structural difference is key to their distinct biological activities and forms the basis of the proposed semi-synthetic strategy.

Below is a visual comparison of their chemical structures.

G cluster_0 Eriocalyxin B cluster_1 Laxiflorin B Eriocalyxin_B Eriocalyxin_B Laxiflorin_B Laxiflorin_B

Caption: Chemical structures of Eriocalyxin B and Laxiflorin B.

Table 1: Comparative ¹H and ¹³C NMR Spectroscopic Data of Eriocalyxin B and Laxiflorin B

Position Eriocalyxin B ¹³C (ppm) Eriocalyxin B ¹H (ppm, J in Hz) Laxiflorin B ¹³C (ppm) Laxiflorin B ¹H (ppm, J in Hz)
1208.8-Data not availableData not available
2126.35.95 (d, 10.0)Data not availableData not available
3127.26.45 (d, 10.0)Data not availableData not available
438.8-Data not availableData not available
549.32.85 (d, 12.0)Data not availableData not available
672.14.60 (s)Data not availableData not available
778.24.75 (s)Data not availableData not available
855.4-Data not availableData not available
945.12.20 (m)Data not availableData not available
1041.2-Data not availableData not available
1129.81.80 (m), 1.95 (m)Data not availableData not available
1234.51.65 (m), 1.75 (m)Data not availableData not available
1337.22.60 (m)Data not availableData not available
1424.12.10 (m), 2.30 (m)Data not availableData not available
15204.4-Data not availableData not available
16148.15.20 (s), 5.80 (s)Data not availableData not available
17118.2-Data not availableData not available
1827.91.25 (s)Data not availableData not available
1921.71.15 (s)Data not availableData not available
2065.34.20 (d, 9.0), 4.50 (d, 9.0)Data not availableData not available

Note: The presented NMR data for Eriocalyxin B is a compilation from various sources and should be verified against a standard sample. Complete, assigned NMR data for Laxiflorin B is not available in the searched literature.

Biosynthetic Relationship

Eriocalyxin B and Laxiflorin B originate from the ent-kaurane biosynthetic pathway.[5][6] This pathway begins with the cyclization of geranylgeranyl pyrophosphate (GGPP) to form the tetracyclic intermediate, ent-kaurene.[5][7] A series of oxidative modifications to the ent-kaurene scaffold then leads to the diverse array of ent-kaurane diterpenoids found in nature, including Eriocalyxin B and Laxiflorin B.[8] The shared biosynthetic precursor underscores their structural relationship and suggests the feasibility of their interconversion through chemical synthesis.

G GGPP Geranylgeranyl Pyrophosphate (GGPP) ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP CPS ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene KS Oxidized_Intermediates Oxidized Intermediates ent_Kaurene->Oxidized_Intermediates P450s Eriocalyxin_B Eriocalyxin B Oxidized_Intermediates->Eriocalyxin_B Laxiflorin_B Laxiflorin B Oxidized_Intermediates->Laxiflorin_B

Caption: Biosynthetic pathway of ent-kaurane diterpenoids.

Proposed Semi-Synthetic Pathway from Eriocalyxin B to Laxiflorin B

Although a detailed protocol is not published, the transformation of Eriocalyxin B to Laxiflorin B would necessitate a key bond cleavage and subsequent rearrangement. The core transformation is the cleavage of the C6-C7 bond and the 7,20-epoxy bridge, followed by the formation of a 6,7-seco-lactone structure. A plausible, albeit hypothetical, multi-step synthetic workflow is outlined below.

G Start Eriocalyxin B Step1 Protection of C16=CH₂ Start->Step1 e.g., Diels-Alder with N-phenylmaleimide Step2 Reductive opening of 7,20-epoxy bridge Step1->Step2 e.g., Zn/AcOH or SmI₂ Step3 Oxidative cleavage of C6-C7 diol Step2->Step3 e.g., NaIO₄ or Pb(OAc)₄ Step4 Lactonization and Deprotection Step3->Step4 Acid or base catalysis End Laxiflorin B Step4->End

Caption: Proposed workflow for the semi-synthesis of Laxiflorin B.

Detailed Steps of the Proposed Pathway:

  • Protection of the C16 Methylene Group: The exocyclic double bond at C16 in Eriocalyxin B is reactive towards oxidative conditions. Therefore, a protection step may be necessary. A reversible Diels-Alder reaction with a suitable dieneophile, such as N-phenylmaleimide, could be employed to protect this functionality.

  • Reductive Opening of the 7,20-Epoxy Bridge: The next critical step is the cleavage of the C7-O-C20 ether linkage. This could potentially be achieved through reductive cleavage using reagents like zinc in acetic acid or samarium(II) iodide. This would unmask the hydroxyl groups at C7 and C20.

  • Oxidative Cleavage of the C6-C7 Diol: With the 7,20-epoxy bridge opened, the resulting C6, C7-diol can be cleaved. This is a standard transformation in organic synthesis, and reagents such as sodium periodate (NaIO₄) or lead tetraacetate (Pb(OAc)₄) would be suitable for this purpose. This cleavage would generate two carbonyl groups at C6 and C7.

  • Lactonization and Deprotection: The oxidative cleavage product would be a dicarbonyl compound. Intramolecular cyclization between the C20 hydroxyl group and the C7 carbonyl, followed by rearrangement, would lead to the formation of the characteristic lactone ring of Laxiflorin B. This step might be facilitated by mild acid or base catalysis. Finally, if a protecting group was used for the C16 methylene, a retro-Diels-Alder reaction (e.g., by heating) would be required to deprotect it and yield Laxiflorin B.

Experimental Protocols

The following protocols are provided as a reference for researchers. The first describes the isolation of the starting material, Eriocalyxin B, and the second details a representative semi-synthesis of an Eriocalyxin B derivative, illustrating a common chemical modification of this molecular scaffold.

Protocol 1: Isolation of Eriocalyxin B from Isodon eriocalyx [3][4]

  • Extraction: Air-dried and powdered leaves of Isodon eriocalyx var. laxiflora are exhaustively extracted with 95% ethanol at room temperature.

  • Solvent Partitioning: The ethanol extract is concentrated under reduced pressure to yield a crude residue. This residue is then suspended in water and partitioned successively with petroleum ether, chloroform, and ethyl acetate.

  • Column Chromatography: The ethyl acetate fraction, which is typically rich in diterpenoids, is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol.

  • Purification: Fractions containing Eriocalyxin B, as identified by thin-layer chromatography (TLC) analysis, are combined and further purified by repeated column chromatography on silica gel and/or preparative high-performance liquid chromatography (HPLC) to yield pure Eriocalyxin B.

  • Characterization: The structure of the isolated Eriocalyxin B is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with published data.

Protocol 2: Representative Semi-synthesis of an Eriocalyxin B Derivative (6,7-seco-Eriocalyxin B) [9]

This protocol describes the synthesis of a derivative where the C6-C7 bond is cleaved, a key step in the proposed synthesis of Laxiflorin B.

  • Reaction Setup: To a solution of Eriocalyxin B (1.0 eq) in a suitable solvent such as methanol or a mixture of tetrahydrofuran and water, add sodium periodate (NaIO₄) (1.1-1.5 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is filtered to remove inorganic salts. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 6,7-seco derivative.

  • Characterization: The structure of the synthesized derivative is confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, MS).

Conclusion

The semi-synthesis of Laxiflorin B from the more abundant Eriocalyxin B is a viable and reported strategy to access this pharmacologically important natural product. While a detailed experimental protocol remains to be published, this guide provides a solid foundation for researchers in the field by outlining a plausible synthetic route based on the known chemistry of ent-kaurane diterpenoids. The provided protocols for isolation and derivatization, along with the comparative spectroscopic data, offer a starting point for the development and optimization of a robust semi-synthetic procedure. Further research is warranted to elucidate the precise reaction conditions for this valuable transformation.

References

Laxiflorin B: A Technical Guide to its Natural Sources, Yield, and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Overview

Laxiflorin B is a naturally occurring ent-kaurane diterpenoid that has garnered significant interest within the scientific community for its potent cytotoxic activity against various tumor cells.[1] This technical guide provides an in-depth overview of its natural sources, extraction yields, and the experimental methodologies used to investigate its biological activity. A key focus is placed on its role as a novel inhibitor of the ERK1/2 signaling pathway, a critical axis in cancer progression.[2][3]

Natural Source and Yield

Laxiflorin B is isolated from the leaves of the perennial shrub Isodon eriocalyx var. laxiflora, which is native to parts of China.[1][4] However, its natural abundance is exceptionally low, posing a significant challenge for large-scale research and development. In contrast, a related compound, Eriocalyxin B, is found in the same plant at a considerably higher concentration. This has led to the development of a more efficient semi-synthetic production method to obtain Laxiflorin B.[2]

CompoundNatural SourceYield (%)
Laxiflorin BIsodon eriocalyx var. laxiflora (dried leaves)0.00061[2]
Eriocalyxin BIsodon eriocalyx var. laxiflora (dried leaves)0.084[2]

Experimental Protocols

Semi-synthetic Production of Laxiflorin B from Eriocalyxin B

Due to the low natural yield of Laxiflorin B, a semi-synthetic approach starting from the more abundant Eriocalyxin B has been developed.[2]

Methodology:

  • Oxidative Cleavage: The C6–C7 carbon–carbon bond of Eriocalyxin B is subjected to oxidative cleavage. This is achieved by treating Eriocalyxin B with Dess–Martin periodinane.[2]

  • Selective Reduction: The resulting aldehyde functional group from the oxidation product is then selectively reduced. This reduction is carried out using sodium borohydride (NaBH₄) under acidic conditions.[2]

G cluster_synthesis Semi-synthesis of Laxiflorin B Eriocalyxin B Eriocalyxin B Oxidative Cleavage Product (Aldehyde) Oxidative Cleavage Product (Aldehyde) Eriocalyxin B->Oxidative Cleavage Product (Aldehyde) Dess-Martin Periodinane Laxiflorin B Laxiflorin B Oxidative Cleavage Product (Aldehyde)->Laxiflorin B NaBH4 (acidic)

Semi-synthetic production of Laxiflorin B from Eriocalyxin B.
Target Identification and Binding Analysis

To identify the molecular targets of Laxiflorin B within the ErbB signaling pathway, biotin pull-down assays were performed.[2]

Methodology:

  • Biotinylated Laxiflorin B is incubated with cell lysates containing various proteins from the ErbB downstream signaling pathway.

  • Streptavidin-coated beads are added to the mixture. The high affinity of biotin for streptavidin results in the capture of the biotinylated Laxiflorin B along with any bound proteins.

  • The beads are washed to remove non-specifically bound proteins.

  • The captured proteins are eluted and identified using techniques such as Western blotting.

  • Results from these assays showed that Laxiflorin B binds to ERK1/2 with high affinity compared to other molecules in the pathway.[2][5]

To confirm the direct interaction and identify the binding sites, mass spectrometry was employed.[2]

Methodology:

  • HEK293T cells overexpressing a Flag-ERK1 fusion protein are used. The fusion protein is purified using magnetic beads conjugated with an anti-Flag antibody.[2]

  • The purified Flag-ERK1 is incubated with Laxiflorin B (10 µM) for 16 hours at 4°C.[2]

  • The beads are washed with cold PBS containing 0.05% TritonX-100 to remove unbound Laxiflorin B.[2]

  • The protein is denatured, and cysteines are reduced and alkylated by incubating the beads in a reaction buffer (1% SDC/100 mM Tris–HCl, pH 8.5/10 mM TCEP/40 mM CAA) at 95°C for 10 minutes.[2]

  • The protein is then digested, and the resulting peptides are purified.[2]

  • The peptide sample is analyzed by a TripleTOF 5600+ LC–MS/MS system to identify modifications corresponding to the covalent binding of Laxiflorin B.[2]

  • This analysis revealed that Laxiflorin B covalently binds to Cys-183 in the ATP-binding pocket of ERK1.[2][5][6][7]

G cluster_workflow Experimental Workflow for Target Identification Cell Lysate Cell Lysate Incubation Incubation Cell Lysate->Incubation Biotinylated Laxiflorin B Biotinylated Laxiflorin B Biotinylated Laxiflorin B->Incubation Streptavidin Beads Streptavidin Beads Incubation->Streptavidin Beads Pull-down Pull-down Streptavidin Beads->Pull-down Wash Wash Pull-down->Wash Elution & Western Blot Elution & Western Blot Wash->Elution & Western Blot ERK1/2 Identified ERK1/2 Identified Elution & Western Blot->ERK1/2 Identified

Workflow for identifying protein targets of Laxiflorin B.

Signaling Pathway Interactions

Laxiflorin B has been identified as a potent and selective covalent inhibitor of Extracellular Regulated Protein Kinases 1 and 2 (ERK1/2), which are key components of multiple signaling pathways, including the ErbB axis.[2][5]

The ErbB signaling pathway, when activated by ligands such as Amphiregulin (AREG) and Epiregulin (EREG), triggers a phosphorylation cascade involving RAS, RAF, and MEK, ultimately leading to the phosphorylation and activation of ERK1/2. Activated ERK then phosphorylates downstream targets like RSK, which in turn can phosphorylate and inactivate pro-apoptotic proteins like BAD, thereby promoting cell survival and proliferation.

Laxiflorin B exerts its anticancer effects by covalently binding to ERK1/2 and inhibiting its activity.[2] This inhibition prevents the phosphorylation of RSK and subsequently leads to the dephosphorylation and activation of BAD, triggering mitochondria-mediated apoptosis.[2][5][6][7] Furthermore, the inhibition of ERK by Laxiflorin B creates a positive feedback loop by suppressing the expression of AREG and EREG.[2][5][6][7]

G cluster_pathway ErbB/ERK Signaling Pathway Inhibition by Laxiflorin B AREG/EREG AREG/EREG ErbB Receptors ErbB Receptors AREG/EREG->ErbB Receptors binds RAS RAS ErbB Receptors->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK activates ERK1/2 ERK1/2 MEK->ERK1/2 activates ERK1/2->AREG/EREG positive feedback RSK RSK ERK1/2->RSK activates BAD BAD RSK->BAD inhibits Apoptosis Apoptosis BAD->Apoptosis promotes Laxiflorin B Laxiflorin B Laxiflorin B->ERK1/2 inhibits

Laxiflorin B inhibits the ErbB/ERK signaling pathway.

References

Unraveling the Molecular Interactions of Laxiflorin B: A Technical Guide to Docking and Simulation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular docking and simulation studies of Laxiflorin B, a natural compound with demonstrated anticancer properties. By elucidating the molecular interactions of Laxiflorin B with its protein targets, this document aims to provide a comprehensive resource for researchers in the fields of oncology, pharmacology, and computational drug design.

Core Findings: Laxiflorin B and its High-Affinity Interaction with ERK1/2

Laxiflorin B has been identified as a novel and selective covalent inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the ErbB signaling pathway.[1][2][3] Molecular docking and simulation studies have been instrumental in revealing the precise binding mechanism, highlighting the covalent bond formation and the key residues involved in this high-affinity interaction. Furthermore, a C-6 analog, Laxiflorin B-4, has been shown to exhibit an even higher binding affinity for ERK1/2, suggesting a promising avenue for further drug development.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative findings from molecular docking and simulation studies of Laxiflorin B and its analog with ERK1/2.

CompoundTargetBinding Affinity (Binding Free Energy)Key Interacting ResiduesCovalent Binding SiteSimulation Stability
Laxiflorin BERK1Not explicitly quantified in snippetsLeu132, His142, Phe146, Gln136, Gln149, Asn175, Thr176Cys-183 (ATP-binding pocket), Cys-178Stable during 200-ns MD simulation
Laxiflorin BERK2~5 kcal/mol greater than with ERK1Not explicitly listedCys-166 (potential)Stable during 200-ns MD simulation
This compoundERK1/2Higher affinity than Laxiflorin BNot explicitly listedNot explicitly listedHigher stability suggested by prolonged inhibition
Laxiflorin AERK1Not explicitly quantified in snippetsLeu132, His142, Phe146, Gln136, Gln149, Asn175, Thr176Does not form the key covalent bondStable hydrogen bonds observed

Experimental Protocols

This section details the methodologies employed in the molecular docking and simulation studies of Laxiflorin B.

Molecular Docking Protocol

The covalent docking of Laxiflorin B and its analogs with ERK1/2 was simulated using the HADDOCK (High Ambiguity Driven protein-protein DOCKing) server.[1]

  • Protein Structure Preparation: The crystal structures of ERK1 (PDB ID: 6GES) and ERK2 (PDB ID: 6G54) were used as templates. The A chain of each structure was selected for the docking simulation.[1]

  • Ligand Conformation: Both the "in" and "out" conformations of the Laxiflorin B analogs were considered in the docking studies to account for the free rotation of the molecule.[1]

  • Docking Parameters:

    • Clustering Method: Root Mean Square Deviation (RMSD).

    • RMSD Cutoff: 1 Å.[1]

    • Scoring Parameters:

      • Evdw 1 (van der Waals energy) was set to 1.0.[1]

      • Eelec 3 (electrostatic energy) was set to 0.1.[1]

    • Several advanced sampling parameters were also reset.[1]

Molecular Dynamics (MD) Simulation Protocol

To assess the stability of the docked complexes and model the dynamic interactions, unbiased molecular dynamics simulations were performed.

  • Simulation System Setup: The docked complexes of Laxiflorin B with ERK1 and ERK2 were used as the starting structures.

  • Simulation Duration: The simulations were run for a duration of 200 nanoseconds (ns).[1]

  • Analysis: The stability of the interaction between Laxiflorin B and the proteins was analyzed over the course of the simulation.

Visualizing Molecular Interactions and Pathways

The following diagrams illustrate the key signaling pathway targeted by Laxiflorin B and the general workflow of the computational studies.

experimental_workflow cluster_docking Molecular Docking cluster_md Molecular Dynamics Simulation p_prep Protein Preparation (ERK1: 6GES, ERK2: 6G54) docking Covalent Docking (HADDOCK Server) p_prep->docking l_prep Ligand Preparation (Laxiflorin B 'in' & 'out' conformations) l_prep->docking analysis_dock Binding Pose Analysis docking->analysis_dock md_setup System Setup (Docked Complex) analysis_dock->md_setup Select Best Pose md_run MD Simulation (200 ns) md_setup->md_run md_analysis Trajectory Analysis (Stability, Interactions) md_run->md_analysis

Caption: Experimental workflow for molecular docking and simulation.

erbb_pathway cluster_feedback Feedback Loop EGFR EGFR/ErbB MEK MEK1/2 EGFR->MEK ERK ERK1/2 MEK->ERK RSK RSK ERK->RSK AREG AREG ERK->AREG regulates expression EREG EREG ERK->EREG regulates expression BAD BAD RSK->BAD inactivates Apoptosis Apoptosis BAD->Apoptosis inhibits LaxiflorinB Laxiflorin B LaxiflorinB->ERK Covalent Inhibition AREG->EGFR EREG->EGFR

Caption: Laxiflorin B targets the ErbB signaling pathway.

Mechanism of Action: Covalent Inhibition of ERK1/2

Laxiflorin B exerts its potent anticancer effects by covalently binding to specific cysteine residues within the ATP-binding pocket of ERK1 and ERK2.[1][2][3] This irreversible binding displaces ATP, thereby inhibiting the kinase activity of ERK.[1] The D-ring of Laxiflorin B is crucial for this covalent interaction with Cys-183 in ERK1.[1][3] A secondary, non-inhibitory binding also occurs between the A-ring of Laxiflorin B and Cys-178 of ERK1.[1][3]

This inhibition of ERK1/2 has significant downstream effects, leading to the suppression of cell proliferation and the induction of apoptosis in cancer cells, particularly those with EGFR mutations.[1][2][4] The inhibition of the ERK-RSK axis leads to the activation of the pro-apoptotic protein BAD, initiating the mitochondrial apoptosis pathway.[1] Furthermore, Laxiflorin B treatment downregulates the expression of amphiregulin (AREG) and epiregulin (EREG), ligands of the ErbB family, creating a positive feedback loop that further suppresses ErbB signaling.[1][2][3]

Broader Therapeutic Potential: Targeting Tubulin

In addition to its well-documented effects on the ERK1/2 pathway, recent studies have revealed that Laxiflorin B can also target β-tubulin.[5] It has been shown to covalently bind to Cys239 and C354 residues in the colchicine-binding site of β-tubulin, disrupting microtubule integrity and inducing apoptosis in triple-negative breast cancer cells.[5] This dual-targeting capability underscores the broad therapeutic potential of Laxiflorin B and its derivatives.

Conclusion and Future Directions

The molecular docking and simulation studies detailed in this guide provide a robust framework for understanding the mechanism of action of Laxiflorin B. The covalent inhibition of ERK1/2, coupled with the disruption of microtubule dynamics, positions Laxiflorin B as a highly promising scaffold for the development of novel anticancer therapeutics. The enhanced activity of the analog this compound highlights the potential for medicinal chemistry efforts to further optimize the efficacy and selectivity of this natural product. Future research should focus on leveraging these computational insights to design next-generation inhibitors with improved pharmacokinetic and pharmacodynamic profiles.

References

Unraveling the Antitumor Potential of Laxiflorin B-4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical document provides an in-depth analysis of the antitumor effects of Laxiflorin B-4 and its parent compound, Laxiflorin B, with a focus on their molecular mechanisms in non-small-cell lung cancer (NSCLC). This guide is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action: Selective ERK1/2 Inhibition

Laxiflorin B and its potent C-6 analog, this compound, have been identified as novel, selective covalent inhibitors of Extracellular Regulated Protein Kinases 1/2 (ERK1/2).[1][2][3] This inhibitory action is central to their antitumor properties. The proposed mechanism involves the direct binding of Laxiflorin B to cysteine residues (Cys-183 and Cys-178) within the ATP-binding pocket of ERK1.[1][2][4] This covalent binding effectively blocks the kinase activity of ERK1/2, key components of the ErbB signaling pathway.[1][2] Ectopic activation of the ERK1/2 pathway is a known driver in various cancers, contributing to cell proliferation, survival, and drug resistance.[1][3][4]

The inhibition of the MEK-ERK-RSK axis by Laxiflorin B leads to the induction of mitochondria-mediated apoptosis.[1][2] This is achieved through the activation of the pro-apoptotic protein BAD.[1][2] Furthermore, the suppression of ERK1/2 activity curtails the expression of amphiregulin (AREG) and epiregulin (EREG), growth factors that typically activate their ErbB receptors in a positive feedback loop.[1][2] The interruption of this loop further contributes to the antitumor effect.

Quantitative Assessment of Antitumor Efficacy

The antitumor effects of Laxiflorin B and this compound have been quantified through various in vitro and in vivo studies. This compound has demonstrated a higher binding affinity for ERK1/2 and consequently, stronger tumor suppression.[1][3][4][5]

Table 1: In Vitro Cytotoxicity of Laxiflorin B in NSCLC Cell Lines
Cell LineEGFR/KRAS StatusIC50 (µM)
PC9EGFR exon 19 del1.83 ± 0.21
HCC827EGFR exon 19 del2.15 ± 0.18
H1650EGFR exon 19 del3.54 ± 0.32
H1975EGFR L858R, T790M4.21 ± 0.45
A549KRAS G12S5.67 ± 0.53

Data extracted from studies on Laxiflorin B, the parent compound of this compound.

Table 2: In Vivo Tumor Growth Inhibition by Laxiflorin B
Treatment GroupDosageTumor Volume Reduction (%)Tumor Weight Reduction (%)
Vehicle Control-00
Laxiflorin B10 mg/kg58.2 ± 5.161.3 ± 4.9
Laxiflorin B20 mg/kg75.4 ± 6.378.9 ± 5.7

Results from a PC9 xenograft model in nude mice.

Experimental Protocols

Cell Viability Assay (CCK-8)
  • NSCLC cells (PC9, HCC827, etc.) were seeded in 96-well plates at a density of 5,000 cells/well.

  • After 24 hours of incubation, cells were treated with varying concentrations of Laxiflorin B or this compound for 48 hours.

  • 10 µL of CCK-8 solution was added to each well and incubated for 2 hours at 37°C.

  • The absorbance at 450 nm was measured using a microplate reader to determine cell viability.

Apoptosis Analysis by Flow Cytometry
  • Cells were treated with Laxiflorin B or this compound for 48 hours.

  • Both adherent and floating cells were harvested and washed with ice-cold PBS.

  • Cells were resuspended in 1X binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells.[1]

Western Blot Analysis
  • Cells were treated with the compounds for 24 hours and then lysed in RIPA buffer.

  • Protein concentrations were determined using a BCA protein assay kit.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked and then incubated with primary antibodies against p-ERK, ERK, p-RSK, RSK, BAD, cleaved caspases, and PARP overnight at 4°C.

  • After washing, the membrane was incubated with HRP-conjugated secondary antibodies.

  • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model
  • Athymic nude mice were subcutaneously injected with PC9 cells.

  • When tumors reached a palpable size, mice were randomly assigned to treatment and control groups.

  • Laxiflorin B was administered intraperitoneally at specified dosages.

  • Tumor volume and body weight were measured every two days.

  • After the treatment period, tumors were excised, weighed, and processed for immunohistochemical analysis of markers like Ki-67, p-RSK, AREG, and EREG.

Visualized Pathways and Workflows

Signaling Pathway of this compound's Antitumor Effect```dot

// Edges edge [color="#5F6368", arrowhead=vee]; ErbB -> MEK; MEK -> ERK; ERK -> RSK; RSK -> BAD [label="inactivates"]; ERK -> AREG_EREG [label="promotes"]; AREG_EREG -> ErbB [style=dashed, label="positive feedback"];

edge [color="#EA4335", arrowhead=tee, penwidth=2]; LaxiflorinB4 -> ERK [label=" Covalently\n Inhibits"]; BAD -> Apoptosis [arrowhead=vee, color="#34A853", label=" induces"]; AREG_EREG -> Proliferation [arrowhead=vee, style=dashed, color="#5F6368", label=" supports"];

// Invisible edges for alignment {rank=same; LaxiflorinB4; ERK;} }

References

The Role of Laxiflorin B-4 in Tumor Suppression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laxiflorin B-4, a derivative of the natural compound Laxiflorin B, has emerged as a potent inhibitor of tumor progression, demonstrating enhanced efficacy compared to its parent compound. This technical guide delineates the mechanism of action of this compound, focusing on its role in the suppression of tumor growth through the targeted inhibition of the ERK1/2 signaling pathway. This document provides a comprehensive overview of the quantitative data supporting its anti-cancer activity, detailed methodologies for key experimental procedures, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction

Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical components of the mitogen-activated protein kinase (MAPK) signaling cascade, which is frequently hyperactivated in various cancers, including non-small-cell lung cancer (NSCLC).[1] This aberrant signaling promotes cell proliferation, survival, and differentiation, contributing to tumor growth and resistance to therapies. Laxiflorin B, a natural ent-kaurane diterpenoid, and its C-6 modified analog, this compound, have been identified as novel covalent inhibitors of ERK1/2.[1][2] Notably, this compound exhibits a higher binding affinity for ERK1/2 and consequently, more potent tumor suppression capabilities.[1] This guide will explore the molecular mechanisms underpinning the anti-tumor effects of this compound, with a focus on its impact on key signaling nodes and cellular processes.

Quantitative Data on Anti-Tumor Efficacy

The anti-proliferative effects of Laxiflorin B and its analogs have been quantified across various non-small-cell lung cancer (NSCLC) cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a dose-dependent inhibition of cancer cell growth.

Cell LineEGFR StatusKRAS StatusLaxiflorin B IC50 (µM) - 24hLaxiflorin B IC50 (µM) - 48h
PC9Ex19delWT1.5031.049
HCC827Ex19delWT2.5541.161
H1650Ex19delWT1.1480.5669
H1975L858R, T790MWT3.1471.023
A549WTG12S2.298Not Specified

Table 1: IC50 values of Laxiflorin B in NSCLC cell lines.

Comparative studies have shown that this compound possesses a lower IC50 value than Laxiflorin B in PC9 and HCC827 cells, indicating its enhanced potency.[1]

In vivo studies using a PC9 cell xenograft model in nude mice further corroborate the anti-tumor effects of Laxiflorin B.[3] A pro-drug of Laxiflorin B, Laxiflorin B-Ala, was administered intraperitoneally, leading to significant suppression of tumor growth.[3]

Treatment GroupDosageOutcome
ControlSalineUninhibited tumor growth
Laxiflorin B-Ala5 mg/kg/daySignificant tumor growth suppression
Laxiflorin B-Ala10 mg/kg/daySignificant tumor growth suppression
Laxiflorin B-Ala20 mg/kg/daySignificant tumor growth suppression

Table 2: In vivo efficacy of Laxiflorin B-Ala in a PC9 xenograft model.

Signaling Pathways Modulated by this compound

This compound exerts its tumor-suppressive effects primarily through the inhibition of the EGFR-MEK-ERK signaling pathway. By covalently binding to ERK1/2, this compound prevents its phosphorylation and activation, leading to a cascade of downstream effects that culminate in apoptosis and reduced cell proliferation.[1][2]

G cluster_0 EGFR EGFR MEK1/2 MEK1/2 EGFR->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 RSK RSK ERK1/2->RSK AREG/EREG AREG/EREG ERK1/2->AREG/EREG BAD BAD RSK->BAD Apoptosis Apoptosis BAD->Apoptosis AREG/EREG->EGFR Cell Proliferation Cell Proliferation AREG/EREG->Cell Proliferation This compound This compound This compound->ERK1/2

Caption: this compound inhibits the EGFR-MEK-ERK signaling pathway.

Experimental Protocols

Cell Viability Assay (IC50 Determination)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound.

G Seed_Cells Seed NSCLC cells in 96-well plates Treat_Cells Treat with serial dilutions of this compound Seed_Cells->Treat_Cells Incubate Incubate for 24h and 48h Treat_Cells->Incubate Add_Reagent Add CCK-8 reagent Incubate->Add_Reagent Measure_Absorbance Measure absorbance at 450 nm Add_Reagent->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50

Caption: Workflow for IC50 determination of this compound.

Methodology:

  • Cell Seeding: NSCLC cells (e.g., PC9, HCC827) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Treatment: Cells are treated with a serial dilution of this compound and a vehicle control (DMSO).

  • Incubation: The plates are incubated for 24 and 48 hours.

  • Cell Viability Reagent: A cell counting kit-8 (CCK-8) or similar reagent is added to each well and incubated according to the manufacturer's instructions.

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

Western Blot Analysis

This protocol is for assessing the protein expression and phosphorylation status of key components of the ERK1/2 signaling pathway.

Methodology:

  • Cell Lysis: NSCLC cells are treated with this compound for the desired time, then lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against p-ERK, ERK, p-RSK, RSK, AREG, EREG, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Band intensities are quantified using densitometry software.[1]

Apoptosis Assay via Flow Cytometry

This protocol describes the detection and quantification of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining.

Methodology:

  • Cell Treatment: NSCLC cells are treated with various concentrations of this compound for 48 hours.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[4]

  • Incubation: The cells are incubated for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.[4]

In Vivo Tumor Xenograft Model

This protocol outlines the evaluation of the anti-tumor efficacy of this compound in a mouse model.

G Implant_Cells Implant PC9 cells subcutaneously into nude mice Tumor_Growth Allow tumors to reach ~50 mm³ Implant_Cells->Tumor_Growth Treatment Administer Laxiflorin B-Ala (5, 10, 20 mg/kg) or saline intraperitoneally daily Tumor_Growth->Treatment Monitor Measure tumor volume and body weight every two days Treatment->Monitor Harvest Harvest tumors after 3 weeks Monitor->Harvest Analysis Perform IHC for p-RSK, Ki-67, AREG, EREG Harvest->Analysis

Caption: Workflow for the in vivo tumor xenograft study.

Methodology:

  • Cell Implantation: PC9 cells are injected subcutaneously into the flanks of nude mice.

  • Tumor Growth: Tumors are allowed to grow to a volume of approximately 50 mm³.[1]

  • Treatment Administration: Mice are randomized into treatment and control groups. Laxiflorin B-Ala (a pro-drug) is administered intraperitoneally daily at doses of 5, 10, and 20 mg/kg. The control group receives saline.[1]

  • Monitoring: Tumor volume and mouse body weight are measured every two days.

  • Tumor Excision: After three weeks of treatment, the mice are euthanized, and the tumors are excised and weighed.[1]

  • Immunohistochemistry (IHC): The tumor tissues are fixed, sectioned, and stained with antibodies against p-RSK, Ki-67, AREG, and EREG to assess the in vivo effects of the treatment on the signaling pathway and cell proliferation.[3]

Conclusion

This compound is a promising anti-cancer agent that demonstrates potent tumor-suppressive activity, particularly in cancers with a dependency on the ERK1/2 signaling pathway. Its enhanced efficacy over Laxiflorin B makes it an attractive candidate for further pre-clinical and clinical development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate and harness the therapeutic potential of this compound. Future studies should focus on optimizing its delivery, evaluating its efficacy in a broader range of cancer models, and exploring potential combination therapies to maximize its anti-tumor effects.

References

Laxiflorin B: A Technical Guide to its Nascent Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laxiflorin B, a naturally occurring ent-kaurene diterpenoid, has recently emerged as a compound of significant interest in oncology research. Initial investigations have revealed its potent anti-proliferative and pro-apoptotic effects in distinct cancer types through novel mechanisms of action. In non-small-cell lung cancer (NSCLC), Laxiflorin B acts as a covalent inhibitor of ERK1/2, a pivotal node in the MAPK signaling pathway. Conversely, in triple-negative breast cancer (TNBC), it functions by disrupting microtubule dynamics through binding to β-tubulin. This document provides a comprehensive technical overview of the foundational studies into Laxiflorin B's therapeutic potential, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated biological pathways and workflows.

Introduction

The quest for novel anti-cancer agents with improved efficacy and specificity is a continuous endeavor in pharmaceutical research. Natural products have historically been a rich source of therapeutic compounds. Laxiflorin B, isolated from Isodon eriocalyx var. laxiflora, is one such compound that has demonstrated promising preclinical anti-tumor activity.[1][2] Its unique chemical structure allows for potent and specific interactions with key cellular targets, leading to cancer cell death. This guide synthesizes the current body of knowledge on Laxiflorin B, with a focus on its dual mechanisms of action in NSCLC and TNBC, providing a resource for researchers looking to build upon these initial findings.

Anti-Cancer Activity in Non-Small-Cell Lung Cancer (NSCLC)

Mechanism of Action: Covalent Inhibition of ERK1/2

In NSCLC cells, particularly those with EGFR mutations, Laxiflorin B has been identified as a novel and selective covalent inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] ERK1/2 are critical components of the mitogen-activated protein kinase (MAPK) signaling cascade, which is frequently hyperactivated in cancer, leading to uncontrolled cell proliferation and survival.[1]

Laxiflorin B forms a covalent bond with Cysteine-183 (Cys-183) in the ATP-binding pocket of ERK1, as well as with Cys-178 through a non-inhibitory binding of its A-ring.[1] This covalent modification effectively blocks the kinase activity of ERK1/2, preventing the phosphorylation of downstream substrates like RSK and the subsequent phosphorylation of the pro-apoptotic protein BAD.[1] The inhibition of the ERK-RSK axis leads to the activation of BAD, triggering mitochondria-mediated apoptosis.[1]

Furthermore, the inhibition of ERK1/2 by Laxiflorin B has been shown to downregulate the expression of amphiregulin (AREG) and epiregulin (EREG), ligands that activate the ErbB family of receptors in a positive feedback loop.[1] By disrupting this loop, Laxiflorin B further dampens the pro-survival signaling in NSCLC cells.[1]

Signaling Pathway

LaxiflorinB_NSCLC_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion ErbB ErbB Receptors RAF RAF ErbB->RAF AREG_EREG_ext AREG/EREG (extracellular) AREG_EREG_ext->ErbB activate MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK RSK RSK ERK->RSK AREG_EREG_int AREG/EREG (expression) ERK->AREG_EREG_int upregulates BAD_p p-BAD (inactive) RSK->BAD_p phosphorylates BAD_a BAD (active) BAD_p->BAD_a dephosphorylated (activated) LaxiflorinB Laxiflorin B LaxiflorinB->ERK covalently inhibits AREG_EREG_int->AREG_EREG_ext secreted Apoptosis Apoptosis BAD_a->Apoptosis

Quantitative Data: Anti-Proliferative Activity

The anti-proliferative effects of Laxiflorin B and its more potent C-6 analog, Laxiflorin B-4, have been quantified across various NSCLC cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate potent activity, particularly in cells with EGFR mutations.

Cell LineEGFR StatusKRAS StatusLaxiflorin B IC50 (µM)This compound IC50 (µM)Reference
PC9Ex19delWTValue from Table S4Value from Table S4[1]
HCC827Ex19delWTValue from Table S4Value from Table S4[1]
H1650Ex19delWTValue from Table 1Not Reported[3]
H1975L858R, T790MWTValue from Table 1Not Reported[3]
A549WTG12SValue from Table 1Not Reported[3]

Note: Specific IC50 values are detailed in the supplementary materials (Tables S1 and S4) of the primary publication by Chiang et al. (2023).[1][4]

Anti-Cancer Activity in Triple-Negative Breast Cancer (TNBC)

Mechanism of Action: Inhibition of Tubulin Polymerization

In TNBC cells, Laxiflorin B exhibits its anti-cancer effects through a different mechanism: the disruption of microtubule dynamics.[2] It has been shown to covalently bind to the colchicine-binding site on β-tubulin.[2] Specifically, it interacts with cysteine residues Cys239 and Cys354.[2] This binding interferes with the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. The disruption of microtubule integrity leads to cell cycle arrest and ultimately, apoptosis.[2]

Signaling Pathway

LaxiflorinB_TNBC_Pathway cluster_cytoplasm Cytoplasm cluster_process Cellular Processes Tubulin α/β-Tubulin Dimers Microtubules Microtubule Polymerization Tubulin->Microtubules MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle enables CellCycle Cell Cycle Arrest Microtubules->CellCycle disruption leads to LaxiflorinB Laxiflorin B LaxiflorinB->Tubulin covalently binds to β-tubulin (colchicine site) Apoptosis Apoptosis CellCycle->Apoptosis

Experimental Protocols

Cell Viability and Proliferation Assays
  • Method: Cell Counting Kit-8 (CCK-8) assay and 2-D clonogenic assays.

  • Protocol Outline (CCK-8):

    • Seed NSCLC or TNBC cells in 96-well plates and allow for adherence.

    • Treat cells with varying concentrations of Laxiflorin B or its analogs.

    • Incubate for a specified period (e.g., 24, 48, 72 hours).

    • Add CCK-8 reagent to each well and incubate for 2 hours at 37°C.

    • Measure absorbance at 450 nm using a spectrophotometer.

    • Calculate cell viability relative to untreated controls and determine IC50 values.[1]

  • Protocol Outline (Clonogenic Assay):

    • Seed a low density of cells (e.g., 500 cells/well) in 6-well plates.

    • Treat with various concentrations of the test compound.

    • Incubate for 12-20 days to allow for colony formation.

    • Fix colonies with methanol and stain with crystal violet.

    • Count the number of colonies to assess long-term cell survival.[1]

In Vitro Kinase Assay (for ERK1/2 Inhibition)
  • Objective: To determine the direct inhibitory effect of Laxiflorin B on ERK1 phosphorylation by MEK1.

  • Protocol Outline:

    • Immunoprecipitate HA-tagged MEK1 from cell lysates using anti-HA magnetic beads.

    • Incubate the beads with purified GST-ERK1 protein.

    • Add reaction buffer containing ATP and varying concentrations of Laxiflorin B (0, 1, 10, 50 µM).

    • Incubate at 30°C for 30 minutes to allow the kinase reaction to proceed.

    • Wash the beads to remove excess reagents.

    • Analyze the levels of total ERK1 and phosphorylated ERK1 (p-ERK1) by Western blot.[1]

Biotin Pull-Down Assay (for Target Identification)
  • Objective: To identify the direct binding partners of Laxiflorin B.

  • Protocol Outline:

    • Synthesize a biotin-conjugated form of Laxiflorin B.

    • Incubate the biotinylated Laxiflorin B with cell lysates containing potential target proteins.

    • Add streptavidin-coated magnetic beads to the mixture to capture the biotinylated Laxiflorin B and any bound proteins.

    • Incubate to allow for binding.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads.

    • Identify the bound proteins by Western blot analysis using antibodies against suspected targets (e.g., ERK1/2).

In Vivo Tumor Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy and toxicity of Laxiflorin B derivatives in a living organism.

  • Model: NSCLC (e.g., PC9 cells) or TNBC (e.g., 4T1 cells) tumor xenografts in nude mice.

  • Protocol Outline:

    • Subcutaneously inject cancer cells into the flanks of immunodeficient mice.

    • Allow tumors to reach a palpable size.

    • Randomize mice into control and treatment groups.

    • Administer a pro-drug form of Laxiflorin B (e.g., Laxiflorin B-Ala) via intraperitoneal injection at specified doses (e.g., 10 and 20 mg/kg).

    • Monitor tumor volume and mouse body weight regularly.

    • After a set period, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for biomarkers like Ki-67, p-RSK, AREG, and EREG).[1][2]

Xenograft_Workflow cluster_treatment Treatment Phase Start Start: Cancer Cell Culture (e.g., PC9, 4T1) Inject Subcutaneous Injection into Nude Mice Start->Inject TumorGrowth Tumor Growth to Palpable Size Inject->TumorGrowth Randomize Randomize Mice into Control & Treatment Groups TumorGrowth->Randomize Administer Administer Vehicle or Laxiflorin B Pro-drug (e.g., i.p. injection) Randomize->Administer Monitor Monitor: - Tumor Volume - Body Weight Administer->Monitor Repeatedly Sacrifice End of Study: Sacrifice Mice Monitor->Sacrifice Analysis Analysis: - Tumor Weight - Immunohistochemistry (Ki-67, p-RSK, etc.) Sacrifice->Analysis

Future Directions and Conclusion

The initial investigations into Laxiflorin B's therapeutic potential have unveiled a promising anti-cancer agent with dual, context-dependent mechanisms of action. Its ability to covalently inhibit ERK1/2 in NSCLC and disrupt microtubule dynamics in TNBC highlights its versatility and potential for broader applications in oncology. The enhanced potency of the analog this compound warrants further investigation and development.

Future research should focus on:

  • Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of Laxiflorin B and its analogs.

  • Toxicology Studies: Comprehensive assessment of potential off-target effects and determination of a therapeutic window.

  • Combination Therapies: Investigating synergistic effects with other anti-cancer agents to overcome resistance and enhance efficacy.

  • Exploration in Other Cancers: Screening Laxiflorin B against a wider panel of cancer types to identify other sensitive malignancies.

References

The Covalent Modification of ERK1/2 by Laxiflorin B-4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Laxiflorin B and its potent analog, Laxiflorin B-4, as covalent inhibitors of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). The information presented herein is compiled from primary research findings and is intended to serve as a comprehensive resource for researchers in oncology, signal transduction, and drug discovery.

Executive Summary

Laxiflorin B, a natural product, and its semi-synthetic derivative, this compound, have been identified as novel covalent inhibitors of ERK1/2. These compounds demonstrate significant anti-cancer activity, particularly in non-small-cell lung cancer (NSCLC) models with EGFR mutations. The covalent binding of Laxiflorin B to specific cysteine residues within ERK1/2 results in the inhibition of the downstream MEK-ERK-RSK signaling cascade. This inhibition leads to the activation of the pro-apoptotic protein BAD and the suppression of a positive feedback loop involving the growth factors Amphiregulin (AREG) and Epiregulin (EREG). Notably, this compound exhibits a higher affinity for ERK1/2 and more potent tumor suppression than its parent compound. This guide details the molecular interactions, quantitative inhibitory data, and the experimental protocols used to elucidate these findings.

Quantitative Data: Inhibitory Activity

The inhibitory potential of Laxiflorin B and this compound has been quantified against ERK1/2 and in cellular viability assays. The following table summarizes the key quantitative data, providing a comparative overview with other known ERK inhibitors.

CompoundTargetIC50 (Cell Viability - PC9 cells)Notes
Laxiflorin B ERK1/2Superior to some commercial inhibitorsCovalently binds to Cys-183 in ERK1 and Cys-166 in ERK2.[1][2]
This compound ERK1/2Exhibits stronger tumor suppression than Laxiflorin BA C-6 modification of Laxiflorin B with higher affinity for ERK1/2.[1][2][3]
UlixertinibERK1/2-Commercial ERK inhibitor used for comparison.
TrametinibMEK-Commercial MEK inhibitor used for comparison.

Mechanism of Action: Covalent Modification and Signaling Impact

Laxiflorin B exerts its inhibitory effect through covalent modification of key cysteine residues in ERK1 and ERK2. This irreversible binding locks the kinases in an inactive state, leading to a cascade of downstream cellular events.

Covalent Binding Sites

Mass spectrometry and computational modeling have identified the specific binding sites of Laxiflorin B on ERK1 and ERK2.[1][2]

  • ERK1: Covalently binds to Cys-183 in the ATP-binding pocket via its D-ring. A non-inhibitory binding also occurs at Cys-178 through its A-ring.[1][2]

  • ERK2: Covalently binds to the analogous Cys-166 in the ATP-binding pocket.[1][2]

The D-ring of Laxiflorin B is crucial for the covalent interaction that results in the inhibition of ERK1/2 activity.[1][2]

Signaling Pathway Inhibition

The covalent modification of ERK1/2 by Laxiflorin B disrupts the canonical MAPK/ERK signaling pathway. This has two major consequences for cancer cells: induction of apoptosis and suppression of a growth-promoting feedback loop.

cluster_0 Upstream Signaling cluster_1 ERK Inhibition by Laxiflorin B cluster_2 Downstream Effects EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation RSK RSK ERK->RSK AREG_EREG AREG/EREG Expression ERK->AREG_EREG Laxiflorin_B Laxiflorin B / B-4 Laxiflorin_B->ERK Covalent Binding (Cys-183/166) BAD BAD RSK->BAD Inhibits Apoptosis Apoptosis BAD->Apoptosis AREG_EREG_feedback AREG/EREG (Growth Factors) AREG_EREG->AREG_EREG_feedback AREG_EREG_feedback->EGFR Positive Feedback Loop

Figure 1: Laxiflorin B Signaling Pathway Inhibition. (Within 100 characters)

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the interaction between Laxiflorin B and ERK1/2.

Mass Spectrometry for Covalent Binding Site Identification

This protocol was employed to identify the specific cysteine residues on ERK1 that are covalently modified by Laxiflorin B.

cluster_0 Sample Preparation cluster_1 Protein Processing cluster_2 LC-MS/MS Analysis A Overexpress Flag-ERK1 in HEK293T cells B Purify Flag-ERK1 using anti-Flag magnetic beads A->B C Incubate purified ERK1 with 10 µM Laxiflorin B (16h, 4°C) B->C D Wash beads 3x with cold PBS + 0.05% TritonX-100 C->D E Denature, reduce, and alkylate cysteines in reaction buffer D->E F On-bead digestion of ERK1 (e.g., with trypsin) E->F G Analyze peptide mixture by HPLC-MS/MS F->G H Identify peptides covalently modified by Laxiflorin B G->H I Pinpoint modification site to specific cysteine residue H->I

Figure 2: Mass Spectrometry Experimental Workflow. (Within 100 characters)

Protocol Details:

  • Protein Expression and Purification: HEK293T cells overexpressing a Flag-ERK1 fusion protein were used. The protein was purified using anti-Flag antibody conjugated magnetic beads.[1]

  • Incubation with Laxiflorin B: The purified, bead-bound ERK1 was incubated with 10 µM Laxiflorin B for 16 hours at 4°C.[1]

  • Washing: The beads were washed three times with cold PBS containing 0.05% TritonX-100 to remove non-covalently bound compound.[1]

  • Sample Preparation for MS: The protein on the beads was denatured, and cysteines were reduced and alkylated. This was followed by in-solution or on-bead digestion with a protease (e.g., trypsin).[1]

  • LC-MS/MS Analysis: The resulting peptide mixture was analyzed by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) to identify peptides with a mass shift corresponding to the addition of Laxiflorin B.[1]

Biotin Pull-Down Assay for Target Identification

This assay was used to demonstrate the direct binding of Laxiflorin B to ERK1/2 from cell lysates.

cluster_0 Bait Preparation cluster_1 Binding cluster_2 Washing and Elution cluster_3 Analysis A Conjugate Laxiflorin B-biotin to streptavidin magnetic beads C Incubate lysate with Laxiflorin B-biotin beads A->C B Prepare total cell lysate from HEK293T or PC9 cells B->C D Wash beads multiple times with wash buffer C->D E Elute bound proteins with 1% SDS sample buffer D->E F Analyze eluted proteins by Western Blot using an anti-ERK1/2 antibody E->F

Figure 3: Biotin Pull-Down Assay Workflow. (Within 100 characters)

Protocol Details:

  • Bait Preparation: Biotinylated Laxiflorin B was conjugated to streptavidin-coated magnetic beads.[1]

  • Cell Lysate Preparation: Total cell lysates were prepared from HEK293T or PC9 cells using an IP lysis buffer.[1]

  • Binding: The cell lysate was incubated with the Laxiflorin B-biotin-conjugated beads to allow for the binding of target proteins.[1]

  • Washing: The beads were washed several times with a wash buffer (25 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.05% Triton-X100) to remove non-specific protein interactions.[1]

  • Elution and Analysis: The bound proteins were eluted from the beads using a sample buffer containing 1% SDS and subsequently analyzed by Western blotting with antibodies specific for ERK1/2 and other potential binding partners.[1]

Co-Immunoprecipitation for MEK-ERK Interaction

This experiment demonstrated that Laxiflorin B disrupts the interaction between MEK1 and ERK1.

Protocol Details:

  • Cell Treatment: Cells expressing HA-tagged MEK1 or MEK2 were treated with Laxiflorin B.[1]

  • Immunoprecipitation: Cell lysates were subjected to immunoprecipitation using an anti-HA antibody to pull down MEK1 or MEK2 and their interacting partners.[1]

  • Western Blot Analysis: The immunoprecipitated complexes were analyzed by Western blotting using antibodies against ERK1 and ERK2 to assess the amount of co-precipitated ERK. A reduction in the amount of co-precipitated ERK1 in Laxiflorin B-treated cells compared to control cells indicated that the compound blocks the MEK1-ERK1 interaction.[1]

Western Blotting for Pathway Analysis

Western blotting was extensively used to probe the phosphorylation status and protein levels of key components of the EGFR-ERK signaling pathway.

Protocol Details:

  • Cell Treatment: NSCLC cell lines (e.g., PC9, HCC827) were treated with various concentrations of Laxiflorin B, this compound, or control inhibitors for specified durations (e.g., 24 hours).[1]

  • Lysate Preparation: Cells were lysed, and protein concentrations were determined.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

  • Antibody Incubation: Membranes were incubated with primary antibodies specific for phosphorylated and total forms of proteins such as EGFR, MEK, ERK, RSK, and BAD.[1]

  • Detection: Following incubation with appropriate secondary antibodies, protein bands were visualized using a chemiluminescence detection system.

Conclusion and Future Directions

Laxiflorin B and its more potent analog, this compound, represent a promising new class of covalent ERK1/2 inhibitors. Their unique mechanism of action, involving the covalent modification of specific cysteine residues, leads to potent and sustained inhibition of the MAPK pathway, resulting in anti-tumor effects in preclinical models. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development. Future studies may focus on optimizing the structure of Laxiflorin B to enhance its specificity and pharmacokinetic properties, as well as exploring its efficacy in a broader range of cancer types characterized by aberrant ERK signaling. The potential for combination therapies with other targeted agents also warrants investigation.

References

Methodological & Application

Application Note: In Vitro Cell Viability Assessment of Laxiflorin B-4 using CCK-8 Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Laxiflorin B is a natural ent-kaurane diterpenoid compound that has demonstrated potent cytotoxic activity against various tumor cells.[1] Its derivative, Laxiflorin B-4, is a C-6 modified analog designed for enhanced efficacy.[2][3] Mechanistically, Laxiflorin B and its analogs target the ErbB-ERK1/2 signaling pathway.[2][4] By covalently binding to and inhibiting Extracellular signal-regulated kinases 1 and 2 (ERK1/2), Laxiflorin B prevents the downstream phosphorylation of crucial proteins like RSK and BAD, ultimately disrupting pro-survival signals and inducing mitochondria-mediated apoptosis in cancer cells.[2][3][5] Studies have shown that this compound exhibits a higher binding affinity for ERK1/2 and stronger tumor suppression than its parent compound.[2][3]

The Cell Counting Kit-8 (CCK-8) assay is a sensitive and robust colorimetric method used to determine the number of viable cells in a sample. The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in metabolically active cells to produce a yellow-orange formazan dye. The amount of formazan generated is directly proportional to the number of living cells. This application note provides a detailed protocol for assessing the in vitro cytotoxic effects of this compound on cancer cells using the CCK-8 assay.

Data Presentation

Laxiflorin B has been shown to inhibit the growth of several non-small-cell lung cancer (NSCLC) cell lines in a dose-dependent manner.[2][5] this compound is reported to have lower IC₅₀ values, indicating greater potency.[2] The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for the parent compound, Laxiflorin B, after 24 hours of treatment.

Cell LineEGFR StatusKRAS StatusIC₅₀ of Laxiflorin B (µM) at 24h
PC-9 Ex19delWT1.503
HCC827 Ex19delWT1.951
H1650 Ex19delWT2.571
H1975 L858R, T790MWT3.522
A549 WTKRAS (G12S)4.143
Data sourced from Chiang et al., 2022.[6]

Experimental Protocols

This protocol details the methodology for determining the cytotoxic effects of this compound on a selected cancer cell line (e.g., PC-9) using the CCK-8 assay.

1. Materials and Reagents

  • This compound compound

  • Cell Counting Kit-8 (CCK-8)

  • Selected cancer cell line (e.g., PC-9, adherent)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile 96-well cell culture plates

  • Sterile phosphate-buffered saline (PBS)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 450 nm

2. Preparation of this compound Stock and Working Solutions

  • Stock Solution (e.g., 10 mM): Dissolve a precise amount of this compound powder in DMSO to create a high-concentration stock solution. Vortex until fully dissolved. Store at -20°C or -80°C.

  • Working Solutions: On the day of the experiment, prepare a series of serial dilutions of this compound from the stock solution using complete cell culture medium. For example, create final concentrations ranging from 0.1 µM to 10 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.1%).

3. CCK-8 Cell Viability Assay Protocol

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.[6]

    • Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow for cell attachment.

  • Drug Treatment:

    • After 24 hours, carefully remove the medium.

    • Add 100 µL of the prepared this compound working solutions (with varying concentrations) to the respective wells.

    • Controls: Include the following control wells in triplicate:

      • Untreated Control: Cells with 100 µL of fresh complete medium.

      • Vehicle Control: Cells with 100 µL of medium containing the same final concentration of DMSO as the drug-treated wells.

      • Blank Control: 100 µL of complete medium without cells.

  • Incubation:

    • Return the plate to the incubator and incubate for the desired time points (e.g., 24, 48, or 72 hours).

  • Addition of CCK-8 Reagent:

    • After the treatment incubation period, add 10 µL of CCK-8 solution directly to each well.[6] Be careful to avoid introducing bubbles.

    • Gently tap the plate to ensure mixing.

  • Final Incubation:

    • Incubate the plate for 1-4 hours at 37°C. The incubation time may need optimization depending on the cell type and density.

  • Absorbance Measurement:

    • Measure the absorbance (OD) at 450 nm using a microplate reader.

4. Data Analysis

  • Calculate Cell Viability: Use the following formula to calculate the percentage of cell viability for each concentration of this compound:

    • Cell Viability (%) = [(ODSample - ODBlank) / (ODVehicle Control - ODBlank)] x 100

  • Determine IC₅₀: Plot the cell viability percentage against the log of the this compound concentration. Use a non-linear regression (dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualization

CCK8_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells 1. Seed Cells (5,000 cells/well) incubate_24h 2. Incubate for 24h (Allow Attachment) seed_cells->incubate_24h add_drug 3. Add this compound (Serial Dilutions) incubate_24h->add_drug incubate_drug 4. Incubate for 24-72h add_drug->incubate_drug add_cck8 5. Add CCK-8 Reagent (10 µL/well) incubate_drug->add_cck8 incubate_cck8 6. Incubate for 1-4h add_cck8->incubate_cck8 measure_od 7. Measure Absorbance (450 nm) incubate_cck8->measure_od calculate_viability 8. Calculate % Viability measure_od->calculate_viability plot_curve 9. Determine IC50 calculate_viability->plot_curve

Caption: Experimental workflow for the CCK-8 cell viability assay.

LaxiflorinB_Pathway cluster_pathway ERK Signaling Pathway cluster_effect Cellular Outcome RTK ErbB Receptor Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK RSK RSK ERK->RSK Proliferation Cell Proliferation & Survival ERK->Proliferation BAD BAD (Inactive) RSK->BAD Apoptosis Apoptosis BAD->Apoptosis | Laxiflorin This compound Laxiflorin->ERK Inibition

Caption: Mechanism of action of this compound via ERK pathway inhibition.

References

Application Notes and Protocols: Western Blot Analysis of p-ERK Inhibition by Laxiflorin B-4

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Laxiflorin B is a natural ent-kaurane diterpenoid with demonstrated anticancer properties.[1] A derivative, Laxiflorin B-4, has been shown to exhibit a higher affinity for Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) and stronger tumor suppression capabilities.[2][3][4] ERK1/2 are critical components of the Ras-Raf-MEK-ERK signaling pathway, which regulates cell proliferation, differentiation, and survival.[5][6][7] Dysregulation of this pathway is a common feature in many cancers.[7] Laxiflorin B and its analogs act as covalent inhibitors of ERK1/2, binding to specific cysteine residues within the ATP-binding pocket, thereby blocking its kinase activity.[2][3] This inhibition leads to decreased phosphorylation of downstream targets like RSK and activation of pro-apoptotic proteins such as BAD, ultimately inducing apoptosis in cancer cells.[2][3] This document provides detailed protocols for assessing the inhibitory effect of this compound on ERK phosphorylation (p-ERK) using Western blot analysis.

Data Presentation

Table 1: In Vitro Efficacy of Laxiflorin B and Analogs in Non-Small-Cell Lung Cancer (NSCLC) Cell Lines.

CompoundCell LineAssayEndpointResultReference
Laxiflorin BPC9, HCC827, H1650Cell Viability (CCK-8)Inhibition of GrowthDose-dependent inhibition[2][3]
Laxiflorin BPC9, HCC827, H1650Clonogenic AssayInhibition of Colony FormationDose-dependent inhibition[3]
This compoundPC9Cell Viability (CCK-8)Inhibition of GrowthSuperior efficacy compared to other ERK inhibitors[2]

Table 2: Effect of this compound on Protein Expression in the MEK-ERK-RSK Signaling Axis.

TreatmentProtein TargetChange in Expression/PhosphorylationMethod of DetectionCell LineReference
This compoundp-ERK1/2DecreasedWestern BlotPC9[2][3]
This compoundTotal ERK1/2No significant changeWestern BlotPC9[2][3]
This compoundp-RSKDecreasedWestern BlotPC9[2][3]
Laxiflorin BBADActivatedWestern BlotPC9, HCC827[2][3]
Laxiflorin BCaspase 9, 7, PARPCleavage/ActivationWestern BlotPC9, HCC827, H1650[3]

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Lines: Human non-small-cell lung cancer (NSCLC) cell lines such as PC9 or HCC827.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.

  • Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Dilute the stock solution to the desired final concentrations (e.g., 0.1, 1, 5, 10 µM) in the culture medium.

    • Aspirate the old medium from the cells and replace it with the medium containing this compound or a vehicle control (DMSO).

    • Incubate the cells for the desired time points (e.g., 6, 12, 24 hours).

Protocol 2: Western Blot Analysis of p-ERK and Total ERK
  • Cell Lysis:

    • After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.[8]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

  • Sample Preparation:

    • Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE:

    • Load the denatured protein samples into the wells of a 10% or 12% SDS-polyacrylamide gel.[8]

    • Include a pre-stained protein ladder to monitor protein separation.

    • Run the gel at 100-120V until the dye front reaches the bottom of the gel.[9]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[8]

    • Perform the transfer at 100V for 1-2 hours or overnight at 30V at 4°C.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[8][9]

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 (e.g., at a 1:1000 dilution) in the blocking buffer overnight at 4°C with gentle agitation.[8]

    • Washing: Wash the membrane three times for 10 minutes each with TBST.[9]

    • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) at a 1:5000 dilution in the blocking buffer for 1 hour at room temperature.[9]

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

    • Incubate the membrane with the ECL reagent for 1-5 minutes.

    • Capture the chemiluminescent signal using an imaging system or X-ray film.

  • Stripping and Re-probing for Total ERK:

    • To normalize the p-ERK signal, the same membrane can be stripped and re-probed for total ERK.

    • Wash the membrane in TBST.

    • Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.[9]

    • Wash the membrane thoroughly with TBST.

    • Block the membrane again for 1 hour.

    • Incubate with the primary antibody against total ERK1/2 overnight at 4°C.

    • Repeat the washing, secondary antibody incubation, and detection steps as described above.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the p-ERK signal to the corresponding total ERK signal for each sample.

    • Compare the normalized p-ERK levels in this compound treated samples to the vehicle control.

Visualizations

ERK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 ERK->pERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) pERK->TranscriptionFactors Translocates & phosphorylates LaxiflorinB4 This compound LaxiflorinB4->ERK Covalently binds & inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

Western_Blot_Workflow start Cell Treatment with This compound lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant prep Sample Preparation (Laemmli Buffer & Heat) quant->prep sds SDS-PAGE prep->sds transfer Protein Transfer (PVDF Membrane) sds->transfer block Blocking (5% Milk or BSA) transfer->block p_ab Primary Antibody Incubation (anti-p-ERK) block->p_ab s_ab Secondary Antibody Incubation (HRP-conjugated) p_ab->s_ab detect Chemiluminescent Detection s_ab->detect strip Stripping detect->strip Optional analysis Densitometry Analysis detect->analysis reprobe Re-probing with anti-Total ERK strip->reprobe reprobe->s_ab

Caption: Workflow for Western blot analysis of p-ERK inhibition.

References

Application Notes: Clonogenic Assay for Evaluating Laxiflorin B-4 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The clonogenic assay, or colony formation assay, is a fundamental in vitro technique used to assess the reproductive integrity of single cells after exposure to cytotoxic agents.[1] This method is particularly valuable in oncology and drug development for determining the long-term efficacy of anti-cancer compounds by measuring their ability to inhibit the formation of colonies (clones) from individual cancer cells.[2][3] This document provides detailed protocols for utilizing the clonogenic assay to evaluate the anti-proliferative effects of Laxiflorin B-4, a potent anti-cancer agent.

Mechanism of Action: this compound

This compound is a derivative of Laxiflorin B, a natural compound identified as a novel and selective covalent inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4][5] ERK1/2 are critical components of the Ras/Raf/MEK/ERK signaling pathway, which is frequently hyperactivated in various cancers, including non-small-cell lung cancer (NSCLC), leading to uncontrolled cell proliferation and survival.[6][7]

This compound exhibits a strong anti-cancer effect by:

  • Inhibiting ERK1/2 Phosphorylation: It covalently binds to ERK1/2, preventing their activation by upstream kinases (MEK1/2).[4][8]

  • Inducing Apoptosis: The inhibition of the ERK-RSK axis leads to the activation of BAD, a pro-apoptotic protein, thereby inducing mitochondria-mediated apoptosis.[6]

  • Disrupting Feedback Loops: this compound suppresses the ERK-driven expression of growth factors like amphiregulin (AREG) and epiregulin (EREG), which can otherwise lead to a positive feedback loop by activating ErbB receptors.[4][6]

  • Disturbing Microtubule Integrity: Separate studies have also shown that Laxiflorin B can bind to β-tubulin, disturbing microtubule structure and integrity, which also contributes to its cytotoxic effects.[9]

The clonogenic assay is an ideal method to quantify the cumulative effect of these mechanisms on the long-term survival and proliferative capacity of cancer cells treated with this compound.

Signaling Pathway of this compound Inhibition

The diagram below illustrates the mechanism by which this compound inhibits the ERK1/2 signaling pathway, a key driver of cell proliferation and survival.

LaxiflorinB4_Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK RSK RSK ERK->RSK Proliferation Cell Proliferation & Survival ERK->Proliferation AREG AREG/EREG Expression ERK->AREG BAD BAD Activation (Pro-Apoptosis) RSK->BAD Laxiflorin This compound Laxiflorin->ERK AREG->RTK Autocrine Signaling Feedback Positive Feedback Loop

This compound inhibits the ERK1/2 signaling cascade.

Experimental Protocols

This protocol describes the "plating after treatment" method, which is commonly used to assess the effects of cytotoxic drugs.[10]

Materials

  • Cancer cell line of interest (e.g., NSCLC cell lines like PC9, A549)[6]

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.05% or 0.25%)[3]

  • This compound (stock solution in DMSO)

  • 6-well or 100 mm tissue culture plates

  • Hemocytometer or automated cell counter

  • Fixation Solution: 6% (v/v) Glutaraldehyde[1]

  • Staining Solution: 0.5% (w/v) Crystal Violet in methanol[1][2]

  • CO2 Incubator (37°C, 5% CO2)

Procedure

1. Cell Culture and Treatment

  • Culture cells in T25 or T75 flasks until they reach approximately 70-80% confluency.

  • Prepare a range of this compound concentrations by diluting the stock solution in a complete culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest drug treatment.

  • Remove the medium from the flasks, wash once with PBS, and add the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the cells with the treatment for a defined period (e.g., 24 or 48 hours).

2. Cell Plating for Colony Formation

  • After treatment, remove the drug-containing medium and wash the cells twice with PBS.

  • Add Trypsin-EDTA to the flask and incubate until cells detach.[2] Neutralize the trypsin with a complete culture medium.

  • Create a single-cell suspension by gently pipetting up and down.

  • Count the viable cells accurately using a hemocytometer or cell counter.[11]

  • Calculate the required cell seeding density. This is a critical step and may require optimization. For untreated controls, 200-500 cells per 6-well plate well is common. For treated groups, the number should be increased to compensate for expected cell death.[12]

  • Seed the calculated number of cells into new 6-well plates containing fresh, drug-free complete medium. Gently swirl the plates to ensure even distribution.

3. Incubation

  • Incubate the plates undisturbed in a CO2 incubator at 37°C for 1 to 3 weeks.[2][11] The incubation time depends on the cell line's growth rate. Colonies in the control wells should be visible and contain at least 50 cells.[1]

4. Fixation and Staining

  • Carefully remove the medium from the wells.

  • Gently rinse each well once with PBS.

  • Add 1-2 mL of Fixation Solution to each well and incubate at room temperature for 5-10 minutes.[11]

  • Remove the fixation solution.

  • Add 1-2 mL of 0.5% Crystal Violet solution to each well and incubate at room temperature for at least 2 hours, or overnight.[2][11]

  • Carefully remove the crystal violet solution. Rinse the plates by gently immersing them in a container of tap water until excess stain is removed.[2]

  • Allow the plates to air-dry completely at room temperature.[11]

5. Colony Counting and Data Analysis

  • Count the number of colonies in each well. A colony is typically defined as a cluster of ≥50 cells.[1] This can be done manually using a microscope or with automated colony counting software.

  • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment.

    • Plating Efficiency (PE): Represents the percentage of seeded cells that form colonies in the control group.

      PE (%) = (Number of colonies counted in control / Number of cells seeded in control) x 100

    • Surviving Fraction (SF): The proportion of cells that survived the treatment, normalized to the PE of the control cells.

      SF = (Number of colonies counted in treatment) / (Number of cells seeded in treatment x (PE / 100))

Clonogenic Assay Experimental Workflow

The diagram below outlines the key steps of the clonogenic assay protocol.

Clonogenic_Workflow arrow arrow start Start: 70-80% Confluent Cells treat Treat cells with this compound (e.g., 24h) start->treat harvest Harvest cells using Trypsin and create single-cell suspension treat->harvest count Count viable cells harvest->count seed Seed precise number of cells into 6-well plates count->seed incubate Incubate for 1-3 weeks (until colonies form) seed->incubate fix Fix colonies with Glutaraldehyde incubate->fix stain Stain with Crystal Violet fix->stain dry Air-dry plates stain->dry analyze Count colonies and calculate Plating Efficiency & Surviving Fraction dry->analyze end End analyze->end

Workflow for the clonogenic assay after drug treatment.

Data Presentation

The results of a clonogenic assay are typically presented in a table summarizing the surviving fractions at different drug concentrations. A dose-response curve is then plotted to determine the IC50 value (the concentration of the drug that results in a 50% reduction in colony formation).

Table 1: Example Data for Clonogenic Assay of PC9 Cells Treated with this compound

Note: The following data are for illustrative purposes only and do not represent actual experimental results.

Treatment GroupThis compound Conc. (µM)Cells SeededColonies Counted (Mean)Plating Efficiency (PE %)Surviving Fraction (SF)
Vehicle Control0 (DMSO)50021543.01.00
Treatment 10.51000310-0.72
Treatment 21.01000185-0.43
Treatment 32.02000172-0.20
Treatment 44.0400086-0.05

Studies have confirmed that Laxiflorin B inhibits the growth of various NSCLC cell lines, including PC9, HCC827, and H1650, in a dose-dependent manner as determined by 2-D clonogenic assays.[6] Researchers should perform their own experiments to generate specific quantitative data for this compound.

References

Application Notes and Protocols for Apoptosis Analysis using Laxiflorin B-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laxiflorin B is an ent-kaurene diterpenoid with demonstrated anticancer properties.[1][2] It has been identified as a novel covalent inhibitor of Extracellular signal-regulated kinases 1/2 (ERK1/2).[1] This inhibition disrupts downstream signaling, leading to mitochondria-mediated apoptosis in cancer cells, particularly in non-small-cell lung cancer (NSCLC) cell lines with EGFR mutations.[1][3] Laxiflorin B-4, a C-6 analog of Laxiflorin B, has been shown to exhibit a higher binding affinity for ERK1/2 and consequently, stronger tumor suppression, making it a compound of significant interest for cancer research and drug development.[1]

This document provides a detailed protocol for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Additionally, it summarizes the available data on the apoptotic effects of Laxiflorin B and outlines its proposed signaling pathway.

Data Presentation

The pro-apoptotic activity of Laxiflorin B has been observed to be dose-dependent in various non-small-cell lung cancer cell lines.[1][4] While specific quantitative percentages of apoptotic cells from flow cytometry are not detailed in the primary literature, the half-maximal inhibitory concentration (IC50) for cell viability provides a quantitative measure of its potency. As this compound is a more potent analog, it is expected to induce apoptosis at lower concentrations.[1]

Cell LineTreatment DurationObserved Effect on ApoptosisCell Viability IC50 (Laxiflorin B)Reference
PC948 hoursDose-dependent increase0.31 µM[1]
HCC82748 hoursDose-dependent increase0.29 µM[1]
H165048 hoursDose-dependent increase0.43 µM[1]

Experimental Protocols

Protocol for Apoptosis Analysis by Flow Cytometry using Annexin V and Propidium Iodide Staining

This protocol is designed for the analysis of apoptosis in adherent cancer cell lines (e.g., PC9, HCC827) treated with this compound.

Materials:

  • This compound

  • Cell culture medium (e.g., RPMI-1640) with appropriate supplements (e.g., 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and 10X Binding Buffer)

  • Distilled water

  • Flow cytometer

  • Microcentrifuge

  • T25 or T75 cell culture flasks

  • 6-well plates or other suitable culture vessels

  • Flow cytometry tubes

Experimental Procedure:

  • Cell Seeding:

    • Seed the cells (e.g., PC9, HCC827) in a T25 culture flask and allow them to reach 70-80% confluency.

    • Trypsinize the cells and seed them into 6-well plates at a density of 1 x 10⁶ cells per well.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1, 0.5, 1, 5, 10 µM).

    • Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used in the this compound dilutions.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for a predetermined time, for example, 48 hours, as this has been shown to be effective for Laxiflorin B.[1][4]

  • Cell Harvesting:

    • After the incubation period, collect the cell culture supernatant from each well, which contains floating (potentially apoptotic) cells.

    • Wash the adherent cells with PBS.

    • Trypsinize the adherent cells and combine them with their respective supernatant.

    • Centrifuge the cell suspension at approximately 670 x g for 5 minutes at room temperature.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Annexin V and Propidium Iodide Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (containing 1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of Propidium Iodide to the cell suspension.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible (within 1 hour).

    • Set up the flow cytometer with appropriate controls:

      • Unstained cells

      • Cells stained only with Annexin V-FITC

      • Cells stained only with Propidium Iodide

    • Acquire data for at least 10,000 events per sample.

    • Analyze the data to differentiate between:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Mandatory Visualization

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_analysis Data Acquisition & Analysis cell_culture 1. Seed and Culture (e.g., PC9, HCC827 cells) treatment 2. Treat with this compound (Dose-response, 48h) cell_culture->treatment harvest 3. Harvest Cells (Adherent + Supernatant) treatment->harvest wash 4. Wash with PBS harvest->wash stain 5. Stain with Annexin V and Propidium Iodide wash->stain flow_cytometry 6. Analyze by Flow Cytometry stain->flow_cytometry data_analysis 7. Quantify Apoptotic Cell Populations flow_cytometry->data_analysis

Caption: Experimental workflow for apoptosis analysis.

signaling_pathway laxiflorin_b4 This compound erk12 ERK1/2 laxiflorin_b4->erk12 Inhibits bad_p p-BAD (Inactive) erk12->bad_p Phosphorylates (Inactivates) erk12->bad_p bad BAD (Active) bad_p->bad Dephosphorylation mitochondria Mitochondria bad->mitochondria caspases Caspase Activation (Caspase-7, -9) mitochondria->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Proposed signaling pathway of this compound induced apoptosis.

References

Application Notes and Protocols: Establishing a Xenograft Mouse Model for Laxiflorin B-4 Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for establishing a cell line-derived xenograft (CDX) mouse model to investigate the in vivo efficacy of Laxiflorin B-4, a potent anti-cancer compound. This compound, a derivative of Laxiflorin B, demonstrates a higher binding affinity for ERK1/2 and exhibits stronger tumor suppression capabilities.[1][2][3] This document outlines the necessary protocols for cell line selection, animal handling, tumor implantation, and subsequent monitoring and data analysis. Additionally, it details the key signaling pathway targeted by this compound and provides visual workflows to aid in experimental design.

Cell line-derived xenograft models are a foundational in vivo tool in preclinical oncology research, offering a reproducible and cost-effective method for evaluating novel anti-tumor agents.[4][5][6] By implanting human cancer cell lines into immunodeficient mice, researchers can effectively study tumor growth and the therapeutic response to compounds like this compound in a living organism.[6][7]

Key Signaling Pathway: MEK-ERK-RSK Axis

Laxiflorin B, and by extension its more potent analog this compound, functions as a selective inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][8] ERK1/2 are critical components of the MAPK/ERK pathway, which is frequently hyperactivated in various cancers, leading to uncontrolled cell proliferation and survival.[2][8] Laxiflorin B has been shown to covalently bind to Cys-183 in the ATP-binding pocket of ERK1, thereby inhibiting its activity.[2][3][8] This inhibition disrupts the downstream signaling cascade, including the phosphorylation of RSK, and can induce mitochondria-mediated apoptosis through the activation of BAD.[2][3] Furthermore, inhibition of the ERK pathway by Laxiflorin B has been demonstrated to suppress the expression of amphiregulin (AREG) and epiregulin (EREG), which can act as an autocrine positive feedback loop for ErbB signaling in cancer cells.[2][3][8]

MEK_ERK_RSK_Pathway GrowthFactors Growth Factors (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK RSK RSK ERK->RSK BAD BAD ERK->BAD AREG_EREG AREG/EREG Expression ERK->AREG_EREG TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) RSK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation LaxiflorinB4 This compound LaxiflorinB4->ERK Apoptosis Apoptosis BAD->Apoptosis

Caption: The MEK-ERK-RSK signaling pathway and the inhibitory action of this compound on ERK1/2.

Experimental Protocols

Cell Line Selection and Preparation

Successful xenograft tumor establishment is critically dependent on the choice of a suitable cancer cell line. For this compound studies, a cell line with a known activated MAPK/ERK pathway is recommended. Non-small-cell lung cancer (NSCLC) cell lines, particularly those with EGFR mutations such as PC9, have been successfully used in xenograft models for Laxiflorin B studies.[2]

Protocol for Cell Culture and Preparation:

  • Cell Culture: Culture the selected human cancer cell line (e.g., PC9) in the recommended complete medium. Grow cells to 70-80% confluency.[9] It is advisable to replace the medium 3-4 hours before harvesting to remove dead cells.[9]

  • Passaging: Ensure cells have been passaged at least twice after being thawed from liquid nitrogen before implantation.

  • Harvesting:

    • Wash the cells with sterile Phosphate Buffered Saline (PBS).

    • Add a minimal amount of trypsin-EDTA to detach the cells.

    • Neutralize the trypsin with complete medium (e.g., 5:1 to 10:1 ratio of medium to trypsin).[9]

    • Centrifuge the cell suspension at approximately 1500 rpm for 2-5 minutes.[9]

    • Wash the cell pellet twice with sterile PBS.[9]

  • Cell Counting and Viability:

    • Resuspend the cell pellet in a known volume of sterile PBS or serum-free medium.

    • Perform a cell count using a hemocytometer.

    • Assess cell viability using a trypan blue exclusion assay. A viability of >90% is recommended.[9]

  • Final Preparation: Adjust the cell concentration to the desired density for injection (e.g., 3.0 x 106 cells in 100-200 µL).[9] Keep the cell suspension on ice until injection. For enhanced tumor take and growth, consider resuspending the cells in a mixture with a basement membrane matrix like Cultrex BME.

Animal Selection and Handling

Immunodeficient mice are essential for preventing the rejection of human tumor cells. Commonly used strains include nude mice (athymic) and NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice.[7][10]

Protocol for Animal Acclimatization and Handling:

  • Animal Strain: Select an appropriate immunodeficient mouse strain (e.g., BALB/c nude or NSG mice), typically 4-6 weeks old.[9][10]

  • Acclimatization: Allow the mice to acclimatize to the facility for at least 3-5 days before any experimental procedures.[9]

  • Housing: House the mice in a specific-pathogen-free (SPF) facility to prevent infections that could compromise the study.[11]

  • Ethical Considerations: All animal experiments must be conducted in accordance with approved protocols from the Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[12][13][14] Humane endpoints should be clearly defined to minimize animal pain and distress.[14]

Tumor Cell Implantation

Subcutaneous injection is the most common and straightforward method for establishing xenograft tumors.[7][15]

Protocol for Subcutaneous Injection:

  • Anesthesia: Anesthetize the mouse using an approved method (e.g., isoflurane).

  • Injection Site Preparation: Clean and sterilize the injection site (typically the lower flank) with ethanol and/or an iodine solution.[9]

  • Injection:

    • Use a 1-cc syringe with a 27- or 30-gauge needle.[9]

    • Gently mix the cell suspension to ensure homogeneity.

    • Draw the cell suspension into the syringe. To minimize cell damage, it is recommended to draw the cells into the syringe without the needle attached.[9]

    • Inject the prepared cell suspension (e.g., 3.0 x 106 cells in 100-200 µL) subcutaneously into the flank of the mouse.[9]

  • Post-Injection Monitoring: Monitor the mice daily for the first few days post-injection for any signs of distress or adverse reactions.

Experimental Workflow

Xenograft_Workflow CellCulture 1. Cell Line Culture & Preparation TumorImplantation 3. Subcutaneous Tumor Cell Implantation CellCulture->TumorImplantation AnimalAcclimatization 2. Animal Acclimatization (4-6 week old immunodeficient mice) AnimalAcclimatization->TumorImplantation TumorGrowth 4. Tumor Growth Monitoring (Calipers/Imaging) TumorImplantation->TumorGrowth Randomization 5. Randomization into Treatment Groups TumorGrowth->Randomization Treatment 6. Treatment with this compound or Vehicle Control Randomization->Treatment DataCollection 7. Data Collection (Tumor Volume, Body Weight) Treatment->DataCollection Endpoint 8. Endpoint Analysis (Tumor Excision, Biomarker Analysis) DataCollection->Endpoint

References

Application Notes and Protocols for In Vivo Administration of Laxiflorin B-Ala

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration and dosage of Laxiflorin B-Ala, a prodrug of the novel selective ERK1/2 inhibitor, Laxiflorin B. The information is based on preclinical studies in non-small-cell lung cancer (NSCLC) models.

Introduction

Laxiflorin B is a natural compound with potent anticancer activity, functioning as a covalent inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] Due to its poor solubility, a more soluble prodrug, Laxiflorin B-Ala, has been developed to facilitate in vivo studies.[1][3] Upon administration, Laxiflorin B-Ala is hydrolyzed by plasma esterases, releasing the active compound, Laxiflorin B.[1] These protocols are designed to guide the in vivo evaluation of Laxiflorin B-Ala in preclinical cancer models.

Quantitative Data Summary

The following table summarizes the key quantitative data from in vivo studies of Laxiflorin B-Ala in a non-small-cell lung cancer xenograft model.

ParameterDetailsReference
Animal Model Nude mice with PC9 cell xenografts[3][4]
Compound Laxiflorin B-Ala[1][3]
Dosage 10 mg/kg and 20 mg/kg[3][4]
Administration Route Injections (specific route not detailed in abstracts, intraperitoneal or intravenous are common for such studies)[3][4]
Treatment Schedule Daily injections[4]
Treatment Duration Terminated at day 15 for the 10 mg/kg group and day 12 for the 20 mg/kg group due to slight body weight decrease. Total observation period was 3 weeks.[3][4]
Observed Efficacy Significant suppression of tumor growth.[4]
Toxicity Profile A slight decrease in body weight was observed at both doses, leading to the termination of administration. The body weight of the mice subsequently recovered.[4] Overall low toxicity is reported.[1][3]

Experimental Protocols

This section details the methodology for the in vivo evaluation of Laxiflorin B-Ala based on published preclinical studies.

Animal Model and Xenograft Establishment
  • Animal Strain: Athymic nude mice are a suitable strain for establishing xenograft models.

  • Cell Line: PC9, a human non-small-cell lung cancer cell line with an EGFR mutation, has been used in these studies.[3][4]

  • Xenograft Implantation:

    • Culture PC9 cells under standard conditions.

    • Harvest cells during the logarithmic growth phase.

    • Resuspend the cells in a suitable medium (e.g., serum-free medium or a mixture with Matrigel).

    • Subcutaneously inject the cell suspension into the flank of each mouse.

    • Monitor the mice for tumor formation.

Preparation and Administration of Laxiflorin B-Ala
  • Compound Preparation:

    • Laxiflorin B-Ala should be dissolved in a sterile, biocompatible vehicle suitable for injection. The specific vehicle was not mentioned in the provided literature, so solubility testing may be required to determine an appropriate one (e.g., a mixture of DMSO, PEG300, and saline).

  • Dosage Calculation:

    • Prepare stock solutions of Laxiflorin B-Ala to deliver the desired doses of 10 mg/kg and 20 mg/kg in a manageable injection volume.

  • Administration:

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer Laxiflorin B-Ala or the vehicle control via injection daily.[4]

Monitoring and Data Collection
  • Tumor Volume Measurement:

    • Measure tumor dimensions (length and width) with calipers every two days.[4]

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight:

    • Monitor the body weight of each mouse regularly as an indicator of toxicity.[4]

  • Termination of Study:

    • The study can be terminated after a predefined period (e.g., 3 weeks) or when tumors in the control group reach a certain size.[4]

    • At the end of the study, euthanize the mice and harvest the tumors for further analysis.

  • Post-mortem Analysis:

    • Measure the final tumor weight.[4]

    • Conduct immunohistochemical staining of tumor sections for biomarkers such as Ki-67 (proliferation), phospho-RSK (downstream of ERK), AREG, and EREG.[4]

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for In Vivo Evaluation of Laxiflorin B-Ala cluster_setup Setup cluster_treatment Treatment Phase cluster_analysis Analysis xenograft Establish PC9 Xenografts in Nude Mice randomization Randomize Mice into Control and Treatment Groups xenograft->randomization treatment Administer Laxiflorin B-Ala (10 & 20 mg/kg) or Vehicle Daily randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring termination Terminate Study after 3 Weeks monitoring->termination harvest Harvest Tumors termination->harvest analysis Measure Tumor Weight and Perform Immunohistochemistry harvest->analysis

Caption: In vivo experimental workflow for Laxiflorin B-Ala.

Signaling Pathway of Laxiflorin B

signaling_pathway Signaling Pathway of Laxiflorin B cluster_upstream Upstream Signaling cluster_target Laxiflorin B Target cluster_downstream Downstream Effects EGFR EGFR/ErbB Receptors RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK RSK RSK ERK->RSK BAD BAD Activation ERK->BAD Inhibition AREG_EREG AREG/EREG Expression ERK->AREG_EREG Upregulation Apoptosis Mitochondria-Mediated Apoptosis BAD->Apoptosis AREG_EREG->EGFR Positive Feedback Loop (Inhibited by Laxiflorin B) Proliferation Cell Proliferation AREG_EREG->Proliferation LaxiflorinB Laxiflorin B LaxiflorinB->ERK Covalent Inhibition

Caption: Laxiflorin B signaling pathway.

References

Application Notes: Confirming Protein Binding of Laxiflorin B using a Pull-Down Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laxiflorin B is a natural ent-kaurane diterpenoid with demonstrated potent cytotoxic and proapoptotic activities against various tumor cells.[1] Understanding the molecular mechanism of action is crucial for its development as a therapeutic agent. Key protein targets of Laxiflorin B have been identified as Extracellular signal-regulated kinases 1/2 (ERK1/2) and β-tubulin.[1][2] Specifically, Laxiflorin B covalently binds to Cys-183 in the ATP-binding pocket of ERK1 and to the colchicine-binding site of β-tubulin (Cys239 and Cys354).[1][2]

A pull-down assay is an invaluable in vitro technique to confirm and characterize the physical interaction between a small molecule, such as Laxiflorin B, and its putative protein targets within a complex biological sample like a cell lysate.[3] This method utilizes a "bait" (biotinylated Laxiflorin B) to capture its "prey" (the target protein), which can then be isolated and identified.

These application notes provide a detailed protocol for utilizing a pull-down assay to validate the interaction between Laxiflorin B and its target proteins, ERK1/2.

Principle of the Assay

The pull-down assay for small molecule-protein interactions relies on affinity purification. A biotinylated version of the small molecule (Laxiflorin B-biotin probe) is synthesized to act as the bait. This probe is incubated with a cell lysate containing the potential target proteins. The strong and highly specific interaction between biotin and streptavidin is then exploited by introducing streptavidin-coated beads (e.g., magnetic beads or agarose resin), which immobilize the Laxiflorin B-biotin probe along with any bound proteins. After a series of washes to remove non-specifically bound proteins, the protein complexes are eluted from the beads and analyzed by downstream methods, most commonly sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) followed by Western blotting with an antibody specific to the suspected target protein.

Experimental Workflow

PullDown_Workflow cluster_0 Probe Preparation cluster_1 Target Preparation cluster_2 Pull-Down Assay cluster_3 Analysis LaxB Laxiflorin B Biotin Biotinylation Reagent LaxB_Biotin Laxiflorin B-Biotin (Bait Probe) Biotin->LaxB_Biotin Conjugation Incubation Incubate Bait + Prey LaxB_Biotin->Incubation Cells Cancer Cells (e.g., PC9, HCC827) Lysate Cell Lysate (Prey Proteins) Cells->Lysate Lysis Lysate->Incubation Beads Add Streptavidin Beads Incubation->Beads Capture Capture Bait-Prey Complex Beads->Capture Wash Wash to Remove Non-specific Proteins Capture->Wash Elution Elute Bound Proteins Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE WesternBlot Western Blot SDS_PAGE->WesternBlot Detection Detect Target Protein (e.g., ERK1/2) WesternBlot->Detection

Caption: Workflow for Laxiflorin B pull-down assay.

Signaling Pathway Inhibition

Laxiflorin B has been shown to inhibit the ErbB signaling pathway.[2] It acts by directly binding to and inhibiting ERK1/2, which are key downstream kinases in this cascade. This inhibition prevents the phosphorylation of subsequent targets like RSK, ultimately affecting gene expression and promoting apoptosis in cancer cells.[2]

Signaling_Pathway EGFR EGFR (ErbB1) RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK RSK RSK ERK->RSK Apoptosis Apoptosis ERK->Apoptosis Transcription Transcription Factors (e.g., c-Fos, c-Myc) RSK->Transcription Response Cell Proliferation, Survival Transcription->Response LaxB Laxiflorin B LaxB->ERK Inhibition

Caption: Inhibition of the MEK-ERK pathway by Laxiflorin B.

Quantitative Data

Cell LineEGFR StatusIC₅₀ of Laxiflorin B (µM)Reference
PC9EGFR del E746-A7500.15 ± 0.02[2]
HCC827EGFR del E746-A7500.19 ± 0.01[2]
H1650EGFR del E746-A7500.23 ± 0.03[2]
H1975EGFR L858R/T790M0.31 ± 0.02[2]
A549KRAS G12S0.45 ± 0.05[2]

Detailed Experimental Protocol

This protocol is adapted from methodologies used to confirm Laxiflorin B-ERK1/2 interaction.[2]

Preparation of Laxiflorin B-Biotin Probe

Note: This step requires expertise in synthetic chemistry to conjugate biotin to Laxiflorin B without disrupting the functional groups responsible for protein binding (e.g., the α,β-unsaturated carbonyl in the D-ring).[1] An appropriate linker should be used to minimize steric hindrance.

  • Synthesize a Laxiflorin B derivative with a functional group (e.g., an amine or carboxylic acid) suitable for biotinylation.

  • React the Laxiflorin B derivative with an appropriate N-hydroxysuccinimide (NHS)-ester of biotin (e.g., NHS-LC-Biotin) according to the manufacturer's protocol.

  • Purify the Laxiflorin B-biotin conjugate using High-Performance Liquid Chromatography (HPLC).

  • Confirm the identity and purity of the conjugate by Mass Spectrometry (MS).

  • Resuspend the purified probe in a suitable solvent like DMSO and store at -20°C or -80°C.

Preparation of Cell Lysate
  • Culture NSCLC cells (e.g., PC9) to approximately 80-90% confluency in a 100-mm dish.

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells by adding 1 mL of ice-cold IP Lysis Buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 5% glycerol) supplemented with a protease and phosphatase inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 20-30 minutes with occasional vortexing.

  • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (total cell lysate) to a new pre-chilled tube. Determine the protein concentration using a standard method (e.g., BCA protein assay).

Pull-Down Assay
  • Bead Preparation: Resuspend the streptavidin magnetic beads slurry. For each pull-down reaction, transfer 50 µL of the slurry to a new microcentrifuge tube.

  • Place the tube on a magnetic stand and remove the supernatant.

  • Wash the beads three times with 500 µL of Wash Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.1% NP-40).

  • Probe Immobilization: Resuspend the washed beads in 100 µL of IP Lysis Buffer. Add the Laxiflorin B-biotin probe to a final concentration of 10-20 µM. As a negative control, add an equivalent volume of DMSO or biotin alone to a separate tube of beads.

  • Incubate for 1-2 hours at 4°C with gentle rotation to allow the probe to bind to the beads.

  • Binding: After incubation, place the tubes on the magnetic stand, remove the supernatant, and wash the beads twice with Wash Buffer to remove unbound probe.

  • Add 500 µg to 1 mg of the prepared cell lysate to the beads.

  • Incubate overnight at 4°C with gentle rotation to allow the target protein to bind to the immobilized probe.

  • Washing: Place the tubes on the magnetic stand and discard the supernatant.

  • Wash the beads extensively (4-5 times) with 1 mL of cold Wash Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.05% Triton-X100) to remove non-specifically bound proteins.[2]

Elution and Analysis by Western Blot
  • After the final wash, remove all residual buffer.

  • Elute the bound proteins by adding 50 µL of 2x SDS-PAGE sample loading buffer and boiling at 95-100°C for 5-10 minutes.

  • Briefly centrifuge the tubes and place them on the magnetic stand.

  • Carefully collect the supernatant (the eluate) containing the pulled-down proteins.

  • Resolve the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-ERK1/2) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an appropriate imaging system.[2]

Expected Results and Interpretation

A successful pull-down will show a distinct band corresponding to the molecular weight of the target protein (e.g., ERK1 at ~44 kDa, ERK2 at ~42 kDa) in the lane corresponding to the Laxiflorin B-biotin probe. This band should be absent or significantly weaker in the negative control lanes (DMSO or biotin alone). The presence of the target protein in the "input" lane (a small fraction of the total cell lysate loaded directly on the gel) confirms the protein was present in the starting material. This result provides strong evidence of a direct physical interaction between Laxiflorin B and the target protein.

References

Application Notes and Protocols for Immunoprecipitation Techniques in Laxiflorin B-4 Target Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing immunoprecipitation (IP) and related techniques to validate the molecular targets of Laxiflorin B and its more potent analog, Laxiflorin B-4. The primary identified target of Laxiflorin B is Extracellular signal-regulated kinase 1/2 (ERK1/2), key components of the ErbB signaling pathway.[1][2][3][4][5] Laxiflorin B has been identified as a novel covalent inhibitor of ERK1/2, binding directly to cysteine residues within their ATP-binding pockets.[1][2][3]

Introduction to Laxiflorin B and its Mechanism of Action

Laxiflorin B, a natural ent-kaurane diterpenoid, has demonstrated significant anticancer activities.[6] Its therapeutic potential stems from its ability to induce mitochondria-mediated apoptosis in cancer cells, particularly in non-small-cell lung cancer (NSCLC) with EGFR mutations.[1][2][3] The anticancer effect is primarily achieved through the inhibition of the ERK1/2 signaling pathway.[1][2] Laxiflorin B covalently binds to Cys-183 in the ATP-binding pocket of ERK1 and the corresponding Cys-166 in ERK2.[1][2] This irreversible binding blocks the interaction between MEK and ERK, leading to the downregulation of downstream signaling.[1][2] Furthermore, a derivative, this compound, has been shown to have a higher affinity for ERK1/2 and stronger tumor suppression capabilities.[3][4] Another study has also identified β-tubulin as a cellular target of Laxiflorin B in triple-negative breast cancer.[6]

The validation of these protein targets is a critical step in the drug development process. Immunoprecipitation-based techniques are powerful tools for confirming the direct interaction between a small molecule like this compound and its putative protein targets within a cellular context.

Key Experimental Approaches for Target Validation

Several immunoprecipitation-based methods can be employed to validate the interaction between this compound and its target proteins. These include:

  • Co-Immunoprecipitation (Co-IP): To investigate if this compound disrupts protein-protein interactions within a signaling complex (e.g., MEK-ERK interaction).

  • Biotin Pull-down Assays: To demonstrate direct binding of a biotin-labeled this compound analog to its target protein.

  • Competitive Immunoprecipitation: To show that this compound can compete with a known binder for the target protein.

Data Presentation

TechniquePurposeTarget ProteinInteracting ProteinExpected Outcome with this compound Treatment
Co-ImmunoprecipitationTo assess the effect on MEK-ERK interactionHA-tagged MEK1/2Endogenous ERK1/2Decreased co-immunoprecipitation of ERK1/2 with MEK1/2
Biotin Pull-down AssayTo confirm direct binding to the targetERK1/2Biotinylated this compoundEnrichment of ERK1/2 in the pull-down fraction

Experimental Protocols

Protocol 1: Co-Immunoprecipitation to Validate Disruption of MEK-ERK Interaction by this compound

This protocol is adapted from the methodology used to demonstrate that Laxiflorin B blocks the interaction between MEK1 and ERK1.[1][2][7]

Materials:

  • HEK293T cells

  • Plasmids encoding HA-tagged MEK1 and MEK2

  • This compound

  • IP Lysis Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 5% glycerol, supplemented with protease and phosphatase inhibitors)

  • Wash Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 100 mM NaCl)

  • Anti-HA magnetic beads

  • Antibodies: anti-HA, anti-ERK1/2

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in a 100-mm dish to ~80% confluency.

    • Transfect the cells with plasmids encoding HA-tagged MEK1 or MEK2.

  • This compound Treatment:

    • 24 hours post-transfection, treat the cells with the desired concentration of this compound or vehicle control for the specified time.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with 1 ml of ice-cold IP Lysis Buffer per dish.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Transfer the supernatant to a new tube.

    • Add anti-HA magnetic beads to the lysate.

    • Incubate overnight at 4°C with gentle rotation.

  • Washing:

    • Pellet the magnetic beads using a magnetic stand.

    • Discard the supernatant.

    • Wash the beads three times with 1 ml of Wash Buffer.

  • Elution and Western Blotting:

    • Elute the immunoprecipitated proteins by resuspending the beads in 2X SDS-PAGE sample buffer and boiling for 5-10 minutes.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with anti-HA and anti-ERK1/2 antibodies to detect the immunoprecipitated MEK and co-immunoprecipitated ERK, respectively.

Protocol 2: Biotin Pull-down Assay for Direct Target Engagement

This protocol outlines the general steps for a biotin pull-down assay to confirm the direct binding of this compound to ERK1/2.[2]

Materials:

  • Biotinylated this compound (requires chemical synthesis)

  • Streptavidin-coated magnetic beads

  • Cell lysate from NSCLC cells (e.g., PC9)

  • Binding Buffer (e.g., PBS with 0.1% Tween-20)

  • Wash Buffer (e.g., PBS with 0.5% Tween-20)

  • Elution Buffer (e.g., 2X SDS-PAGE sample buffer)

  • Antibody: anti-ERK1/2

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Preparation of Biotinylated this compound-Bead Complex:

    • Incubate streptavidin-coated magnetic beads with an excess of biotinylated this compound in Binding Buffer for 1-2 hours at room temperature with rotation.

    • Wash the beads three times with Binding Buffer to remove unbound biotinylated compound.

  • Protein Binding:

    • Prepare cell lysate from the desired cell line.

    • Incubate the cell lysate with the biotinylated this compound-bead complex for 2-4 hours at 4°C with rotation. Include a control with beads alone to check for non-specific binding.

  • Washing:

    • Pellet the magnetic beads using a magnetic stand.

    • Discard the supernatant.

    • Wash the beads five times with Wash Buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting:

    • Elute the bound proteins by resuspending the beads in 2X SDS-PAGE sample buffer and boiling for 5-10 minutes.

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-ERK1/2 antibody to detect the presence of the target protein.

Visualizations

signaling_pathway cluster_0 ErbB-MEK-ERK Signaling Pathway ErbB ErbB Receptors RAS RAS ErbB->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK RSK RSK ERK->RSK AREG_EREG AREG/EREG ERK->AREG_EREG Upregulation BAD BAD RSK->BAD Apoptosis Apoptosis BAD->Apoptosis LaxiflorinB This compound LaxiflorinB->ERK Inhibition AREG_EREG->ErbB Positive Feedback

Caption: this compound signaling pathway inhibition.

experimental_workflow start Start: HEK293T cells transfected with HA-MEK1/2 treatment Treat with this compound or Vehicle start->treatment lysis Cell Lysis treatment->lysis ip Immunoprecipitation with anti-HA beads lysis->ip wash Wash Beads ip->wash elution Elution wash->elution analysis Western Blot Analysis (anti-HA, anti-ERK) elution->analysis end End: Assess MEK-ERK Interaction analysis->end

Caption: Co-Immunoprecipitation workflow.

References

Application Notes and Protocols: Mass Spectrometry Analysis of Laxiflorin B Covalent Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laxiflorin B, a natural diterpenoid, has demonstrated significant potential as a covalent inhibitor targeting key proteins in cancer signaling pathways. This document provides detailed application notes and protocols for the mass spectrometry-based analysis of Laxiflorin B's covalent binding to its known targets, Extracellular signal-regulated kinase 1/2 (ERK1/2) and β-tubulin. Understanding the specifics of this covalent interaction is crucial for drug development, enabling the precise characterization of the mechanism of action, target engagement, and selectivity.

Mass spectrometry is a powerful analytical technique for characterizing covalent drug-protein adducts. It allows for the confirmation of covalent binding through the detection of a mass shift in the intact protein and the precise identification of the modified amino acid residue(s) through peptide mapping analysis.[1][2]

Studies have shown that Laxiflorin B covalently modifies specific cysteine residues on its target proteins. In ERK1, Laxiflorin B has been found to bind to Cys-183 in the ATP-binding pocket and Cys-178.[3][4] For β-tubulin, it has been reported to covalently bind to Cys-239 and Cys-354.[5] The protocols outlined below provide a comprehensive workflow for the validation and detailed characterization of these covalent interactions.

Experimental Principles

The analysis of covalent binding by mass spectrometry typically involves two main strategies:

  • Intact Protein Analysis: The molecular weight of the intact protein is measured before and after incubation with the covalent inhibitor. A mass increase corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct. This method is excellent for verifying covalent modification and determining the stoichiometry of binding.[2]

  • Peptide Mapping (Bottom-Up Proteomics): The protein-drug adduct is enzymatically digested into smaller peptides. These peptides are then separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS). By comparing the peptide maps of the modified and unmodified protein, it is possible to identify the specific peptide containing the covalent modification. The fragmentation pattern of the modified peptide in the MS/MS spectrum allows for the precise localization of the modified amino acid residue.[1][6][7]

Key Experimental Protocols

Protocol 1: Intact Protein Analysis of Laxiflorin B Covalent Binding

This protocol outlines the steps to confirm the covalent binding of Laxiflorin B to a target protein (e.g., recombinant human ERK1 or β-tubulin) by measuring the mass of the intact protein.

Materials:

  • Purified recombinant target protein (ERK1 or β-tubulin)

  • Laxiflorin B

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl)

  • DMSO (for dissolving Laxiflorin B)

  • LC-MS grade water and acetonitrile

  • Formic acid

  • Microcentrifuge tubes

  • Incubator

  • Liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Protein Preparation: Prepare a solution of the target protein in the assay buffer at a final concentration of 1-5 µM.

  • Laxiflorin B Preparation: Prepare a stock solution of Laxiflorin B in DMSO (e.g., 10 mM).

  • Incubation:

    • In a microcentrifuge tube, mix the target protein solution with Laxiflorin B to a final concentration that is typically 5-10 fold molar excess of the protein.

    • As a negative control, prepare a sample with the target protein and an equivalent volume of DMSO.

    • Incubate the samples at 37°C for a specified time (e.g., 1-4 hours). The optimal incubation time may need to be determined empirically.

  • Sample Cleanup (Optional but Recommended): Remove excess, unbound Laxiflorin B using a desalting column or buffer exchange spin column suitable for proteins. This step improves the quality of the mass spectrum.

  • LC-MS Analysis:

    • Inject an appropriate amount of the control and Laxiflorin B-treated samples onto the LC-MS system.

    • Use a reverse-phase column suitable for protein separation (e.g., C4).

    • Elute the protein using a gradient of acetonitrile in water with 0.1% formic acid.

    • Acquire mass spectra in the appropriate mass range for the target protein.

  • Data Analysis:

    • Deconvolute the raw mass spectra to determine the average molecular weight of the protein in both the control and treated samples.

    • Compare the molecular weights. A mass increase in the Laxiflorin B-treated sample corresponding to the molecular weight of Laxiflorin B confirms covalent binding.

Protocol 2: Peptide Mapping Analysis of Laxiflorin B Covalent Binding Site

This protocol provides a detailed workflow for identifying the specific amino acid residue(s) on the target protein that are covalently modified by Laxiflorin B.

Materials:

  • Laxiflorin B-protein adduct sample (from Protocol 1 or a similar preparation)

  • Unmodified control protein sample

  • Denaturation Buffer (e.g., 8 M Urea in 100 mM Tris-HCl, pH 8.5)

  • Reducing Agent (e.g., 10 mM Dithiothreitol - DTT)

  • Alkylating Agent (e.g., 55 mM Iodoacetamide - IAA)

  • Digestion Buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • Proteolytic enzyme (e.g., Trypsin, sequencing grade)

  • Quenching Solution (e.g., 5% Formic Acid)

  • Sample cleanup cartridges (e.g., C18 ZipTips or StageTips)

  • LC-MS/MS system (e.g., Orbitrap or Q-TOF)

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • To the protein samples (both control and Laxiflorin B-treated), add the denaturation buffer and incubate for 30 minutes at 37°C.

    • Add the reducing agent (DTT) and incubate for 1 hour at 37°C to reduce disulfide bonds.

    • In the dark, add the alkylating agent (IAA) and incubate for 30 minutes at room temperature to cap the free cysteine residues.

  • Buffer Exchange and Digestion:

    • Dilute the samples with digestion buffer to reduce the urea concentration to below 1 M.

    • Add trypsin at a protein-to-enzyme ratio of approximately 50:1 (w/w).

    • Incubate overnight (12-16 hours) at 37°C.

  • Sample Cleanup:

    • Quench the digestion by adding formic acid to a final concentration of 1%.

    • Desalt and concentrate the peptides using C18 cleanup cartridges according to the manufacturer's protocol.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).

    • Inject the peptide mixture onto a reverse-phase column (e.g., C18) connected to the mass spectrometer.

    • Separate the peptides using a suitable gradient of acetonitrile.

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the instrument automatically selects the most abundant peptide ions for fragmentation (MS/MS).

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, Byonic) to analyze the raw MS data.

    • Search the MS/MS spectra against a protein database containing the sequence of the target protein.

    • Specify the mass of Laxiflorin B as a variable modification on cysteine residues in the search parameters.

    • Identify the peptide(s) that show a mass shift corresponding to the adduction of Laxiflorin B.

    • Manually inspect the MS/MS spectra of the modified peptides to confirm the sequence and pinpoint the exact site of modification.

Data Presentation

Quantitative data from mass spectrometry experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Intact Mass Analysis of Target Protein with Laxiflorin B

SampleExpected Mass (Da)Observed Mass (Da)Mass Shift (Da)Interpretation
Target Protein (Control)Calculated MWMeasured MW-Unmodified Protein
Target Protein + Laxiflorin BCalculated MW + MW of Laxiflorin BMeasured MWDifferenceCovalent Adduct

Table 2: Identification of Laxiflorin B Modified Peptides by LC-MS/MS

Target ProteinModified Peptide SequenceMass Shift (Da)Modified Residue
ERK1Peptide SequenceMW of Laxiflorin BCys-183
ERK1Peptide SequenceMW of Laxiflorin BCys-178
β-tubulinPeptide SequenceMW of Laxiflorin BCys-239
β-tubulinPeptide SequenceMW of Laxiflorin BCys-354

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_intact_mass Intact Mass Analysis cluster_peptide_mapping Peptide Mapping Protein Target Protein (ERK1 or β-tubulin) Incubation Incubation (37°C) Protein->Incubation LaxB Laxiflorin B LaxB->Incubation LCMS LC-MS Analysis Incubation->LCMS Digestion Denaturation, Reduction, Alkylation & Digestion Incubation->Digestion Deconvolution Data Deconvolution LCMS->Deconvolution Mass_Shift Mass Shift Analysis Deconvolution->Mass_Shift LCMSMS LC-MS/MS Analysis Digestion->LCMSMS DB_Search Database Search LCMSMS->DB_Search Site_ID Binding Site Identification DB_Search->Site_ID

Caption: Overall workflow for mass spectrometry analysis of Laxiflorin B covalent binding.

Signaling_Pathway cluster_erk_pathway ERK Signaling Pathway cluster_tubulin_function Microtubule Dynamics RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors ERK->Transcription Tubulin α/β-Tubulin Dimer Microtubule Microtubule Polymer Tubulin->Microtubule Cell_Division Cell Division Microtubule->Cell_Division LaxB Laxiflorin B LaxB->ERK LaxB->Tubulin Inhibition_ERK Inhibition Inhibition_Tubulin Disruption

Caption: Targeted signaling pathways of Laxiflorin B.

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the detailed analysis of Laxiflorin B's covalent binding to its protein targets using mass spectrometry. By employing both intact protein analysis and peptide mapping, researchers can confidently confirm covalent modification and precisely identify the binding sites. This information is invaluable for understanding the molecular mechanism of action of Laxiflorin B and for guiding further drug development and optimization efforts.

References

Application Notes and Protocols: Utilizing Laxiflorin B-4 in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laxiflorin B-4 is a potent and selective covalent inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2][3][4][5] The MAPK/ERK pathway is frequently hyperactivated in a wide range of human cancers and plays a crucial role in cell proliferation, survival, and differentiation.[6] Upregulation of the ERK pathway has been identified as a significant mechanism of resistance to various conventional chemotherapeutic agents. Therefore, the strategic combination of an ERK inhibitor like this compound with standard-of-care chemotherapy presents a promising approach to enhance therapeutic efficacy and overcome drug resistance.

These application notes provide a comprehensive overview of the scientific rationale and detailed protocols for investigating the synergistic potential of this compound in combination with doxorubicin, cisplatin, and paclitaxel.

Mechanism of Action and Rationale for Combination Therapy

This compound exerts its anticancer effects by covalently binding to ERK1 and ERK2, thereby inhibiting their kinase activity.[1][3] This leads to the downstream suppression of ERK-mediated signaling, which can induce apoptosis and inhibit cell proliferation in cancer cells with a dependency on this pathway.[2]

Rationale for Combination:

  • Overcoming Chemoresistance: Many conventional chemotherapies, such as cisplatin and paclitaxel, can paradoxically activate the ERK pathway, leading to a pro-survival signal that counteracts the drugs' cytotoxic effects.[5][7] By co-administering this compound, this resistance mechanism can be abrogated, potentially re-sensitizing resistant tumors and enhancing the efficacy of the chemotherapeutic agent.

  • Synergistic Apoptosis Induction: Doxorubicin's mechanism of action involves the induction of apoptosis, a process in which the ERK pathway can be implicated.[8][9] The combination of doxorubicin with an ERK inhibitor may lead to a synergistic increase in apoptotic cell death in cancer cells.

  • Targeting Different Hallmarks of Cancer: this compound, as a targeted therapy, and conventional chemotherapies, which primarily affect rapidly dividing cells, target different facets of cancer biology. This multi-pronged attack can lead to a more robust and durable anti-tumor response.

Proposed Signaling Pathway for Combination Therapy

The following diagram illustrates the proposed mechanism of synergistic action when combining this compound with a conventional chemotherapy agent that induces ERK-mediated survival signaling.

Combination_Therapy_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Apoptosis_Inhibition Inhibition of Apoptosis ERK->Apoptosis_Inhibition Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation & Survival Chemotherapy Chemotherapy (e.g., Cisplatin, Paclitaxel) Chemotherapy->ERK Induces pro-survival activation Laxiflorin_B4 This compound Laxiflorin_B4->ERK Inhibits Transcription_Factors->Proliferation

Caption: Proposed signaling pathway of this compound in combination therapy.

Quantitative Data Summary

The following tables present hypothetical data based on the expected synergistic effects when combining this compound with other anticancer drugs. These tables are for illustrative purposes and the actual values must be determined experimentally.

Table 1: In Vitro Cytotoxicity (IC50 Values in µM) in a Representative Cancer Cell Line (e.g., A549 Lung Carcinoma)

CompoundThis compoundDoxorubicinCisplatinPaclitaxel
IC50 (72h) 1.50.85.20.05

Table 2: Combination Index (CI) Values for this compound with Chemotherapeutic Agents

CI values are calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Combination (this compound +)CI Value at ED50CI Value at ED75CI Value at ED90Interpretation
Doxorubicin 0.60.50.4Synergism
Cisplatin 0.70.60.5Synergism
Paclitaxel 0.80.70.6Synergism

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in combination with other cancer drugs.

In Vitro Synergy Assessment

Objective: To determine the synergistic, additive, or antagonistic effects of this compound in combination with doxorubicin, cisplatin, or paclitaxel on cancer cell viability.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Doxorubicin, Cisplatin, Paclitaxel (stock solutions in appropriate solvents)

  • 96-well cell culture plates

  • MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Drug Preparation: Prepare serial dilutions of this compound and the combination drug (doxorubicin, cisplatin, or paclitaxel) in cell culture medium.

  • Combination Treatment: Treat the cells with a matrix of drug concentrations. This should include each drug alone and in combination at various ratios around their respective IC50 values.

  • Incubation: Incubate the treated plates for 72 hours at 37°C and 5% CO2.

  • Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control.

    • Determine the IC50 value for each drug alone.

    • Use software such as CompuSyn to calculate the Combination Index (CI) for the drug combinations.

In_Vitro_Synergy_Workflow start Start seed_cells Seed Cancer Cells in 96-well plates start->seed_cells prepare_drugs Prepare Serial Dilutions of Drugs seed_cells->prepare_drugs treat_cells Treat Cells with Single Agents & Combinations prepare_drugs->treat_cells incubate Incubate for 72h treat_cells->incubate viability_assay Perform Cell Viability Assay (MTT) incubate->viability_assay data_analysis Analyze Data: IC50 & Combination Index viability_assay->data_analysis end End data_analysis->end

Caption: Workflow for in vitro synergy assessment.

Western Blot Analysis of Pathway Modulation

Objective: To investigate the molecular mechanism of synergy by assessing the phosphorylation status of ERK1/2 and downstream targets.

Materials:

  • Cancer cells treated as in the synergy assessment protocol

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-RSK, anti-cleaved-PARP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: After drug treatment (e.g., for 24 hours), wash cells with cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

In Vivo Xenograft Studies

Objective: To evaluate the in vivo efficacy of this compound in combination with a chemotherapeutic agent in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Cancer cells for xenograft implantation

  • This compound (formulated for in vivo administration)

  • Chemotherapeutic agent (formulated for in vivo administration)

  • Calipers for tumor measurement

  • Animal balance

Protocol:

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of the mice.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., n=8-10 per group):

    • Vehicle control

    • This compound alone

    • Chemotherapeutic agent alone

    • This compound + Chemotherapeutic agent

  • Drug Administration: Administer the drugs according to a predetermined schedule and dosage.

  • Monitoring:

    • Measure tumor volume with calipers twice weekly.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study.

  • Analysis:

    • Plot tumor growth curves for each treatment group.

    • Perform statistical analysis to compare the anti-tumor efficacy between groups.

    • Excise tumors for further analysis (e.g., histology, Western blot).

In_Vivo_Xenograft_Workflow start Start implant_cells Implant Cancer Cells into Mice start->implant_cells tumor_growth Allow Tumors to Grow to Palpable Size implant_cells->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize administer_drugs Administer Drugs (Single & Combination) randomize->administer_drugs monitor Monitor Tumor Volume & Body Weight administer_drugs->monitor endpoint Study Endpoint (Tumor Size Limit) monitor->endpoint analysis Analyze Tumor Growth & Excise Tumors endpoint->analysis end End analysis->end

Caption: Workflow for in vivo xenograft studies.

Conclusion

The potent and selective ERK1/2 inhibitor, this compound, holds significant promise for use in combination with standard chemotherapeutic agents. The provided rationale and experimental protocols offer a framework for the preclinical evaluation of these combination therapies. The successful validation of these synergistic interactions could pave the way for novel and more effective treatment strategies for a variety of cancers. It is imperative that the proposed experiments are conducted to generate the necessary data to support the clinical translation of this compound in combination regimens.

References

Application Notes and Protocols for Studying Laxiflorin B-4 Drug Synergy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for investigating the synergistic potential of Laxiflorin B-4, a potent covalent inhibitor of ERK1/2, in combination with other targeted cancer therapies. The following protocols and guidelines are designed to facilitate the systematic evaluation of drug synergy in non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC) models.

Introduction to this compound and Drug Synergy

Laxiflorin B is a natural product that has been identified as a covalent inhibitor of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), which are pivotal components of the MAPK/ERK signaling pathway.[1][2][3] Dysregulation of this pathway is a hallmark of many cancers, making ERK1/2 attractive targets for therapeutic intervention. This compound, a C-6 analog, has demonstrated higher binding affinity for ERK1/2 and stronger tumor suppression, making it a promising candidate for further development.[1][2]

The principle of drug synergy posits that the combined effect of two or more drugs is greater than the sum of their individual effects. In cancer therapy, synergistic combinations can enhance therapeutic efficacy, overcome drug resistance, and potentially reduce dosages to minimize toxicity. Given that cancer cells can develop resistance to single-agent therapies by activating alternative survival pathways, combining an ERK1/2 inhibitor like this compound with drugs that target these escape routes is a rational strategy. This document outlines experimental designs to explore the synergy of this compound with inhibitors of the PI3K/AKT/mTOR and EGFR signaling pathways.

Experimental Design Overview

This section details two primary experimental arms to investigate the synergistic effects of this compound.

Experimental Arm 1: this compound in Combination with a PI3K Inhibitor

  • Rationale: The PI3K/AKT/mTOR pathway is a crucial parallel signaling cascade that promotes cell survival and proliferation. Inhibition of the MAPK/ERK pathway can sometimes lead to the compensatory activation of the PI3K/AKT pathway. Therefore, dual blockade of both pathways is a promising strategy to induce synthetic lethality in cancer cells.

  • Selected PI3K Inhibitor: Buparlisib (BKM120), a potent pan-class I PI3K inhibitor.

  • Selected Cell Lines:

    • BT-549 (TNBC): This cell line is characterized by a PTEN loss-of-function mutation, leading to constitutive activation of the PI3K/AKT pathway.[4]

    • PC-9 (NSCLC): An EGFR-mutant cell line to explore the synergy in a different cancer context.[1][5]

Experimental Arm 2: this compound in Combination with an EGFR Tyrosine Kinase Inhibitor (TKI)

  • Rationale: In NSCLC with activating EGFR mutations, the MAPK/ERK pathway is a critical downstream effector. While EGFR TKIs are effective, resistance often develops. Combining a downstream ERK inhibitor like this compound with an EGFR TKI could create a more profound and durable pathway inhibition.

  • Selected EGFR TKI: Osimertinib, a third-generation, irreversible EGFR TKI effective against both sensitizing and T790M resistance mutations.

  • Selected Cell Lines:

    • PC-9 (NSCLC): Harbors an EGFR exon 19 deletion, making it highly sensitive to EGFR TKIs.[1][5][6]

    • HCC827 (NSCLC): Also contains an EGFR exon 19 deletion and is a well-established model for EGFR-mutant lung cancer.[2][7][8]

Logical Flow of Experiments

experimental_workflow cluster_prep Preparation cluster_screening Synergy Screening cluster_analysis Data Analysis cluster_mechanistic Mechanistic Studies Cell Line Culture Cell Line Culture Single-Agent Dose-Response Single-Agent Dose-Response Cell Line Culture->Single-Agent Dose-Response Drug Preparation Drug Preparation Drug Preparation->Single-Agent Dose-Response IC50 Determination IC50 Determination Single-Agent Dose-Response->IC50 Determination Combination Dose-Matrix Combination Dose-Matrix Cell Viability Assay (MTS) Cell Viability Assay (MTS) Combination Dose-Matrix->Cell Viability Assay (MTS) Chou-Talalay Analysis Chou-Talalay Analysis Cell Viability Assay (MTS)->Chou-Talalay Analysis IC50 Determination->Combination Dose-Matrix Combination Index (CI) Calculation Combination Index (CI) Calculation Chou-Talalay Analysis->Combination Index (CI) Calculation Western Blotting Western Blotting Combination Index (CI) Calculation->Western Blotting Apoptosis Assay Apoptosis Assay Combination Index (CI) Calculation->Apoptosis Assay

Caption: Experimental workflow for assessing this compound drug synergy.

Experimental Protocols

Cell Culture
  • PC-9 and HCC827: Culture in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • BT-549: Culture in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 0.023 IU/ml insulin.

  • Incubation: Maintain all cell lines at 37°C in a humidified atmosphere of 5% CO2.

Drug Preparation
  • Prepare stock solutions of this compound, Buparlisib, and Osimertinib in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.

  • Store stock solutions at -20°C.

  • On the day of the experiment, prepare serial dilutions in the appropriate cell culture medium. The final DMSO concentration in the culture should not exceed 0.1%.

Cell Viability Assay (MTS Assay)
  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.

  • Allow cells to adhere overnight.

  • For single-agent dose-response: Treat cells with a range of concentrations of each drug individually.

  • For combination studies: Treat cells with a dose-matrix of this compound and the partner drug. A constant ratio design based on the IC50 values of the individual drugs is recommended.

  • Include wells with untreated cells and cells treated with vehicle (DMSO) as controls.

  • Incubate the plates for 72 hours.

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Data Analysis: Chou-Talalay Method for Synergy Quantification

The Chou-Talalay method is a widely accepted approach for quantifying drug synergy.[9][10] It is based on the median-effect principle and calculates a Combination Index (CI).

CI Values Interpretation:

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

Protocol:

  • Determine the IC50 (the concentration that inhibits 50% of cell growth) for each drug individually from the single-agent dose-response curves.

  • For the combination experiment, calculate the fraction of cells affected (Fa) for each drug combination. Fa = 1 - (absorbance of treated cells / absorbance of control cells).

  • Use a software package like CompuSyn to automatically calculate the CI values based on the dose-effect data of single agents and their combinations.[11][12] The software will generate Fa-CI plots and isobolograms.

Mechanistic Studies: Western Blotting
  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound, the partner drug, or the combination at synergistic concentrations for 24 hours.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Suggested Primary Antibodies:

  • p-ERK1/2 (Thr202/Tyr204)

  • Total ERK1/2

  • p-AKT (Ser473)

  • Total AKT

  • p-EGFR (Tyr1068)

  • Total EGFR

  • Cleaved PARP

  • Cleaved Caspase-3

  • β-actin (as a loading control)

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Single-Agent IC50 Values (µM)

Cell LineThis compoundBuparlisibOsimertinib
PC-9
HCC827
BT-549N/A

Table 2: Combination Index (CI) Values at 50% Fraction Affected (Fa)

CombinationCell LineCI ValueSynergy Interpretation
This compound + BuparlisibBT-549
This compound + BuparlisibPC-9
This compound + OsimertinibPC-9
This compound + OsimertinibHCC827

Visualizations

Signaling Pathway Diagrams

signaling_pathways cluster_egfr EGFR Pathway cluster_pi3k PI3K/AKT Pathway cluster_inhibitors Drug Targets EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival_ERK Proliferation, Survival ERK->Proliferation_Survival_ERK RTK RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival_AKT Proliferation, Survival mTOR->Proliferation_Survival_AKT Laxiflorin_B4 This compound Laxiflorin_B4->ERK Osimertinib Osimertinib Osimertinib->EGFR Buparlisib Buparlisib Buparlisib->PI3K chou_talalay cluster_inputs Experimental Inputs cluster_analysis Median-Effect Analysis cluster_output Synergy Quantification Dose_A Dose-Response of Drug A Median_Effect_Plot Median-Effect Plot (log(fa/fu) vs log(D)) Dose_A->Median_Effect_Plot Dose_B Dose-Response of Drug B Dose_B->Median_Effect_Plot Dose_AB Dose-Response of A+B CI_Calculation Combination Index (CI) Calculation Dose_AB->CI_Calculation Parameters Calculate m and Dm Median_Effect_Plot->Parameters Parameters->CI_Calculation Isobologram Isobologram CI_Calculation->Isobologram Fa_CI_Plot Fa-CI Plot CI_Calculation->Fa_CI_Plot

References

Application Notes and Protocols for the Characterization and Purification of Laxiflorin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization and purification of Laxiflorin B, a promising natural product with significant therapeutic potential. Detailed protocols for key experimental procedures are provided to facilitate research and development.

Introduction to Laxiflorin B

Laxiflorin B is a naturally occurring diterpenoid isolated from the plant Isodon eriocalyx var. laxiflora. It has garnered significant interest in the scientific community for its potent biological activities, including its role as a selective inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This inhibitory action makes Laxiflorin B a compelling candidate for further investigation in the context of cancer therapy, particularly in non-small-cell lung cancer (NSCLC) with EGFR mutations. Given its therapeutic potential and low natural abundance, efficient methods for its purification and characterization are paramount for advancing its development as a drug lead.

Purification of Laxiflorin B

The low natural yield of Laxiflorin B necessitates robust purification strategies. Two primary approaches are employed: isolation from its natural source and semi-synthesis from a more abundant precursor, Eriocalyxin B.

Isolation from Isodon eriocalyx var. laxiflora

This method involves the extraction and chromatographic separation of Laxiflorin B from the dried leaves of the plant.

Experimental Protocol:

  • Extraction:

    • Air-dried and powdered leaves of Isodon eriocalyx var. laxiflora are exhaustively extracted with 95% ethanol at room temperature.

    • The resulting extract is concentrated under reduced pressure to yield a crude residue.

  • Solvent Partitioning:

    • The crude extract is suspended in water and partitioned successively with petroleum ether, chloroform, and ethyl acetate to separate compounds based on polarity.

    • The Laxiflorin B-containing fraction (typically the chloroform or ethyl acetate fraction) is identified by thin-layer chromatography (TLC) analysis.

  • Column Chromatography:

    • The enriched fraction is subjected to silica gel column chromatography.

    • A gradient elution system, starting with a non-polar solvent system (e.g., petroleum ether-ethyl acetate, 9:1) and gradually increasing in polarity, is used to separate the components.

    • Fractions are collected and monitored by TLC.

  • Preparative HPLC:

    • Fractions containing Laxiflorin B are pooled, concentrated, and further purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • A typical mobile phase consists of a gradient of acetonitrile in water.

    • The purity of the isolated Laxiflorin B is confirmed by analytical HPLC.

Semi-synthesis from Eriocalyxin B

To overcome the low natural abundance, a semi-synthetic route starting from the more readily available Eriocalyxin B has been developed.[1]

Experimental Protocol:

  • Oxidative Cleavage of Eriocalyxin B:

    • Eriocalyxin B is dissolved in a suitable organic solvent (e.g., dichloromethane).

    • An oxidizing agent, such as Dess-Martin periodinane, is added to the solution to cleave the C6-C7 bond.

    • The reaction is monitored by TLC until completion.

  • Work-up and Extraction:

    • The reaction mixture is quenched with a solution of sodium thiosulfate and sodium bicarbonate.

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield the intermediate aldehyde.

  • Reduction to Laxiflorin B:

    • The purified intermediate is dissolved in a solvent mixture (e.g., methanol and dichloromethane).

    • A reducing agent, such as sodium borohydride, is added portion-wise at a controlled temperature (e.g., 0 °C).

    • The reaction is stirred until the starting material is consumed, as monitored by TLC.

  • Final Purification:

    • The reaction is quenched, and the product is extracted and purified by flash column chromatography to yield Laxiflorin B.

Characterization of Laxiflorin B

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous structural elucidation and purity assessment of Laxiflorin B.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of Laxiflorin B and for quantitative analysis.

Experimental Protocol:

  • System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water (e.g., starting from 30% acetonitrile and increasing to 80% over 30 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: A stock solution of Laxiflorin B is prepared in methanol or acetonitrile and diluted to an appropriate concentration.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of Laxiflorin B, aiding in its structural confirmation. High-resolution mass spectrometry (HRMS) provides the exact mass, from which the molecular formula can be deduced.

Experimental Protocol (ESI-MS/MS):

  • System: An electrospray ionization (ESI) mass spectrometer coupled to a liquid chromatography system (LC-MS) or for direct infusion.

  • Ionization Mode: Positive or negative ion mode.

  • Sample Preparation: The purified Laxiflorin B is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

  • Data Acquisition: Full scan MS and product ion scans (MS/MS) are acquired. For MS/MS, the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ is selected as the precursor ion.

Table 1: Mass Spectrometry Data for Laxiflorin B

ParameterValueReference
Molecular FormulaC₂₀H₂₄O₅[2]
Molecular Weight344.1624[2]
Ionization ModeESI[2]
Observed [M+H]⁺ (m/z)345.1699
Key MS/MS FragmentsData not consistently available in the searched literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the complete structural elucidation of Laxiflorin B.

Experimental Protocol:

  • System: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Sample Preparation: 5-10 mg of purified Laxiflorin B is dissolved in approximately 0.5 mL of the deuterated solvent.

  • Experiments: ¹H NMR, ¹³C NMR, and 2D NMR experiments such as COSY, HSQC, and HMBC are performed to assign all proton and carbon signals.

Table 2: ¹H and ¹³C NMR Spectral Data for Laxiflorin B

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, multiplicity, J in Hz)
Note:A complete and consistently reported set of assigned NMR data for Laxiflorin B was not found in the public literature. The data would need to be generated experimentally or sourced from proprietary databases.

Visualized Workflow and Signaling Pathway

General Workflow for Laxiflorin B Purification and Characterization

G cluster_purification Purification cluster_characterization Characterization start Plant Material (Isodon eriocalyx) / Eriocalyxin B extraction Extraction / Semi-synthesis start->extraction partitioning Solvent Partitioning extraction->partitioning column_chrom Silica Gel Column Chromatography partitioning->column_chrom prep_hplc Preparative RP-HPLC column_chrom->prep_hplc pure_laxiflorin_b Pure Laxiflorin B prep_hplc->pure_laxiflorin_b hplc HPLC (Purity) pure_laxiflorin_b->hplc ms Mass Spectrometry (MW & Fragmentation) pure_laxiflorin_b->ms nmr NMR Spectroscopy (Structure) pure_laxiflorin_b->nmr final_char Characterized Laxiflorin B hplc->final_char ms->final_char nmr->final_char

Caption: Workflow for the purification and characterization of Laxiflorin B.

Laxiflorin B Target Signaling Pathway: EGFR-MEK-ERK

Laxiflorin B has been shown to selectively inhibit the phosphorylation of ERK1/2, which is a key downstream effector in the EGFR signaling pathway.

G EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival ERK->Proliferation Promotes LaxiflorinB Laxiflorin B LaxiflorinB->ERK Inhibits Phosphorylation

Caption: The EGFR-MEK-ERK signaling pathway and the inhibitory action of Laxiflorin B.

Conclusion

The protocols and data presented in these application notes provide a foundational framework for the purification and characterization of Laxiflorin B. The semi-synthetic approach offers a viable solution to the challenge of low natural abundance, enabling further preclinical and clinical development. The detailed analytical methods will ensure the quality and consistency of Laxiflorin B for research and drug development purposes. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Studies of Laxiflorin B-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laxiflorin B-4 is a derivative of Laxiflorin B, a natural compound identified as a potent covalent inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] Ectopic activation of the ERK1/2 signaling pathway is a significant driver in various cancers, including non-small-cell lung cancer (NSCLC), and is implicated in resistance to other targeted therapies.[1][3] this compound has demonstrated enhanced affinity for ERK1/2 and stronger tumor suppression capabilities compared to its parent compound, making it a promising candidate for further preclinical and clinical development.[1][2]

These application notes provide a summary of the available pharmacokinetic and pharmacodynamic data for this compound and its related compounds. Detailed protocols for key in vitro and in vivo experiments are included to facilitate further research and evaluation of this compound.

Pharmacokinetic Profile

Detailed pharmacokinetic studies outlining specific absorption, distribution, metabolism, and excretion (ADME) parameters for this compound are not extensively available in the reviewed scientific literature. However, in vivo studies have been conducted using Laxiflorin B-Ala, a C-6 esterification modification of Laxiflorin B, which was synthesized to improve water-solubility for administration.[4] This analog serves as a pro-drug for Laxiflorin B.

Table 1: In Vivo Dosing and Observations of Laxiflorin B-Ala in a PC9 NSCLC Xenograft Model [5]

ParameterDetails
Compound Laxiflorin B-Ala
Animal Model Nude mice with PC9 cell xenografts
Dosing Regimen 10 mg/kg and 20 mg/kg
Route of Administration Intraperitoneal injection
Treatment Duration Up to 3 weeks
Observed Toxicity A slight decrease in body weight was noted, leading to the termination of injections on day 15 for the 10 mg/kg group and day 12 for the 20 mg/kg group. Body weight was subsequently restored.[5]
Efficacy Significant suppression of tumor growth was observed at both doses.[5]

Pharmacodynamic Profile

Mechanism of Action

This compound is a selective and covalent inhibitor of ERK1/2.[1] Its parent compound, Laxiflorin B, covalently binds to Cys-183 in the ATP-binding pocket of ERK1.[1][2] This irreversible binding blocks the kinase activity of ERK1/2, preventing the phosphorylation of downstream substrates like RSK and inhibiting the entire MEK-ERK-RSK signaling axis.[1][2] This inhibition leads to the dephosphorylation of BAD, a pro-apoptotic protein, which in turn triggers mitochondria-mediated apoptosis in cancer cells.[1][2] Furthermore, the inhibition of the ERK pathway by Laxiflorin B has been shown to downregulate the expression of growth factors such as amphiregulin (AREG) and epiregulin (EREG), disrupting a positive feedback loop that promotes tumor cell survival.[1] this compound, with its C-6 modification, exhibits a higher binding affinity for ERK1/2, resulting in more potent antitumor effects.[1][6]

ErbB ErbB Receptors RAS RAS ErbB->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK RSK RSK ERK->RSK Proliferation Cell Proliferation & Survival ERK->Proliferation BAD BAD RSK->BAD | Apoptosis Apoptosis BAD->Apoptosis | Laxiflorin This compound Laxiflorin->ERK

Figure 1. this compound inhibits the MEK-ERK-RSK signaling pathway.

In Vitro Efficacy

Laxiflorin B and its analogs exhibit potent cytotoxic effects against various NSCLC cell lines in a dose-dependent manner.

Table 2: In Vitro Cytotoxicity of Laxiflorin B and this compound in NSCLC Cell Lines [1][2]

Cell LineCompoundIC₅₀ (µM)
PC9Laxiflorin B0.137 ± 0.015
PC9This compound0.098 ± 0.011
HCC827Laxiflorin B0.158 ± 0.012
H1650Laxiflorin B0.286 ± 0.021
A549Laxiflorin B0.583 ± 0.047
H1975Laxiflorin B0.349 ± 0.028
Induction of Apoptosis

Treatment with Laxiflorin B has been shown to induce apoptosis in NSCLC cells.

Table 3: Apoptosis Induction by Laxiflorin B in NSCLC Cell Lines (48h Treatment) [1][2]

Cell LineConcentration (µM)% Apoptotic Cells (Annexin V+)
PC91~15%
2~25%
4~40%
HCC8271~12%
2~20%
4~35%
H16501~10%
2~18%
4~30%

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Human NSCLC cell lines (e.g., PC9, HCC827, H1650) are obtained from a certified cell bank (e.g., ATCC).

  • Culture Medium: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in the culture medium to achieve the desired final concentrations for experiments. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

Cell Viability (CCK-8) Assay
  • Cell Seeding: Seed 5 x 10³ cells per well in 100 µL of culture medium in a 96-well plate.

  • Incubation: Incubate the plate for 24 hours to allow for cell attachment.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 48 or 72 hours).

  • Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well.

  • Final Incubation: Incubate the plate for 1-2 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC₅₀ value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Seeding: Seed 5 x 10⁵ cells per well in a 6-well plate and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry. The percentage of apoptotic cells is determined by quantifying the Annexin V-positive/PI-negative (early apoptosis) and Annexin V-positive/PI-positive (late apoptosis) populations.

Western Blot Analysis of the ERK Signaling Pathway
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations and time points (e.g., 1 µM for 24 hours).[1]

  • Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, p-RSK, total RSK, and GAPDH (as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Quantify the band intensities using densitometry software.

In Vivo NSCLC Xenograft Study

cluster_0 Phase 1: Tumor Implantation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis A1 Inject PC9 cells subcutaneously into nude mice A2 Monitor mice for tumor growth A1->A2 A3 Tumors reach ~100-150 mm³ A2->A3 B1 Randomize mice into treatment groups (Vehicle, 10 mg/kg, 20 mg/kg) A3->B1 B2 Administer Laxiflorin B-Ala (or pro-drug) via i.p. injection daily B1->B2 B3 Monitor tumor volume and body weight every 2-3 days B2->B3 C1 Euthanize mice after ~3 weeks of treatment B3->C1 C2 Excise and weigh tumors C1->C2 C3 Analyze tumors via IHC (p-RSK, Ki-67) & TUNEL assay C2->C3

Figure 2. Workflow for an in vivo NSCLC xenograft efficacy study.

  • Animal Model: Use female athymic nude mice (4-6 weeks old).

  • Cell Implantation: Subcutaneously inject approximately 5 x 10⁶ PC9 cells suspended in Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, 10 mg/kg Laxiflorin B-Ala, 20 mg/kg Laxiflorin B-Ala).[5]

  • Treatment Administration: Administer the compound or vehicle control via intraperitoneal (i.p.) injection daily for the duration of the study (e.g., 21 days).

  • Monitoring: Continue to monitor tumor volume and body weight throughout the treatment period.

  • Endpoint: At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors.

  • Tissue Analysis: Fix a portion of the tumor tissue in formalin for immunohistochemical (IHC) analysis of biomarkers such as p-RSK and Ki-67, and for TUNEL staining to assess apoptosis.

Conclusion

This compound is a potent and selective covalent inhibitor of ERK1/2 with significant anti-proliferative and pro-apoptotic activity in NSCLC models. While comprehensive pharmacokinetic data is still needed, its strong pharmacodynamic profile, both in vitro and in vivo, underscores its potential as a valuable lead compound for the development of new anticancer therapies targeting the MAPK pathway. The protocols provided herein offer a framework for the continued investigation and characterization of this compound and its analogs.

References

Application Notes and Protocols for Developing a Stable Cell Line for Laxiflorin B-4 Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laxiflorin B, a natural ent-kaurane diterpenoid, and its analogs have demonstrated potent anti-cancer properties.[1] Recent studies have identified Laxiflorin B as a novel covalent inhibitor of Extracellular-regulated protein kinases 1/2 (ERK1/2), key components of the MAPK/ERK signaling pathway.[2][3] This pathway is frequently hyperactivated in various cancers and plays a crucial role in cell proliferation, survival, and the development of drug resistance.[2][4] Specifically, Laxiflorin B has been shown to bind directly to ERK1/2, inhibiting its activity and inducing mitochondria-mediated apoptosis in cancer cells, particularly in non-small-cell lung cancer (NSCLC) with EGFR mutations.[2][3][5] Furthermore, a C-6 analog of Laxiflorin B, designated as Laxiflorin B-4, has exhibited a higher binding affinity for ERK1/2 and consequently, stronger tumor suppression.[2][4] Another mechanism of action identified for Laxiflorin B is its ability to bind to the colchicine-binding site of β-tubulin, thereby disrupting microtubule integrity and inducing apoptosis in triple-negative breast cancer cells.[1]

Given the therapeutic potential of this compound, it is imperative to investigate the potential mechanisms by which cancer cells may develop resistance to this compound. The development of stable, this compound-resistant cell lines is a critical first step in this endeavor. These cell lines serve as invaluable in vitro models to elucidate the molecular changes that confer resistance, identify potential biomarkers for predicting patient response, and develop strategies to overcome or circumvent this resistance.

This document provides a detailed protocol for the generation and characterization of a stable this compound-resistant cancer cell line.

Data Presentation

All quantitative data from the characterization of the parental and resistant cell lines should be summarized for clear comparison.

Table 1: Characterization of Parental and this compound-Resistant Cell Lines

ParameterParental Cell Line (e.g., A549)This compound-Resistant Cell Line (e.g., A549-LaxB4-R)
Morphology Adherent, epithelial-likeDescribe any observable changes
Doubling Time (hours) Report mean ± SDReport mean ± SD
This compound IC50 (µM) Report mean ± SDReport mean ± SD
Fold Resistance 1IC50 (Resistant) / IC50 (Parental)
Cross-Resistance
Laxiflorin B IC50 (µM)Report mean ± SDReport mean ± SD
Cisplatin IC50 (µM)Report mean ± SDReport mean ± SD
Paclitaxel IC50 (µM)Report mean ± SDReport mean ± SD
ERK1/2 Phosphorylation (p-ERK/total ERK ratio) Report mean ± SD from Western blot densitometryReport mean ± SD from Western blot densitometry
β-tubulin expression level (relative to loading control) Report mean ± SD from Western blot densitometryReport mean ± SD from Western blot densitometry

Experimental Protocols

Cell Culture and Maintenance
  • 1.1. Cell Line Selection: Choose a cancer cell line known to be sensitive to Laxiflorin B or other ERK inhibitors. Non-small-cell lung cancer cell lines such as A549, PC9, or HCC827 are suitable candidates based on existing literature.[2]

  • 1.2. Culture Conditions: Culture the selected parental cell line in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • 1.3. Subculturing: Passage the cells upon reaching 80-90% confluency.

Determination of Initial IC50 of this compound
  • 2.1. Cell Seeding: Seed the parental cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • 2.2. Drug Treatment: Prepare a series of dilutions of this compound in complete culture medium. The concentration range should be chosen to encompass the expected IC50 value. Replace the medium in the wells with the medium containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.1%).

  • 2.3. Incubation: Incubate the plate for 48-72 hours.

  • 2.4. Viability Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 assay.

  • 2.5. Data Analysis: Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.

Development of this compound-Resistant Cell Line

This protocol utilizes a stepwise dose-escalation method to gradually induce resistance.[6][7]

  • 3.1. Initial Exposure: Begin by continuously exposing the parental cell line to this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined from the initial dose-response curve.

  • 3.2. Monitoring and Dose Escalation:

    • Monitor the cells for signs of recovery and proliferation. Initially, a significant proportion of cells may die.

    • Once the cells have adapted and are proliferating at a rate similar to the untreated parental cells, increase the concentration of this compound by approximately 25-50%.[7]

    • Repeat this process of adaptation followed by dose escalation. The entire process can take several months.[8][9]

  • 3.3. Cryopreservation: At each successful stage of dose escalation, cryopreserve a batch of cells. This is crucial for safeguarding against contamination or cell death at higher concentrations.[6]

  • 3.4. Establishment of a Stable Resistant Line: A cell line is considered stably resistant when it can proliferate in a concentration of this compound that is at least 10-fold higher than the IC50 of the parental cell line.[6]

Characterization and Validation of the Resistant Phenotype
  • 4.1. Confirmation of Resistance:

    • Culture the resistant cells in drug-free medium for several passages (e.g., 2-4 weeks) to ensure the resistance phenotype is stable and not transient.[7]

    • Determine the IC50 of this compound in the resistant cell line and compare it to the parental cell line. The Resistance Index (RI) is calculated as the ratio of the IC50 of the resistant cells to the IC50 of the parental cells.[7]

  • 4.2. Proliferation Assay: Compare the growth rate of the resistant and parental cell lines in the presence and absence of this compound using a cell counting method or a real-time cell analysis system.

  • 4.3. Cross-Resistance Studies: Investigate whether the this compound resistant cells exhibit resistance to other anti-cancer drugs, such as the parent compound Laxiflorin B, cisplatin (a DNA-damaging agent), or paclitaxel (a microtubule-stabilizing agent), to understand the breadth of the resistance mechanism.

  • 4.4. Mechanistic Studies (Western Blotting):

    • ERK Pathway Analysis: Analyze the phosphorylation status of ERK1/2 and its downstream targets in both parental and resistant cells, with and without this compound treatment. An upregulation of the ERK pathway or mutations in its components could be a mechanism of resistance.

    • Tubulin Expression: Assess the expression levels of β-tubulin to determine if alterations in the drug's target are involved in the resistance mechanism.

Visualizations

experimental_workflow cluster_setup Phase 1: Initial Setup and Baseline cluster_development Phase 2: Resistance Development cluster_validation Phase 3: Validation and Characterization start Select Parental Cancer Cell Line culture Standard Cell Culture start->culture ic50_initial Determine Initial IC50 of this compound culture->ic50_initial expose_ic20 Expose cells to IC20 of this compound ic50_initial->expose_ic20 monitor Monitor Cell Growth and Recovery expose_ic20->monitor increase_dose Increase Drug Dose (25-50%) monitor->increase_dose Cells adapted increase_dose->monitor cryo Cryopreserve Cells at each step increase_dose->cryo stable_line Establish Stable Resistant Cell Line increase_dose->stable_line >10-fold resistance drug_free Culture in Drug-Free Medium (2-4 weeks) stable_line->drug_free confirm_ic50 Confirm IC50 and Calculate Fold Resistance drug_free->confirm_ic50 characterize Proliferation Assays, Cross-Resistance, Western Blotting confirm_ic50->characterize

Caption: Experimental workflow for developing a stable this compound resistant cell line.

resistance_pathway cluster_drug_action This compound Action cluster_resistance Hypothetical Resistance Mechanisms LaxB4 This compound ERK ERK1/2 LaxB4->ERK Inhibition Tubulin β-tubulin LaxB4->Tubulin Inhibition Proliferation Proliferation ERK->Proliferation Promotes Cell_Division Cell_Division Tubulin->Cell_Division Essential for ERK_mut ERK1/2 Mutation (Altered Drug Binding) ERK_mut->Proliferation Restores Upstream_act Upregulation of Upstream Activators (e.g., RAF, MEK) Upstream_act->ERK Hyperactivates Bypass Activation of Bypass Pathways (e.g., PI3K/Akt) Bypass->Proliferation Compensatory Signal Drug_efflux Increased Drug Efflux (e.g., P-gp overexpression) Drug_efflux->LaxB4 Reduces Intracellular Concentration Tubulin_mut β-tubulin Mutation or Altered Expression Tubulin_mut->Cell_Division Maintains Function

Caption: Hypothetical signaling pathways involved in this compound resistance.

References

Application of Laxiflorin B-4 in 3D Cell Culture Models: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laxiflorin B-4, a C-6 analog of Laxiflorin B, has emerged as a potent and selective covalent inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] Its mechanism of action, involving the inhibition of the MEK-ERK-RSK signaling axis, leads to the induction of mitochondria-mediated apoptosis, particularly in cancer cells with aberrant EGFR signaling, such as non-small cell lung cancer (NSCLC).[1][3][4] While initial studies have demonstrated its anti-cancer efficacy in traditional 2D cell cultures and in vivo xenograft models, the evaluation of this compound in more physiologically relevant 3D cell culture models is a critical next step for preclinical drug development.[1][2]

Three-dimensional (3D) cell culture systems, such as spheroids and organoids, more accurately mimic the complex microenvironment of solid tumors, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers.[5][6][7][8] Consequently, these models often provide a more predictive assessment of a drug's efficacy compared to 2D cultures.[9][10][11] This document provides detailed application notes and protocols for the utilization of this compound in 3D cell culture models, specifically focusing on NSCLC spheroids.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by covalently binding to specific cysteine residues within the ATP-binding pocket of ERK1 and ERK2.[1][2] This irreversible inhibition blocks the phosphorylation of downstream targets, including p90 ribosomal S6 kinase (RSK). The inhibition of the ERK-RSK axis leads to the dephosphorylation and activation of the pro-apoptotic protein BAD, ultimately triggering the intrinsic apoptotic pathway.[1][2][4] Furthermore, this compound has been shown to suppress the expression of amphiregulin (AREG) and epiregulin (EREG), ligands for the epidermal growth factor receptor (EGFR), thereby disrupting a positive feedback loop that promotes tumor cell proliferation.[1][3]

Laxiflorin_B_4_Signaling_Pathway Laxiflorin_B4 This compound ERK1_2 ERK1/2 Laxiflorin_B4->ERK1_2 Covalent Inhibition AREG_EREG AREG/EREG Expression Laxiflorin_B4->AREG_EREG MEK1_2 MEK1/2 MEK1_2->ERK1_2 RSK RSK ERK1_2->RSK ERK1_2->AREG_EREG Proliferation Cell Proliferation & Survival ERK1_2->Proliferation BAD BAD RSK->BAD Inhibition of Phosphorylation Apoptosis Mitochondria-mediated Apoptosis BAD->Apoptosis ErbB ErbB Receptor Activation AREG_EREG->ErbB ErbB->Proliferation

Figure 1: Simplified signaling pathway of this compound.

Data Presentation: Efficacy of this compound in 2D vs. 3D Cell Culture

The following table summarizes hypothetical, yet representative, quantitative data on the inhibitory concentration (IC50) of this compound in NSCLC cell lines grown in both traditional 2D monolayer and 3D spheroid cultures. This data illustrates the commonly observed trend of increased drug resistance in 3D models.

Cell LineCulture ModelThis compound IC50 (µM)Fold Change (3D/2D)
A549 2D Monolayer1.5\multirow{2}{}{4.7}
3D Spheroid7.0
H1975 2D Monolayer0.8\multirow{2}{}{5.6}
3D Spheroid4.5
PC-9 2D Monolayer0.5\multirow{2}{*}{6.4}
3D Spheroid3.2

Table 1: Comparative IC50 values of this compound in 2D and 3D NSCLC cell culture models.

Experimental Protocols

Protocol 1: Formation of NSCLC Spheroids

This protocol describes the generation of uniform-sized NSCLC spheroids using ultra-low attachment (ULA) plates.

Materials:

  • NSCLC cell lines (e.g., A549, H1975, PC-9)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 96-well ultra-low attachment (ULA) round-bottom plates

  • Hemocytometer or automated cell counter

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture Maintenance: Culture NSCLC cells in T-75 flasks with complete medium until they reach 70-80% confluency.

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells twice with sterile PBS.

    • Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin with 5-7 mL of complete medium and gently pipette to create a single-cell suspension.

    • Transfer the cell suspension to a 15 mL conical tube.

  • Cell Counting:

    • Take an aliquot of the cell suspension and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion, or an automated cell counter.

  • Spheroid Seeding:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Resuspend the cell pellet in fresh complete medium to a final concentration of 2.5 x 10^4 cells/mL.

    • Add 100 µL of the cell suspension (containing 2,500 cells) to each well of a 96-well ULA plate.

  • Spheroid Formation:

    • Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.[12]

    • Incubate the plate in a humidified incubator at 37°C with 5% CO2.

    • Monitor spheroid formation daily using an inverted microscope. Spheroids should form within 48-72 hours.[12]

Protocol 2: Drug Treatment and Viability Assessment of NSCLC Spheroids

This protocol outlines the procedure for treating NSCLC spheroids with this compound and assessing cell viability using a 3D-compatible assay.

Materials:

  • Pre-formed NSCLC spheroids in a 96-well ULA plate

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • 3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)

  • Luminometer

  • Multichannel pipette

Procedure:

  • Drug Preparation:

    • Prepare a serial dilution of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 50 µM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Spheroid Treatment:

    • After 72 hours of spheroid formation, carefully remove 50 µL of the medium from each well.

    • Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Viability Assay:

    • Equilibrate the 3D cell viability reagent and the spheroid plate to room temperature for 30 minutes.

    • Add 100 µL of the viability reagent to each well.

    • Mix the contents by gently shaking the plate on an orbital shaker for 5 minutes.

    • Incubate the plate at room temperature for an additional 25 minutes to allow for cell lysis and signal stabilization.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Experimental_Workflow Start Start: NSCLC Cell Culture Harvest Harvest & Count Cells Start->Harvest Seed Seed Cells in ULA Plate Harvest->Seed Spheroid_Formation Spheroid Formation (48-72h) Seed->Spheroid_Formation Treatment Treat Spheroids (72h) Spheroid_Formation->Treatment Drug_Prep Prepare this compound Serial Dilutions Drug_Prep->Treatment Viability_Assay 3D Cell Viability Assay Treatment->Viability_Assay Data_Analysis Data Analysis (IC50 Determination) Viability_Assay->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for testing this compound in 3D spheroids.

Concluding Remarks

The transition from 2D to 3D cell culture models is a significant step towards more predictive preclinical cancer drug screening. The protocols and information provided herein offer a comprehensive guide for researchers to investigate the therapeutic potential of this compound in a more physiologically relevant context. By leveraging 3D spheroid models, researchers can gain deeper insights into the efficacy of this promising ERK1/2 inhibitor and accelerate its journey towards clinical application.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Water Solubility of Laxiflorin B for In Vivo Use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor water solubility of Laxiflorin B in preparation for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is Laxiflorin B and why is its water solubility a concern for in vivo studies?

Laxiflorin B is a natural ent-kaurane diterpenoid with potent anti-tumor activity.[1] It has been identified as a novel and selective inhibitor of ERK1/2, key proteins in cell signaling pathways often dysregulated in cancer.[2][3] However, like many flavonoids and other natural products, Laxiflorin B is a lipophilic compound with poor water solubility. This low aqueous solubility can lead to low bioavailability, making it difficult to achieve therapeutic concentrations in animal models and limiting its clinical potential.[4] For in vivo use, it is crucial to enhance its solubility to ensure effective absorption and distribution to the target tissues.

Q2: Are there any reported methods specifically for improving the in vivo utility of Laxiflorin B?

Yes, researchers have addressed the solubility issue of Laxiflorin B for in vivo studies by synthesizing a pro-drug. A notable example is the creation of Laxiflorin B-ALA, where an alanine group is attached to the C-6 position of the Laxiflorin B molecule.[1][3] This modification increases the hydrophilicity of the compound, improving its solubility in physiological solutions for intraperitoneal injection in mouse models.[3][5] The pro-drug approach allows for effective delivery, after which the pro-drug is metabolized in vivo to release the active Laxiflorin B.

Q3: What are some general strategies to improve the water solubility of poorly soluble compounds like Laxiflorin B?

Several formulation strategies can be employed to enhance the aqueous solubility of hydrophobic drugs:

  • Solid Dispersions: Dispersing the drug in an inert, hydrophilic carrier matrix at the molecular level can enhance solubility and dissolution rates.[6][7]

  • Cyclodextrin Complexation: Encapsulating the drug molecule within the hydrophobic cavity of a cyclodextrin can form a water-soluble inclusion complex.[8][9][10]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to improved dissolution velocity and saturation solubility.[4][11]

  • pH Adjustment: For ionizable drugs, adjusting the pH of the formulation can increase the proportion of the more soluble ionized form.

  • Co-solvency: The use of water-miscible organic solvents (co-solvents) can increase the solubility of a non-polar drug.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
Precipitation of Laxiflorin B during formulation preparation. The concentration of Laxiflorin B exceeds its solubility limit in the chosen solvent system.- Increase the proportion of the organic co-solvent.- Gently warm the solution during preparation (monitor for degradation).- Consider using a different solvent system with higher solubilizing capacity.
Low dissolution rate of the prepared formulation. The particle size of Laxiflorin B is too large, or the drug is in a stable crystalline form.- Reduce the particle size through micronization or by preparing a nanosuspension.- Formulate as a solid dispersion to convert the drug to an amorphous state, which generally has higher solubility.[7]
Phase separation or instability of a liquid formulation over time. The formulation is supersaturated, or there is insufficient stabilization.- For nanosuspensions, ensure adequate concentration of a suitable stabilizer (e.g., surfactants, polymers).- For solutions, ensure the storage conditions (temperature, light) are appropriate to prevent precipitation.
Inconsistent results in in vivo experiments. Poor and variable bioavailability due to low solubility.- Switch to a more robust solubility enhancement technique such as a cyclodextrin inclusion complex or a pro-drug approach.- Ensure the formulation is homogenous and the dosing is consistent.

Experimental Protocols

Below are detailed methodologies for common solubility enhancement techniques that can be adapted for Laxiflorin B.

Protocol 1: Preparation of a Laxiflorin B Solid Dispersion by Solvent Evaporation

This method is suitable for laboratory-scale preparation and aims to disperse Laxiflorin B in a hydrophilic polymer matrix.

Materials:

  • Laxiflorin B

  • Polymer carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Poloxamer 188)[6][12]

  • Organic solvent (e.g., ethanol, methanol, or a mixture)

  • Rotary evaporator

  • Water bath

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve a specific ratio of Laxiflorin B and the chosen polymer carrier (e.g., 1:4 w/w) in a minimal amount of the organic solvent in a round-bottom flask.[6]

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin film is formed on the flask wall.

  • Drying: Further dry the solid dispersion in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Characterization: Scrape the dried solid dispersion, pulverize it, and pass it through a sieve. The resulting powder can be characterized for its dissolution properties and compared to the pure drug.

Protocol 2: Preparation of a Laxiflorin B-Cyclodextrin Inclusion Complex

This protocol describes the formation of a host-guest complex to improve the solubility of Laxiflorin B.

Materials:

  • Laxiflorin B

  • Cyclodextrin (e.g., β-cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD))[13][14]

  • Ethanol or other suitable organic solvent

  • Distilled water

  • Magnetic stirrer

  • Freeze-dryer (lyophilizer)

Procedure:

  • Cyclodextrin Solution: Prepare an aqueous solution of the cyclodextrin (e.g., HP-β-CD) with constant stirring.

  • Laxiflorin B Solution: Dissolve Laxiflorin B in a small amount of ethanol.

  • Complexation: Slowly add the ethanolic solution of Laxiflorin B to the aqueous cyclodextrin solution while stirring continuously.

  • Equilibration: Continue stirring the mixture at room temperature for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex.

  • Lyophilization: Freeze the resulting solution and then lyophilize it using a freeze-dryer to obtain a solid powder of the Laxiflorin B-cyclodextrin inclusion complex.

  • Characterization: The formation of the inclusion complex can be confirmed by techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Diffraction (XRD). The solubility of the complex in water should be determined and compared to that of the free drug.

Protocol 3: Preparation of a Laxiflorin B Nanosuspension by the Anti-Solvent Precipitation Method

This technique produces nanosized particles of Laxiflorin B, which can enhance its dissolution rate.

Materials:

  • Laxiflorin B

  • Solvent (in which Laxiflorin B is soluble, e.g., acetone, ethanol)

  • Anti-solvent (in which Laxiflorin B is poorly soluble, typically water)

  • Stabilizer (e.g., Tween 80, HPMC)[15]

  • High-speed homogenizer or sonicator

Procedure:

  • Organic Phase: Dissolve Laxiflorin B in a suitable organic solvent.

  • Aqueous Phase: Dissolve a stabilizer in the anti-solvent (water).

  • Precipitation: Inject the organic phase containing Laxiflorin B into the aqueous phase under high-speed homogenization or sonication. The rapid mixing causes the drug to precipitate as nanoparticles.

  • Solvent Removal: Remove the organic solvent by evaporation under reduced pressure.

  • Characterization: The resulting nanosuspension should be characterized for particle size, polydispersity index, and zeta potential. The dissolution profile should be compared with the unprocessed drug.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the potential improvements in solubility and dissolution for Laxiflorin B using the described techniques.

Table 1: Solubility Enhancement of Laxiflorin B

FormulationSolubility in Water (µg/mL)Fold Increase
Pure Laxiflorin B ~1.51x
Laxiflorin B - PVP K30 Solid Dispersion (1:4) ~150100x
Laxiflorin B - HP-β-CD Inclusion Complex (1:1) ~250~167x
Laxiflorin B Nanosuspension ~4530x

Table 2: Dissolution Profile Comparison

Formulation% Drug Dissolved in 30 min
Pure Laxiflorin B < 5%
Laxiflorin B - PVP K30 Solid Dispersion (1:4) > 90%
Laxiflorin B - HP-β-CD Inclusion Complex (1:1) > 95%
Laxiflorin B Nanosuspension > 70%

Visualizations

Laxiflorin B Experimental Workflow

G cluster_start Problem Identification cluster_characterization Characterization cluster_invivo In Vivo Application start Poor Water Solubility of Laxiflorin B sd Solid Dispersion start->sd Select Strategy cyclo Cyclodextrin Complexation start->cyclo Select Strategy nano Nanosuspension start->nano Select Strategy prodrug Prodrug Synthesis start->prodrug Select Strategy solubility Solubility & Dissolution Testing sd->solubility cyclo->solubility nano->solubility prodrug->solubility physchem Physicochemical Analysis (DSC, FTIR, XRD) solubility->physchem invivo In Vivo Studies (Pharmacokinetics, Efficacy) solubility->invivo Proceed with Optimized Formulation

Caption: Workflow for enhancing Laxiflorin B solubility.

Laxiflorin B Signaling Pathway Inhibition

G cluster_upstream Upstream Signaling cluster_target Laxiflorin B Target cluster_downstream Downstream Effects EGFR EGFR/ErbB Receptors RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inhibits AREG AREG/EREG Expression ERK->AREG LaxB Laxiflorin B LaxB->ERK Inhibits

Caption: Laxiflorin B inhibits the ERK1/2 signaling pathway.

References

Technical Support Center: Synthesis of Laxiflorin B-Ala Prodrug for Enhanced Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of a Laxiflorin B-Alanine (Ala) prodrug. The aim of this prodrug strategy is to enhance the bioavailability of the parent compound, Laxiflorin B, a natural product with promising therapeutic potential but limited aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is the rationale behind synthesizing a Laxiflorin B-Ala prodrug?

A1: Laxiflorin B is a potent natural compound with demonstrated anti-tumor activity. However, its therapeutic application is often hindered by poor water solubility, which can lead to low bioavailability.[1] By conjugating Laxiflorin B with the amino acid L-alanine, we aim to create a more soluble prodrug. This modification is intended to improve absorption and systemic exposure to the active compound following in vivo enzymatic cleavage of the ester bond. Amino acid prodrugs have been shown to significantly enhance the aqueous solubility and bioavailability of parent compounds.[2][3]

Q2: Which hydroxyl group on Laxiflorin B is the target for esterification with alanine?

A2: Based on the semi-synthetic production of Laxiflorin B from Eriocalyxin B, a primary alcohol is present at the C-6 position.[4] This primary alcohol is the most likely and reactive site for esterification with N-protected alanine due to its lower steric hindrance compared to other hydroxyl groups that may be present on the molecule.

Q3: What are the critical steps in the synthesis of the Laxiflorin B-Ala prodrug?

A3: The critical steps include:

  • Protection of the amino group of L-alanine: This is essential to prevent self-condensation and other side reactions during the coupling step. Common protecting groups include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).

  • Esterification (Coupling) Reaction: The coupling of N-protected alanine to the sterically hindered hydroxyl group of Laxiflorin B requires an efficient coupling agent, such as dicyclohexylcarbodiimide (DCC) with a catalyst like 4-dimethylaminopyridine (DMAP).

  • Purification of the protected prodrug: This step is crucial to remove unreacted starting materials, coupling agents, and byproducts.

  • Deprotection of the amino group: The final step involves the removal of the protecting group (e.g., using trifluoroacetic acid for Boc) to yield the final Laxiflorin B-Ala prodrug, often as a salt for improved stability and handling.

Q4: How can I confirm the successful synthesis and purity of the Laxiflorin B-Ala prodrug?

A4: A combination of analytical techniques should be employed:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction and for initial purity assessment.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis and for the separation of potential diastereomers if a racemic mixture of alanine was used.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized prodrug.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the prodrug by identifying the characteristic signals of both the Laxiflorin B and alanine moieties and to confirm the formation of the ester linkage.

Data Presentation

Table 1: Solubility and Bioavailability Comparison
CompoundWater Solubility Improvement (fold increase vs. parent)Absolute Bioavailability (%)Reference
Quercetin (Parent Flavonoid)-~3.61% (in suspension)[5]
Quercetin-Alanine Conjugate3.1Data not available[6][7]
Quercetin-Arginine Conjugate5.0Data not available[6][7]
Quercetin Nanosuspension-23.58%
Laxiflorin B (Expected) - Low (estimated)
Laxiflorin B-Ala Prodrug (Projected) >3-5 Significantly Increased

Note: Data for Laxiflorin B and its prodrug are projected based on findings for similar flavonoid compounds. Experimental validation is required.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-L-Alanine
  • Dissolve L-alanine in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (NaHCO₃) to the solution and stir until dissolved.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield N-Boc-L-alanine as a white solid.

Protocol 2: Synthesis of Laxiflorin B-Ala Prodrug (Protected)
  • Dissolve Laxiflorin B, N-Boc-L-alanine, and a catalytic amount of DMAP in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC in anhydrous DCM dropwise to the reaction mixture.

  • Stir the reaction at 0°C for 2 hours and then allow it to warm to room temperature and stir for an additional 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with 0.5 M citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the protected Laxiflorin B-Boc-Ala prodrug.

Protocol 3: Deprotection of the Laxiflorin B-Ala Prodrug
  • Dissolve the purified protected prodrug in a minimal amount of DCM.

  • Add an excess of trifluoroacetic acid (TFA) to the solution.

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, remove the TFA and DCM under reduced pressure.

  • Co-evaporate with toluene or diethyl ether to remove residual TFA.

  • The final product, Laxiflorin B-Ala prodrug, will be obtained as a TFA salt.

Troubleshooting Guides

Issue 1: Low Yield of Esterification Reaction

  • Possible Cause: Incomplete activation of the carboxylic acid or steric hindrance at the hydroxyl group of Laxiflorin B.

  • Troubleshooting Steps:

    • Ensure all reagents and solvents are anhydrous. Moisture can quench the DCC.

    • Increase the equivalents of N-Boc-L-alanine and DCC (e.g., from 1.5 to 2.0 equivalents).

    • Increase the reaction time or temperature (monitor for potential degradation).

    • Consider using a different, more potent coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).[8]

Issue 2: Presence of N-acylurea Byproduct in the Final Product

  • Possible Cause: Rearrangement of the O-acylisourea intermediate during the DCC coupling reaction.[9][10]

  • Troubleshooting Steps:

    • Maintain a low reaction temperature (0°C) during the addition of DCC and for the initial hours of the reaction.

    • Use a non-polar solvent like DCM or chloroform to minimize this side reaction.[9]

    • Ensure a sufficient catalytic amount of DMAP is used, as it helps to minimize the formation of N-acylurea.[11]

    • Purification by column chromatography may need to be optimized to separate the N-acylurea from the desired product.

Issue 3: Difficulty in Removing Dicyclohexylurea (DCU)

  • Possible Cause: DCU has some solubility in common organic solvents.

  • Troubleshooting Steps:

    • After filtration of the bulk DCU, concentrate the reaction mixture and place it in a freezer (-20°C) to precipitate out more DCU.

    • Re-dissolve the crude product in a minimal amount of a solvent in which the product is soluble but DCU is not (e.g., cold diethyl ether) and filter again.

Issue 4: Incomplete Deprotection of the Boc Group

  • Possible Cause: Insufficient amount of TFA or short reaction time.

  • Troubleshooting Steps:

    • Increase the excess of TFA used.

    • Extend the reaction time and monitor closely by TLC.

    • Ensure the protected prodrug is fully dissolved in the reaction mixture.

Issue 5: Formation of Diastereomers

  • Possible Cause: If a racemic mixture of alanine (D,L-alanine) is used, two diastereomers of the prodrug will be formed.

  • Troubleshooting Steps:

    • Use enantiomerically pure L-alanine or D-alanine as the starting material.

    • If diastereomers are formed, they can often be separated by chiral HPLC.

Visualizations

Synthesis_Workflow cluster_protection Step 1: Alanine Protection cluster_coupling Step 2: Esterification cluster_purification Step 3: Purification cluster_deprotection Step 4: Deprotection Ala L-Alanine BocAla N-Boc-L-Alanine Ala->BocAla Dioxane/H₂O, NaHCO₃ Boc2O (Boc)₂O Boc2O->BocAla ProtectedProdrug Protected Prodrug (Laxiflorin B-Boc-Ala) BocAla->ProtectedProdrug LaxB Laxiflorin B LaxB->ProtectedProdrug Anhydrous DCM, 0°C to RT Crude Crude Product ProtectedProdrug->Crude DCC_DMAP DCC, DMAP DCC_DMAP->ProtectedProdrug Filtration Filtration (Remove DCU) Crude->Filtration PureProtected Pure Protected Prodrug FinalProdrug Final Prodrug (Laxiflorin B-Ala) PureProtected->FinalProdrug DCM Column Column Chromatography Filtration->Column Column->PureProtected TFA TFA TFA->FinalProdrug

Caption: Workflow for the four-step synthesis of the Laxiflorin B-Ala prodrug.

Activation_Pathway Prodrug Laxiflorin B-Ala Prodrug (Soluble, Inactive) Absorption Absorption (e.g., Intestinal Lumen) Prodrug->Absorption Enzymes Esterases (in Plasma/Tissues) Absorption->Enzymes LaxB Laxiflorin B (Active Drug) Enzymes->LaxB Hydrolysis Ala L-Alanine (Byproduct) Enzymes->Ala Target Therapeutic Target (e.g., Cancer Cell) LaxB->Target

Caption: Proposed metabolic activation pathway of the Laxiflorin B-Ala prodrug.

Troubleshooting_Tree Start Esterification Low Yield? CheckReagents Reagents/Solvents Anhydrous? Start->CheckReagents Yes SideProduct N-acylurea Detected? Start->SideProduct No IncreaseEquiv Increase Equivalents of N-Boc-Ala and DCC CheckReagents->IncreaseEquiv Yes ChangeReagent Use Stronger Coupling Agent (e.g., HATU) IncreaseEquiv->ChangeReagent Still Low Yield LowTemp Maintain Low Temperature (0°C) Initially SideProduct->LowTemp Yes PurificationIssue DCU Removal Incomplete? SideProduct->PurificationIssue No OptimizeColumn Optimize Column Chromatography LowTemp->OptimizeColumn Precipitate Precipitate at -20°C PurificationIssue->Precipitate Yes Wash Wash with Cold Diethyl Ether Precipitate->Wash

Caption: Troubleshooting decision tree for the synthesis of the Laxiflorin B-Ala prodrug.

References

Technical Support Center: Semi-synthesis and Purification of Laxiflorin B-4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the semi-synthesis and purification of Laxiflorin B and its derivatives, such as Laxiflorin B-4.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for the semi-synthesis of Laxiflorin B?

A1: Laxiflorin B is a natural compound with potent anticancer activity. However, its isolation from its natural source, Isodon eriocalyx var. laxiflora, yields very low amounts (around 0.00061% to 0.00067%), which hinders comprehensive preclinical and clinical studies.[1][2] Semi-synthesis, starting from a more abundant natural analog, Eriocalyxin B (0.084% yield), provides a more efficient and scalable method to produce Laxiflorin B in larger quantities.[1][2]

Q2: What is the starting material for the semi-synthesis of Laxiflorin B?

A2: The starting material is Eriocalyxin B, an ent-kaurane diterpenoid that can be isolated in significantly higher yields from the leaves of Isodon eriocalyx var. laxiflora compared to Laxiflorin B itself.[1][2]

Q3: What is this compound and why is it of interest?

A3: this compound is a derivative of Laxiflorin B, modified at the C-6 position.[1] It has been shown to exhibit a higher binding affinity for its molecular target, ERK1/2, and stronger tumor suppression activity compared to the parent compound, Laxiflorin B.[1][3] This makes it a promising candidate for further drug development.

Q4: What is the overall reported yield for the semi-synthesis of Laxiflorin B from Eriocalyxin B?

A4: The semi-synthesis of Laxiflorin B from Eriocalyxin B has been reported to have a total yield of 70% after column chromatography.[1]

Troubleshooting Guide: Semi-synthesis of Laxiflorin B

This guide addresses potential issues that may arise during the two-step semi-synthesis of Laxiflorin B from Eriocalyxin B.

Step 1: Oxidative Cleavage of Eriocalyxin B

Q5: I am observing a low yield of the aldehyde intermediate after the reaction with Dess-Martin periodinane (DMP). What could be the cause?

A5: Low yields in this step can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material (Eriocalyxin B) is consumed. Reaction times can vary depending on the scale and purity of the reagents.

  • Degradation of DMP: Dess-Martin periodinane is sensitive to moisture. Ensure you are using freshly opened or properly stored DMP and anhydrous solvents.[2] Degradation of the reagent will lead to lower reactivity.

  • Sub-optimal Temperature: The reaction is typically performed at reflux in dichloromethane (DCM).[1] Ensure the reaction temperature is maintained appropriately.

  • Work-up Issues: The aldehyde product might be partially lost during the work-up. Ensure proper extraction procedures are followed. Quenching the reaction with a solution of sodium thiosulfate can help remove excess iodine byproducts.

Q6: My purified aldehyde intermediate shows impurities that are difficult to remove. What are these likely to be and how can I avoid them?

A6: Common impurities include unreacted Eriocalyxin B and byproducts from the DMP reagent.

  • Unreacted Starting Material: If the reaction was incomplete, you will have a mixture of the starting material and the product. As mentioned above, monitor the reaction closely with TLC. If the reaction has stalled, adding a fresh portion of DMP might help.

  • DMP Byproducts: The byproducts of DMP, such as 2-iodoxybenzoic acid (IBX) and its acetate, can sometimes be challenging to remove completely. A thorough aqueous work-up, including a wash with saturated sodium bicarbonate solution followed by sodium thiosulfate, is crucial. If problems persist, consider alternative purification strategies before the next step, such as a short silica plug filtration.

Step 2: Selective Reduction of the Aldehyde

Q7: The reduction of the aldehyde with sodium borohydride (NaBH₄) is giving me multiple products. How can I improve the selectivity?

A7: The key to this step is the selective reduction of the aldehyde in the presence of other reducible functional groups (ketones) in the molecule.

  • Reaction Conditions: The reaction is reported to be performed under acidic conditions.[1][2] The presence of an acid can modulate the reactivity of NaBH₄. Ensure the pH is controlled as specified in the protocol. Running the reaction at a lower temperature (e.g., 0 °C) can often improve selectivity.

  • Choice of Reducing Agent: While NaBH₄ is reported, if selectivity remains an issue, you could consider a bulkier or less reactive borohydride reagent that might show greater preference for the less sterically hindered aldehyde. However, this would be a deviation from the reported successful protocol.

  • Slow Addition of Reagent: Adding the NaBH₄ solution slowly to the reaction mixture can help to control the reaction and minimize side reactions.

Q8: I am having difficulty purifying the final Laxiflorin B product by column chromatography. What could be the problem?

A8: Purification challenges often arise from the presence of closely related impurities.

  • Co-eluting Impurities: Unreacted aldehyde intermediate or over-reduced byproducts might have similar polarities to Laxiflorin B, making separation by standard column chromatography difficult.

  • Troubleshooting Strategies:

    • Optimize Solvent System: Experiment with different solvent systems for your column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent might be necessary to achieve good separation.

    • Alternative Chromatography: If silica gel chromatography is not providing adequate separation, consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., diol or cyano).

    • Recrystallization: If the purified product is a solid, recrystallization from a suitable solvent system could be an effective final purification step to remove minor impurities.

Troubleshooting Guide: Purification of this compound

Q9: After the modification of Laxiflorin B to this compound, I am struggling with the purification. The product seems to be unstable on the silica gel column. What can I do?

A9: Compound instability on silica gel can be due to the acidic nature of the silica.

  • Neutralize Silica Gel: You can try neutralizing the silica gel by washing it with a solvent system containing a small amount of a volatile base, like triethylamine (e.g., 0.1-1%), before packing the column. This can help prevent the degradation of acid-sensitive compounds.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina.

  • Rapid Purification: Minimize the time the compound spends on the column. Use flash column chromatography with a slightly stronger solvent system to expedite the elution of your product.

Q10: My yield of this compound is low after purification. How can I improve the recovery?

A10: Low recovery can be due to irreversible adsorption to the stationary phase or loss during work-up.

  • Column Deactivation: Besides neutralizing the silica, you can also try deactivating it by adding a small percentage of water to the slurry before packing.

  • Thorough Elution: Ensure you are eluting the column with a sufficiently polar solvent at the end of the separation to wash out any remaining product.

  • Extraction Efficiency: During the aqueous work-up after the reaction, ensure you perform multiple extractions with an appropriate organic solvent to maximize the recovery of your product from the aqueous phase.

Quantitative Data Summary

ParameterValueSource
Natural Yield of Eriocalyxin B0.084%[1][2]
Natural Yield of Laxiflorin B0.00061% - 0.00067%[1][2]
Overall Yield of Semi-synthesis of Laxiflorin B70%[1]

Detailed Experimental Protocols

Semi-synthesis of Laxiflorin B from Eriocalyxin B

This protocol is based on the published literature.[1][2]

Step 1: Oxidative Cleavage of Eriocalyxin B

  • Dissolve Eriocalyxin B in anhydrous dichloromethane (DCM).

  • Add Dess-Martin periodinane (DMP) to the solution.

  • Reflux the mixture and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde intermediate.

Step 2: Selective Reduction to Laxiflorin B

  • Dissolve the crude aldehyde intermediate in a suitable solvent under acidic conditions.

  • Cool the solution to 0 °C.

  • Add a solution of sodium borohydride (NaBH₄) dropwise.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Once the reaction is complete, quench it by the careful addition of acetone.

  • Perform an aqueous work-up and extract the product with an appropriate organic solvent.

  • Dry the combined organic layers, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford pure Laxiflorin B.

Visualizations

Semi_Synthesis_Workflow cluster_start Starting Material cluster_synthesis Semi-Synthesis cluster_modification Modification Eriocalyxin B Eriocalyxin B Oxidative Cleavage Oxidative Cleavage Eriocalyxin B->Oxidative Cleavage DMP, DCM, Reflux Aldehyde Intermediate Aldehyde Intermediate Oxidative Cleavage->Aldehyde Intermediate Selective Reduction Selective Reduction Aldehyde Intermediate->Selective Reduction NaBH4, Acidic conditions Laxiflorin B Laxiflorin B Selective Reduction->Laxiflorin B C-6 Modification C-6 Modification Laxiflorin B->C-6 Modification This compound This compound C-6 Modification->this compound

Caption: Workflow for the semi-synthesis of Laxiflorin B and its subsequent modification to this compound.

References

Technical Support Center: Optimizing Laxiflorin B-4 Dosage for In Vivo Xenograft Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Laxiflorin B-4 in preclinical in vivo xenograft models. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist you in designing and executing successful experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in a xenograft study?

A1: Based on preclinical studies with a closely related prodrug, Laxiflorin B-Ala, a starting dose range of 10-20 mg/kg administered via intraperitoneal (i.p.) injection is a reasonable starting point for this compound.[1][2] However, the optimal dose will depend on the specific cancer cell line, the tumor microenvironment, and the animal model used. It is crucial to perform a dose-ranging (dose escalation) study to determine the maximum tolerated dose (MTD) and the optimal biological dose for your specific model.

Q2: How should I prepare this compound for in vivo administration?

A2: The solubility of this compound is a critical factor for in vivo studies. While specific formulation details for this compound are not widely published, a common approach for similar hydrophobic compounds is to first dissolve the compound in a small amount of a biocompatible organic solvent, such as DMSO, and then dilute it with a vehicle suitable for injection, such as saline, PBS, or a solution containing Cremophor EL or Solutol HS 15. It is essential to establish a vehicle control group in your experiments to account for any effects of the formulation itself.

Q3: What are the known mechanisms of action for Laxiflorin B and its analogs?

A3: Laxiflorin B and its more potent analog, this compound, are known to exert their anticancer effects through at least two primary mechanisms:

  • Covalent Inhibition of ERK1/2: Laxiflorin B binds directly and covalently to cysteine residues in the ATP-binding pocket of ERK1 and ERK2, key kinases in the MAPK signaling pathway.[3][4][5] This inhibition disrupts downstream signaling, leading to reduced cell proliferation and induction of apoptosis.[3][4]

  • Interaction with Tubulin: Laxiflorin B has been shown to covalently bind to the colchicine-binding site on β-tubulin, disrupting microtubule integrity and structure. This leads to cell cycle arrest and apoptosis.[1]

Q4: What are the expected signs of toxicity, and how should I monitor for them?

A4: In a study using a Laxiflorin B prodrug, a slight decrease in body weight was observed at doses of 10 and 20 mg/kg.[2] Therefore, it is critical to monitor for the following signs of toxicity:

  • Body Weight Loss: A significant and sustained drop in body weight is a primary indicator of toxicity.

  • Changes in Behavior: Look for signs of lethargy, ruffled fur, hunched posture, and reduced food and water intake.

  • Gastrointestinal Issues: Diarrhea or constipation can indicate toxicity.

  • Skin and Injection Site Reactions: Observe for any irritation, inflammation, or necrosis at the injection site.

A comprehensive monitoring plan should be in place, including daily cage-side observations and body weight measurements at least twice weekly.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
High variability in tumor growth between animals in the same group. - Inconsistent number of viable cells injected.- Variation in injection technique.- Intrinsic heterogeneity of the cancer cell line.[6]- Health status of the animals (e.g., subclinical infections).[7]- Ensure accurate cell counting and viability assessment (e.g., trypan blue exclusion) before injection.- Standardize the injection procedure, including needle size, injection volume, and anatomical location.- Use early-passage cells and consider single-cell cloning to reduce heterogeneity.- Source animals from a reputable vendor and ensure they are housed in a clean, controlled environment. Consider co-injecting cells with Matrigel to improve engraftment consistency.[8]
No significant tumor regression at expected therapeutic doses. - Insufficient drug exposure at the tumor site.- The chosen cell line is resistant to the mechanism of action of this compound.- Rapid metabolism or clearance of the compound.- Conduct pharmacokinetic (PK) studies to determine the concentration of this compound in plasma and tumor tissue over time.- Perform in vitro dose-response assays with your cell line to confirm its sensitivity to this compound.- Consider alternative administration routes (e.g., oral gavage, intravenous) or dosing schedules (e.g., more frequent administration) to improve exposure.
Excessive toxicity (e.g., >15-20% body weight loss, mortality). - The administered dose is above the maximum tolerated dose (MTD) for the specific animal strain and model.- Formulation/vehicle toxicity.- Immediately reduce the dose for subsequent treatments or terminate the study for the affected cohort.- Conduct a formal MTD study with a wider range of doses to identify a safer starting dose.- Evaluate the toxicity of the vehicle alone in a separate control group.
Tumor ulceration. - Rapid tumor growth outstripping its blood supply, leading to central necrosis.- Physical irritation or trauma.- Monitor tumor size closely and adhere to institutional guidelines for maximum allowable tumor volume.- Ensure proper animal handling to minimize trauma to the tumor site.

Experimental Protocols

Dose-Ranging and Maximum Tolerated Dose (MTD) Study

Objective: To determine the MTD of this compound in your chosen xenograft model.

Methodology:

  • Animal Model: Utilize the same strain of immunocompromised mice (e.g., athymic nude, SCID) that will be used for the efficacy studies.

  • Group Allocation: Assign at least 3-5 mice per dose group. Include a vehicle control group.

  • Dose Escalation:

    • Start with a conservative dose (e.g., 5 mg/kg) based on available data.

    • Administer this compound via the intended route (e.g., i.p. injection) for a defined period (e.g., once daily for 5 days).

    • If no toxicity is observed, escalate the dose in the next cohort (e.g., by 1.5-2 fold increments).

    • Continue dose escalation until signs of toxicity are observed (e.g., significant body weight loss, clinical signs of distress).

  • Monitoring:

    • Record body weight daily.

    • Perform daily clinical observations for signs of toxicity.

    • At the end of the study, collect blood for hematology and serum chemistry analysis, and perform necropsy and histopathology on major organs (liver, spleen, kidneys, lungs, heart).

  • MTD Determination: The MTD is typically defined as the highest dose that does not cause mortality or more than a 15-20% mean body weight loss and from which the animals recover.

Tumor Growth Inhibition Study

Objective: To evaluate the anti-tumor efficacy of this compound at one or more doses below the MTD.

Methodology:

  • Cell Culture and Implantation:

    • Culture cancer cells under standard conditions and harvest them during the exponential growth phase.

    • Ensure high cell viability (>95%) before injection.

    • Implant a consistent number of cells (e.g., 1 x 10^6 to 1 x 10^7) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to reach a palpable, measurable size (e.g., 100-150 mm³).

    • Measure tumor dimensions with calipers at least twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment:

    • Randomize mice with established tumors into treatment groups (vehicle control, this compound at different doses) with similar average tumor volumes.

    • Initiate treatment according to the predetermined dose and schedule.

  • Data Collection and Analysis:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice, excise the tumors, and record their final weight.

    • A portion of the tumor can be flash-frozen for molecular analysis (e.g., Western blotting for p-ERK) or fixed in formalin for immunohistochemistry (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).

    • Statistically compare tumor growth rates and final tumor weights between the control and treated groups.

Visualizations

Signaling Pathway of this compound (ERK1/2 Inhibition)

LaxiflorinB_ERK_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Downstream Downstream Targets (e.g., RSK, transcription factors) ERK->Downstream Proliferation Cell Proliferation, Survival Downstream->Proliferation LaxiflorinB This compound LaxiflorinB->ERK Covalent Inhibition

Caption: this compound covalently inhibits ERK1/2, blocking the MAPK signaling cascade.

Experimental Workflow for Dosage Optimization

Dosage_Optimization_Workflow start Start mtd_study Dose-Ranging / MTD Study start->mtd_study evaluate_mtd Evaluate Toxicity & Determine MTD mtd_study->evaluate_mtd evaluate_mtd->mtd_study Refine Doses efficacy_study Efficacy Study with Doses below MTD evaluate_mtd->efficacy_study MTD Established monitor_tumor Monitor Tumor Growth & Animal Well-being efficacy_study->monitor_tumor final_analysis Final Analysis: Tumor Weight, Biomarkers monitor_tumor->final_analysis end End final_analysis->end toxic Toxicity Observed no_toxic No Limiting Toxicity

Caption: Workflow for determining the optimal dosage of this compound in xenograft models.

References

Technical Support Center: Overcoming Acquired Resistance to Laxiflorin B-4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing acquired resistance to Laxiflorin B-4, a novel covalent inhibitor of ERK1/2.

Troubleshooting Guide

This guide addresses specific experimental issues that may indicate the development of acquired resistance to this compound.

1. Decreased Efficacy of this compound in Cell Viability Assays

Question: My cancer cell line, which was initially sensitive to this compound, now shows reduced growth inhibition at previously effective concentrations. What could be the cause, and how can I investigate it?

Answer: This is a common indication of acquired resistance. The underlying cause is likely a cellular adaptation that circumvents the inhibitory effect of this compound. Here are the potential mechanisms and a step-by-step troubleshooting plan:

Potential Mechanisms:

  • On-target mutations: Mutations in the MAPK1 (ERK2) or MAPK3 (ERK1) genes, particularly at or near the Cys-166 (ERK2) or Cys-183 (ERK1) covalent binding sites, can prevent this compound from binding to its target.[1][2]

  • Target amplification: Increased expression of ERK1/2 protein can titrate out the inhibitor, requiring higher concentrations to achieve the same level of pathway inhibition.[1]

  • Bypass pathway activation: Cancer cells can activate alternative survival pathways to compensate for the inhibition of the MAPK pathway. Common bypass pathways include the PI3K/AKT/mTOR and receptor tyrosine kinase (RTK) signaling.[1][3][4]

  • Feedback reactivation: Inhibition of ERK1/2 can sometimes lead to a feedback loop that reactivates upstream components of the MAPK pathway.[5][6]

Troubleshooting Workflow:

start Decreased this compound Efficacy Observed confirm_resistance Confirm Resistance with Dose-Response Curve (IC50 Shift) start->confirm_resistance investigate_target Investigate On-Target Mechanisms confirm_resistance->investigate_target investigate_bypass Investigate Bypass Pathways confirm_resistance->investigate_bypass investigate_feedback Investigate Feedback Reactivation confirm_resistance->investigate_feedback sequence_erk Sequence MAPK1 (ERK2) and MAPK3 (ERK1) genes investigate_target->sequence_erk check_expression Assess ERK1/2 Protein Levels (Western Blot) investigate_target->check_expression outcome_mutation Mutation Identified sequence_erk->outcome_mutation outcome_amplification ERK1/2 Overexpression check_expression->outcome_amplification phospho_akt Probe for p-AKT, p-mTOR (Western Blot) investigate_bypass->phospho_akt rtk_array Perform Phospho-RTK Array investigate_bypass->rtk_array outcome_bypass Bypass Pathway Activated phospho_akt->outcome_bypass rtk_array->outcome_bypass phospho_mek_raf Probe for p-MEK, p-CRAF (Western Blot) investigate_feedback->phospho_mek_raf outcome_feedback Feedback Reactivation phospho_mek_raf->outcome_feedback

Caption: Troubleshooting workflow for decreased this compound efficacy.

Experimental Protocols:

  • Cell Viability Assay (e.g., MTT or CellTiter-Glo®):

    • Seed both parental (sensitive) and suspected resistant cells in 96-well plates at a density of 5,000 cells/well.

    • After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72 hours.

    • Perform the viability assay according to the manufacturer's protocol.

    • Calculate the IC50 values for both cell lines and compare. A significant rightward shift in the dose-response curve for the resistant line confirms resistance.

  • Western Blot Analysis for Protein Expression and Phosphorylation:

    • Lyse parental and resistant cells, with and without this compound treatment, and quantify protein concentration.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against total ERK1/2, phospho-ERK1/2 (Thr202/Tyr204), total AKT, phospho-AKT (Ser473), and other relevant signaling proteins.

    • Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

  • Sanger Sequencing of MAPK1 and MAPK3:

    • Isolate genomic DNA from both parental and resistant cell lines.

    • Amplify the coding regions of MAPK1 and MAPK3 using PCR.

    • Purify the PCR products and send for Sanger sequencing.

    • Align the sequences from the resistant cells to the parental cells and a reference sequence to identify any mutations.

2. Incomplete Inhibition of Downstream ERK1/2 Signaling

Question: Despite treating my cells with a high concentration of this compound, I still observe residual phosphorylation of downstream ERK1/2 targets like RSK. Why is this happening?

Answer: Incomplete inhibition of downstream signaling, even at high drug concentrations, is a hallmark of acquired resistance.

Potential Mechanisms:

  • Reduced intracellular drug concentration: While less common for covalent inhibitors, alterations in drug transporters could potentially lower the intracellular concentration of this compound.

  • Structural alteration of the binding site: A mutation in ERK1/2 may still allow for some level of kinase activity despite the presence of the inhibitor.[2]

  • Rapid protein turnover: The cell may increase the synthesis rate of new, uninhibited ERK1/2 protein.

  • Activation of parallel signaling pathways: Other kinases may be activated that can phosphorylate some of the same downstream substrates as ERK1/2.

Troubleshooting and Mitigation Strategies:

  • Co-treatment with other inhibitors: Based on your findings from the troubleshooting workflow above, consider combination therapies.

    • If PI3K/AKT pathway is activated, combine this compound with a PI3K or AKT inhibitor.[3][4]

    • If you observe feedback reactivation of the MAPK pathway, a combination with a MEK inhibitor might be effective.[5][7]

    • If an RTK is upregulated, combine with a specific RTK inhibitor.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most likely mechanisms of acquired resistance to a covalent ERK1/2 inhibitor like this compound?

A1: Based on studies of other covalent and non-covalent ERK1/2 inhibitors, the most probable mechanisms are:

  • Mutations in the ERK1/2 binding site: Alterations to the cysteine residues (Cys-183 in ERK1, Cys-166 in ERK2) that form the covalent bond with this compound, or mutations in the surrounding ATP-binding pocket, can prevent drug binding.[1][2][8][9]

  • Activation of bypass signaling pathways: The PI3K/AKT/mTOR pathway is a common escape route for cancers treated with MAPK inhibitors.[3][4] Upregulation of receptor tyrosine kinases (RTKs) like EGFR or HER2 can also provide an alternative route for cell survival and proliferation signals.[1]

  • Amplification of the target gene: Overexpression of ERK2 (MAPK1) can overcome the inhibitory effects of the drug by increasing the total amount of target protein.[1]

Q2: How can I proactively delay or prevent the emergence of resistance to this compound in my long-term experiments?

A2: While completely preventing resistance is challenging, several strategies can delay its onset:

  • Combination Therapy: As a primary strategy, combining this compound with an inhibitor of a potential bypass pathway (e.g., a PI3K inhibitor) from the start of the experiment can be effective.[3][4][10]

  • Intermittent Dosing: In some preclinical models, intermittent or "drug holiday" dosing schedules have been shown to delay the development of resistance compared to continuous dosing.

Q3: If I identify a specific mutation in ERK2 in my resistant cell line, what is my next step?

A3: Once a mutation is confirmed, the next steps are to validate its role in resistance and explore ways to overcome it:

  • Functional Validation:

    • Generate a cell line that ectopically expresses the mutant ERK2 in the parental (sensitive) background.

    • Perform cell viability assays to confirm that the mutation confers resistance to this compound.

  • Structural Modeling:

    • If the mutation is near the drug-binding site, use molecular modeling to predict how it might interfere with this compound binding.

  • Alternative Therapies:

    • Test the sensitivity of the mutant cell line to other ERK1/2 inhibitors with different binding modes or to inhibitors of upstream (MEK) or parallel (PI3K) pathways.[1][7]

This compound Signaling Pathway and a Hypothetical Resistance Mechanism

cluster_0 MAPK Signaling Pathway cluster_1 Hypothetical Resistance: Bypass Pathway RTK RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK RSK RSK ERK->RSK Apoptosis Apoptosis ERK->Apoptosis Proliferation Proliferation RSK->Proliferation Laxiflorin_B4 This compound Laxiflorin_B4->ERK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival

Caption: this compound inhibits ERK1/2, leading to decreased proliferation and increased apoptosis. A potential resistance mechanism involves the activation of the parallel PI3K/AKT/mTOR bypass pathway.

Data Summary Tables

Table 1: Hypothetical IC50 Values for Parental and this compound Resistant Cell Lines

Cell LineThis compound IC50 (nM)Fold Change in Resistance
Parental (Sensitive)5.2-
Resistant Clone 1285.755
Resistant Clone 2450.187

Table 2: Western Blot Quantification of Key Signaling Proteins in Parental vs. Resistant Cells

ProteinParental (Relative Density)Resistant (Relative Density)
Total ERK1/21.03.5
p-ERK1/2 (Lax-B4 treated)0.11.2
Total AKT1.01.1
p-AKT (S473)1.04.2

Detailed Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines

  • Cell Culture: Culture the parental cancer cell line in its recommended growth medium.

  • Initial Treatment: Treat the cells with this compound at a concentration equal to their IC50 value.

  • Dose Escalation: Once the cells have resumed a normal growth rate, increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x increments).

  • Clonal Selection: After several months of continuous culture in the presence of a high concentration of this compound (e.g., 1 µM), isolate single-cell clones by limiting dilution or using cloning cylinders.

  • Expansion and Characterization: Expand the resistant clones and confirm their resistance using cell viability assays. Maintain the resistant cell lines in media containing the selective concentration of this compound.

Protocol 2: Co-Immunoprecipitation to Assess MEK-ERK Interaction

  • Cell Lysis: Lyse parental and resistant cells (treated with or without this compound) in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate 500-1000 µg of protein lysate with an anti-MEK1/2 antibody or a control IgG overnight at 4°C.

  • Bead Capture: Add Protein A/G agarose beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washes: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blot: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using antibodies against MEK1/2 and ERK1/2. An increase in ERK1/2 signal in the MEK1/2 immunoprecipitate from resistant cells may indicate altered pathway dynamics.

References

Technical Support Center: Enhancing Laxiflorin B Efficacy Through C-6 Position Modification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on modifying the C-6 position of Laxiflorin B to enhance its therapeutic efficacy.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, modification, and evaluation of Laxiflorin B and its C-6 analogs.

Issue Potential Cause Recommended Solution
Low Yield of Laxiflorin B Laxiflorin B has a very low natural abundance (approximately 0.00061%) in Isodon eriocalyx var. laxiflora.[1][2]Implement a semi-synthetic approach starting from its more abundant analog, Eriocalyxin B. This involves oxidative cleavage of the C6–C7 bond of Eriocalyxin B followed by selective reduction.[1]
Poor Water Solubility of Laxiflorin B Laxiflorin B is a liposoluble molecule, making it difficult to formulate for in vivo studies.[2]Modify the C-6 hydroxyl group to increase hydrophilicity. Esterification with alanine trifluoroacetate to create Laxiflorin B-Ala or addition of a piperazine group to create Laxiflorin B-PI have been shown to improve solubility.[1][2]
Inconsistent In Vitro Assay Results Variability in cell lines, reagent quality, or experimental timing.Ensure consistent cell passage numbers and health. Use high-quality, validated reagents and establish a standardized timeline for drug treatment and subsequent assays.
Difficulty Confirming Target Engagement (ERK1/2) Ineffective cell lysis, antibody issues, or insufficient drug concentration.Optimize lysis buffers to ensure complete protein extraction. Validate primary antibodies for specificity. Perform dose-response experiments to determine the optimal concentration for target engagement. Biotin pull-down assays can also be used to confirm binding to ERK1/2.[1][2]
Low Efficacy of C-6 Modified Analog In Vitro The modification at the C-6 position may sterically hinder the interaction with the target protein. For instance, Laxiflorin B-Ala showed slightly lower inhibitory activity in vitro compared to the parent compound.[1][2]While in vitro potency might be slightly reduced, the primary goal of the modification (e.g., improved solubility for in vivo studies) should be considered. The prodrug (e.g., Laxiflorin B-Ala) is expected to be hydrolyzed in vivo to release the active Laxiflorin B.[1][2] Focus on evaluating in vivo efficacy where the improved pharmacokinetic properties can be observed.

Frequently Asked Questions (FAQs)

Q1: What is the primary rationale for modifying the C-6 position of Laxiflorin B?

A1: The primary reasons for modifying the C-6 position are to improve the physicochemical properties of Laxiflorin B, particularly its poor water solubility, and to potentially enhance its biological activity.[1][2] The flexible structure and the presence of a primary alcohol at the C-6 position make it a suitable site for modification with less spatial hindrance.[2]

Q2: Which C-6 modifications of Laxiflorin B have shown promise?

A2: Several C-6 analogs have been synthesized and evaluated.

  • Laxiflorin B-Ala : An alanine group was added via esterification to improve water solubility for in vivo studies. While its in vitro inhibitory effect was slightly lower, it effectively suppressed the ERK-related axis in vivo.[1][2]

  • Laxiflorin B-PI : A piperazine group was added, also to increase solubility.[1][2]

  • Laxiflorin B-4 : This C-6 analog demonstrated a higher binding affinity for ERK1/2 and stronger tumor suppression compared to the parent Laxiflorin B.[1][3][4]

Q3: What is the mechanism of action of Laxiflorin B?

A3: Laxiflorin B is a covalent inhibitor of Extracellular regulated protein kinases 1/2 (ERK1/2). It forms a covalent bond with the cysteine residue Cys-183 in the ATP-binding pocket of ERK1.[1][3][4] This inhibition disrupts the MEK-ERK-RSK axis of the ErbB signaling pathway, leading to downstream effects such as the activation of BAD-mediated apoptosis.[1][2]

Q4: What signaling pathway is primarily affected by Laxiflorin B?

A4: Laxiflorin B primarily impacts the ErbB signaling pathway by directly targeting ERK1/2.[1][2] By inhibiting ERK1/2, it also downregulates the expression of ERK-driven growth factors like amphiregulin (AREG) and epiregulin (EREG), which in turn suppresses the activation of their receptors (ErbBs) in a positive feedback loop.[1][3][4]

Q5: Are there established biomarkers to evaluate the efficacy of Laxiflorin B in vivo?

A5: Yes, AREG and EREG have been identified as potential biomarkers for Laxiflorin B efficacy. Their expression levels were shown to be inhibited by Laxiflorin B treatment in vivo.[1][3][4]

Quantitative Data Summary

The following table summarizes the in vitro efficacy of Laxiflorin B and its C-6 modified analogs in Non-Small-Cell Lung Cancer (NSCLC) cell lines.

Compound Cell Line IC50 (μM)
Laxiflorin BPC9Data not specified in provided context
HCC827Data not specified in provided context
This compoundPC9Lower than Laxiflorin B
HCC827Lower than Laxiflorin B
Laxiflorin B-5PC9Lower than Laxiflorin B
HCC827Lower than Laxiflorin B

Note: The search results state that this compound and B-5 had lower IC50 values than Laxiflorin B in PC9 and HCC827 cells, indicating enhanced potency, but the exact values were not provided in the snippets.[2]

Experimental Protocols

Semi-synthesis of Laxiflorin B from Eriocalyxin B
  • Oxidative Cleavage : Treat a reflux solution of Eriocalyxin B in dichloromethane (DCM) with Dess-Martin periodinane to achieve oxidative cleavage of the C6-C7 carbon-carbon bond.

  • Selective Reduction : The resulting aldehyde functional group is then selectively reduced using sodium borohydride (NaBH₄) under acidic conditions to yield Laxiflorin B.[1]

Synthesis of Laxiflorin B-Ala
  • Esterification : Modify the C-6 hydroxyl group of Laxiflorin B through esterification with alanine trifluoroacetate to generate Laxiflorin B-Ala.[1][2]

Cell Viability Assay
  • Seed NSCLC cells (e.g., PC9, HCC827) in 96-well plates.

  • After cell attachment, treat with varying concentrations of Laxiflorin B or its C-6 analogs for a specified period (e.g., 48 hours).

  • Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Calculate the IC₅₀ values from the dose-response curves.[1]

Western Blot Analysis for ERK Pathway Inhibition
  • Treat NSCLC cells with Laxiflorin B or its analogs for the desired time (e.g., 24 hours).

  • Lyse the cells and quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against total and phosphorylated forms of ERK1/2, RSK, and BAD.

  • Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.[1]

Apoptosis Assay (Flow Cytometry)
  • Treat cells with Laxiflorin B or its analogs for 48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.[1]

Visualizations

LaxiflorinB_Workflow Experimental Workflow for C-6 Modified Laxiflorin B cluster_evaluation Evaluation Eriocalyxin_B Eriocalyxin B Semi_Synthesis Semi-synthesis Eriocalyxin_B->Semi_Synthesis Laxiflorin_B Laxiflorin B Semi_Synthesis->Laxiflorin_B C6_Modification C-6 Modification (e.g., with Alanine) Laxiflorin_B->C6_Modification In_Vitro In Vitro Assays (Cell Viability, Western Blot, Apoptosis) Laxiflorin_B->In_Vitro C6_Analog Laxiflorin B-Ala C6_Modification->C6_Analog C6_Analog->In_Vitro In_Vivo In Vivo Xenograft Model C6_Analog->In_Vivo Data_Analysis Data Analysis (IC50, Tumor Volume) In_Vitro->Data_Analysis In_Vivo->Data_Analysis

Caption: Workflow for synthesis and evaluation of C-6 modified Laxiflorin B.

LaxiflorinB_Pathway Laxiflorin B Signaling Pathway Inhibition cluster_apoptosis EGFR EGFR/ErbB RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK RSK RSK ERK->RSK BAD_p p-BAD (Inactive) ERK->BAD_p AREG_EREG AREG/EREG Expression ERK->AREG_EREG RSK->BAD_p phosphorylates BAD BAD (Active) Apoptosis Mitochondria-mediated Apoptosis BAD->Apoptosis Laxiflorin_B Laxiflorin B (C-6 Analogs) Laxiflorin_B->ERK Covalent Inhibition AREG_EREG->EGFR autocrine loop

Caption: Laxiflorin B inhibits the ERK1/2 signaling pathway, leading to apoptosis.

References

stability testing of Laxiflorin B-4 in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and troubleshooting for researchers and scientists working with Laxiflorin B-4, focusing on its stability in different solvents and at various temperatures. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy after storage. What could be the cause?

A1: Cloudiness, or turbidity, in your this compound solution can arise from several factors:

  • Poor Solubility: this compound may have limited solubility in the chosen solvent, especially at lower temperatures. This can lead to precipitation over time.

  • Degradation: The compound may be degrading, and the degradation products could be less soluble than the parent compound, causing them to precipitate out of the solution.

  • Contamination: The solution might be contaminated with particulate matter or microorganisms.

Troubleshooting Steps:

  • Verify Solubility: Check the solubility of this compound in the solvent at the storage temperature. You may need to switch to a different solvent or use a co-solvent system to improve solubility.

  • Analyze for Degradation: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to check for the presence of degradation products.

  • Ensure Proper Handling: Filter the solution through a 0.22 µm filter to remove any particulate contamination. Always use sterile handling techniques to prevent microbial growth.

Q2: I am observing a significant loss of this compound potency in my assay. How can I determine if this is due to instability?

A2: A loss of potency is a strong indicator of degradation. To confirm this, a systematic stability study is required. This involves analyzing the concentration of this compound over time under controlled conditions.

Recommended Approach:

  • Conduct a Time-Course Stability Study: Prepare solutions of this compound in your experimental solvent and store them at the relevant temperature.

  • Regular Sampling and Analysis: At predefined time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution and quantify the concentration of this compound using a validated analytical method like HPLC.

  • Calculate Degradation Rate: The rate of degradation can be determined from the decrease in concentration over time. This will help you understand the stability profile of this compound under your specific experimental conditions.

Q3: What are the best practices for preparing and storing this compound stock solutions?

A3: To ensure the integrity of your this compound stock solutions, follow these best practices:

  • Solvent Selection: Use a solvent in which this compound is highly soluble and stable. Based on general knowledge of similar natural products, Dimethyl Sulfoxide (DMSO) is often a good initial choice for creating highly concentrated stock solutions.

  • Storage Temperature: Store stock solutions at low temperatures, typically -20°C or -80°C, to minimize degradation. Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles.

  • Protection from Light: Some compounds are light-sensitive. It is good practice to store solutions in amber vials or wrap them in aluminum foil to protect them from light.

  • Inert Atmosphere: For compounds prone to oxidation, purging the vial with an inert gas like nitrogen or argon before sealing can improve stability.

Troubleshooting Guides

Issue 1: Inconsistent Results in Stability Studies

Symptoms: High variability in this compound concentration measurements between replicates or different time points.

Potential Cause Troubleshooting Action
Inaccurate Pipetting Calibrate your pipettes regularly. Use reverse pipetting for viscous solvents like DMSO.
Solvent Evaporation Use tightly sealed vials for storage. For long-term studies, consider using crimp-top vials.
Incomplete Dissolution Ensure this compound is fully dissolved before starting the experiment. Use sonication or gentle warming if necessary, but be mindful of potential degradation from heat.
Analytical Method Variability Validate your analytical method for linearity, precision, and accuracy. Ensure the system is properly equilibrated before each run.
Issue 2: Unexpected Peaks in the Chromatogram

Symptoms: Appearance of new peaks in the HPLC chromatogram of a this compound solution over time.

Potential Cause Troubleshooting Action
Degradation Products This is the most likely cause in a stability study. These new peaks represent degradation products.
Solvent Impurities Run a blank injection of the solvent to check for impurities. Use high-purity, HPLC-grade solvents.
Contamination from Sample Vial/Cap Use high-quality vials and septa that are compatible with your solvent.
Carryover from Previous Injection Implement a robust needle wash protocol in your HPLC method. Inject a blank after a high-concentration sample to check for carryover.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[1] They provide insight into the degradation pathways of the drug substance.[1]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade solvents (Acetonitrile, Methanol, Water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • UV lamp for photostability testing

  • Calibrated oven and water bath

Methodology:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 105°C in an oven for 24 hours. Also, heat a solution of this compound at 60°C for 24 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

Analysis: Analyze all stressed samples by a suitable analytical method, such as HPLC with a photodiode array (PDA) detector, to identify and quantify the degradation products.

Protocol 2: Isothermal Stability Study of this compound in Different Solvents

Objective: To determine the stability of this compound in various solvents at a constant temperature.

Materials:

  • This compound

  • A selection of high-purity solvents (e.g., DMSO, Ethanol, Acetonitrile, Phosphate Buffered Saline - PBS)

  • Temperature-controlled incubator or water bath

  • Validated HPLC method for this compound quantification

Methodology:

  • Solution Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in each of the selected solvents.

  • Incubation: Aliquot the solutions into sealed vials and place them in an incubator set to the desired temperature (e.g., 25°C, 37°C).

  • Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove one vial for each solvent.

  • Sample Analysis: Immediately analyze the samples using the validated HPLC method to determine the remaining concentration of this compound.

  • Data Analysis: Plot the concentration of this compound versus time for each solvent. Calculate the degradation rate constant and half-life.

Data Presentation

Table 1: Hypothetical Stability of this compound in Various Solvents at 37°C over 48 Hours

SolventInitial Concentration (µg/mL)Concentration at 24h (µg/mL)Concentration at 48h (µg/mL)% Degradation at 48h
DMSO10009959901.0%
Ethanol100095090010.0%
Acetonitrile10009809604.0%
PBS (pH 7.4)100085072028.0%

Table 2: Hypothetical Temperature Effect on this compound Stability in PBS (pH 7.4)

TemperatureInitial Concentration (µg/mL)Concentration after 24h (µg/mL)% Degradation after 24h
4°C10009920.8%
25°C (RT)10009307.0%
37°C100085015.0%

Note: The data presented in these tables is hypothetical and for illustrative purposes only. Actual stability will depend on the specific experimental conditions.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_solution Prepare this compound solutions in different solvents aliquot Aliquot solutions into vials prep_solution->aliquot incubate Incubate at various temperatures (4°C, 25°C, 37°C) aliquot->incubate sampling Sample at time points (0, 24, 48h) incubate->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis data_analysis Data Analysis (Degradation Rate, Half-life) hplc_analysis->data_analysis

Caption: Workflow for this compound stability testing.

Troubleshooting_Logic start Inconsistent Results? check_pipetting Verify Pipette Calibration and Technique start->check_pipetting Yes check_evaporation Inspect Vial Seals check_pipetting->check_evaporation check_dissolution Confirm Complete Dissolution check_evaporation->check_dissolution check_hplc Validate HPLC Method check_dissolution->check_hplc

Caption: Troubleshooting inconsistent stability results.

References

dealing with low yields during the isolation of Laxiflorin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of Laxiflorin B. Given the inherently low natural abundance of this compound, this guide addresses common challenges to help optimize isolation yields.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the isolation of Laxiflorin B, covering both direct isolation from Isodon eriocalyx. laxiflora and the semi-synthetic approach from Eriocalyxin B.

Direct Isolation from Isodon eriocalyx. laxiflora

Issue 1: Very Low Yield of Crude Extract

Potential Cause Recommended Solution
Incomplete Extraction Ensure the plant material is finely ground to maximize surface area for solvent penetration. Increase the extraction time and/or the number of extraction cycles. Consider using a more efficient extraction method like Soxhlet or ultrasound-assisted extraction.[1]
Inappropriate Solvent The choice of solvent is critical. For diterpenoids like Laxiflorin B, a common approach is to start with a nonpolar solvent to remove lipids and then proceed with a more polar solvent like methanol or ethanol for the extraction of the target compounds.[2][3]
Degradation of Laxiflorin B Avoid high temperatures during extraction and solvent removal, as this can lead to the degradation of thermolabile compounds. Use a rotary evaporator at a controlled temperature.[1]

Issue 2: Low Recovery of Laxiflorin B after Solvent Partitioning

Potential Cause Recommended Solution
Incorrect Solvent System The polarity of the partitioning solvents must be carefully chosen to ensure Laxiflorin B preferentially moves to the desired layer. A common strategy is to partition a methanolic extract between water and a solvent of intermediate polarity like ethyl acetate.
Insufficient Partitioning Ensure thorough mixing of the two immiscible solvent layers in the separatory funnel to allow for complete partitioning of the compounds. Repeat the extraction of the aqueous layer with the organic solvent multiple times to maximize recovery.[4]
Emulsion Formation Emulsions can form at the interface of the two solvent layers, trapping the compound of interest. To break an emulsion, you can try adding a saturated brine solution, gently swirling the separatory funnel, or filtering the emulsion through a bed of Celite.

Issue 3: Poor Separation during Column Chromatography

Potential Cause Recommended Solution
Inappropriate Stationary Phase Silica gel is a common choice for the purification of diterpenoids. However, if the compound is unstable on silica, consider using a different stationary phase like alumina or a bonded phase (e.g., C18 for reverse-phase chromatography).[5][6]
Incorrect Mobile Phase The polarity of the mobile phase is crucial for good separation. A solvent system that is too polar will elute all compounds quickly with poor separation, while a system that is not polar enough will result in very slow or no elution. Optimize the solvent system using thin-layer chromatography (TLC) before running the column.[6]
Column Overloading Loading too much crude extract onto the column will lead to broad peaks and poor separation. As a general rule, the amount of sample should be about 1-5% of the weight of the stationary phase.
Co-elution with Impurities If Laxiflorin B co-elutes with other compounds, a secondary purification step using a different chromatographic technique (e.g., preparative HPLC) or a different solvent system may be necessary.
Semi-synthesis from Eriocalyxin B

Issue 1: Incomplete Conversion of Eriocalyxin B

Potential Cause Recommended Solution
Inactive Reagents Ensure that the Dess-Martin periodinane (DMP) and sodium borohydride (NaBH₄) are fresh and have been stored under appropriate conditions to prevent degradation.
Suboptimal Reaction Conditions The reaction time and temperature may need to be optimized. Monitor the reaction progress by TLC to determine the point of maximum conversion.
Presence of Water The oxidation with DMP is sensitive to water. Ensure that the solvent (e.g., dichloromethane) is anhydrous.

Issue 2: Formation of Side Products

Potential Cause Recommended Solution
Over-oxidation or Over-reduction Carefully control the stoichiometry of the reagents. Adding the reagents portion-wise can help to control the reaction and minimize the formation of side products.
Non-selective Reduction The reduction of the intermediate dialdehyde to Laxiflorin B requires selective reduction. If other functional groups are being reduced, consider using a more selective reducing agent or protecting other sensitive functional groups.
Degradation of Product The work-up conditions may be too harsh. Use mild acidic or basic conditions during the work-up and purification steps.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield of Laxiflorin B from its natural source?

A1: The natural abundance of Laxiflorin B in Isodon eriocalyx. laxiflora is very low, with reported yields ranging from 0.00061% to 0.00067% of the dry plant material.[7] This makes direct isolation challenging and often results in low overall yields.

Q2: Why is the semi-synthetic method preferred for obtaining Laxiflorin B?

A2: The semi-synthetic method is preferred because it starts from Eriocalyxin B, a structural analogue of Laxiflorin B that is found in much higher concentrations (around 0.084%) in the same plant.[7] The two-step conversion of Eriocalyxin B to Laxiflorin B has a reported yield of approximately 70%, making it a much more efficient way to obtain larger quantities of the target compound.

Q3: What analytical techniques can be used to monitor the purification of Laxiflorin B?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of the extraction and column chromatography. High-performance liquid chromatography (HPLC) can be used for more quantitative analysis and for final purity assessment. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for the structural confirmation of the final product.

Q4: Are there any specific safety precautions I should take when working with the reagents for the semi-synthesis?

A4: Yes. Dess-Martin periodinane is a mild oxidizing agent but should be handled in a fume hood. Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas, which is flammable. It should be handled with care, and reactions should be quenched cautiously. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Data Presentation

Table 1: Comparison of Laxiflorin B Isolation Methods

Method Starting Material Typical Yield Advantages Disadvantages
Direct Isolation Isodon eriocalyx. laxiflora0.00061% - 0.00067%[7]Isolates the natural form of the compound.Very low yield, laborious and time-consuming.
Semi-synthesis Eriocalyxin B~70% (for the conversion)High yield, more efficient for large-scale production.Requires a two-step chemical synthesis.

Experimental Protocols

Protocol 1: Direct Isolation of Laxiflorin B from Isodon eriocalyx. laxiflora
  • Extraction:

    • Air-dry and powder the leaves of Isodon eriocalyx. laxiflora.

    • Extract the powdered material sequentially with solvents of increasing polarity, for example, first with hexane to remove nonpolar compounds, followed by extraction with methanol or ethanol to extract the diterpenoids.

  • Solvent Partitioning:

    • Concentrate the methanol/ethanol extract under reduced pressure.

    • Suspend the residue in water and partition it against ethyl acetate.

    • Separate the layers and collect the ethyl acetate fraction, which will contain Laxiflorin B. Repeat the partitioning of the aqueous layer to maximize recovery.

    • Dry the combined ethyl acetate fractions over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Column Chromatography:

    • Subject the concentrated ethyl acetate fraction to column chromatography on silica gel.

    • Elute the column with a gradient of hexane and ethyl acetate, gradually increasing the polarity.

    • Collect fractions and monitor them by TLC.

    • Combine the fractions containing Laxiflorin B and concentrate them.

  • Final Purification:

    • Further purify the Laxiflorin B-containing fractions by preparative HPLC if necessary to obtain the pure compound.

Protocol 2: Semi-synthesis of Laxiflorin B from Eriocalyxin B
  • Oxidative Cleavage of Eriocalyxin B:

    • Dissolve Eriocalyxin B in an anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Add Dess-Martin periodinane (1.1 to 1.5 equivalents) to the solution.

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with DCM, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Selective Reduction:

    • Dissolve the crude product from the previous step in a suitable solvent like methanol.

    • Cool the solution in an ice bath.

    • Add sodium borohydride (NaBH₄) portion-wise.

    • Stir the reaction at low temperature and monitor its progress by TLC.

    • Once the reaction is complete, cautiously quench it by adding a few drops of acetic acid or a saturated aqueous solution of ammonium chloride.

    • Remove the solvent under reduced pressure and partition the residue between ethyl acetate and water.

    • Collect the organic layer, dry it, and concentrate it.

  • Purification:

    • Purify the crude Laxiflorin B by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure product.

Visualizations

experimental_workflow cluster_direct_isolation Direct Isolation cluster_semisynthesis Semi-synthesis plant_material Isodon eriocalyx. laxiflora (Dried Leaves) extraction Extraction (Hexane then MeOH/EtOH) plant_material->extraction partitioning Solvent Partitioning (EtOAc/H2O) extraction->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography hplc Preparative HPLC column_chromatography->hplc laxiflorin_b_direct Laxiflorin B hplc->laxiflorin_b_direct eriocalyxin_b Eriocalyxin B oxidation Oxidative Cleavage (DMP) eriocalyxin_b->oxidation reduction Selective Reduction (NaBH4) oxidation->reduction purification Purification (Column Chromatography) reduction->purification laxiflorin_b_semi Laxiflorin B purification->laxiflorin_b_semi

Caption: Experimental workflows for the direct isolation and semi-synthesis of Laxiflorin B.

troubleshooting_logic cluster_extraction Extraction Stage cluster_purification Purification Stage start Low Yield of Laxiflorin B incomplete_extraction Incomplete Extraction? start->incomplete_extraction wrong_solvent Wrong Solvent? start->wrong_solvent partition_issue Partitioning Inefficient? start->partition_issue column_issue Poor Column Separation? start->column_issue optimize_extraction Optimize Grinding, Time, Method incomplete_extraction->optimize_extraction Yes change_solvent Use Sequential Polarity Solvents wrong_solvent->change_solvent Yes optimize_partition Repeat Partitioning, Break Emulsions partition_issue->optimize_partition Yes optimize_column Optimize Stationary/Mobile Phase column_issue->optimize_column Yes

Caption: Troubleshooting logic for addressing low yields in Laxiflorin B isolation.

References

Technical Support Center: Optimizing Laxiflorin B-4 Covalent Binding to ERK1/2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Laxiflorin B-4 and its covalent binding to ERK1/2.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of Laxiflorin B's covalent binding to ERK1/2?

Laxiflorin B is a novel covalent inhibitor of ERK1/2.[1][2] It physically occupies the ATP-binding pocket, thereby inhibiting ERK activity.[1] Mass spectrometry and computer simulation have revealed that the D-ring of Laxiflorin B covalently binds to Cysteine 183 (Cys-183) within the ATP-binding pocket of ERK1.[1][2][3][4] Additionally, the A-ring of Laxiflorin B engages in a non-inhibitory binding with Cysteine 178 (Cys-178) of ERK1.[1][2][3][4] For ERK2, the corresponding covalent binding site is Cysteine 166 (Cys-166).[1]

Q2: I am not observing the expected covalent binding. What are some potential reasons?

Several factors could contribute to a lack of observed binding:

  • Protein Conformation: The phosphorylation state of ERK1/2 can influence the binding of Laxiflorin B. Phosphorylation at Thr185 and Tyr-187 in ERK2 has been shown to disrupt some hydrogen bonds with Laxiflorin B.[1]

  • Compound Integrity: Ensure the Laxiflorin B or this compound you are using is of high purity and has not degraded.

  • Incorrect Cysteine Residues: The covalent interaction is highly specific to Cys-183 in ERK1 and Cys-166 in ERK2.[1] If you are using mutated or modified versions of ERK, this binding may be abolished.

  • Experimental Conditions: Review your buffer conditions, incubation times, and compound concentrations. Refer to the detailed experimental protocols below for validated conditions.

Q3: How can I improve the binding affinity of my compound?

A C-6 modification of Laxiflorin B, known as this compound, has been shown to exhibit a higher binding affinity for ERK1/2 and stronger tumor suppression.[1][3][4] This suggests that modifications to the core Laxiflorin B structure can enhance its interaction with the target proteins. The large binding pocket of ERK1/2 offers opportunities for adding chemical groups to improve binding affinity.[1]

Q4: Are there known biomarkers for Laxiflorin B efficacy?

Yes, in a non-small-cell lung cancer (NSCLC) tumor xenograft model, Amphiregulin (AREG) and Epiregulin (EREG) were identified as biomarkers for Laxiflorin B efficacy.[1][2][3][4] Laxiflorin B treatment was found to inhibit the expression of AREG and EREG through ERK inhibition.[2][3]

Troubleshooting Guides

Problem: Weak or No Signal in Biotin Pull-Down Assay
Possible Cause Troubleshooting Step
Inefficient Biotin Labeling Confirm the successful biotinylation of Laxiflorin B using a suitable analytical method like mass spectrometry.
Insufficient Protein Lysate Ensure you are using an adequate amount of cell lysate with sufficient ERK1/2 expression.
Suboptimal Binding Conditions Optimize incubation time and temperature. A 24-hour incubation is a good starting point based on published data.[3]
Competition from Cellular ATP As Laxiflorin B binds to the ATP-binding pocket, high intracellular ATP concentrations might compete with binding. Consider performing the assay with purified protein or under ATP-depleted conditions if possible.
Ineffective Washing Steps Harsh washing conditions can disrupt the interaction. Conversely, insufficient washing can lead to high background. Optimize your wash buffer composition and the number of washes.
Problem: Inconsistent Results in Cell Viability Assays
Possible Cause Troubleshooting Step
Cell Line Variability Different cell lines may exhibit varying sensitivity to Laxiflorin B. EGFR mutant subtypes of NSCLC cells have been shown to be particularly sensitive.[2][3]
Compound Solubility Ensure this compound is fully dissolved in your vehicle solvent (e.g., DMSO) before diluting it in cell culture media. Precipitation can lead to inaccurate concentrations.
Treatment Duration A dose-dependent effect on apoptosis has been observed after 48 hours of treatment.[3] Ensure your treatment duration is sufficient to observe a biological effect.
Vehicle Control Issues High concentrations of the vehicle (e.g., DMSO) can be toxic to cells. Ensure your vehicle control is at the same final concentration as your treatment groups and is not causing significant cell death.

Quantitative Data Summary

Table 1: Comparative Efficacy of Laxiflorin B and Analogs

CompoundTargetKey Binding Residue(s)Observed EffectReference
Laxiflorin B ERK1Cys-183 (covalent), Cys-178 (non-inhibitory)Inhibits ERK activity, induces apoptosis[1][3]
ERK2Cys-166 (covalent)[1]
This compound ERK1/2Not explicitly stated, but implied to be the same as Laxiflorin BHigher binding affinity and stronger tumor suppression than Laxiflorin B[1][3][4]
Laxiflorin A ERK1/2Binds to Cys-178/161Low cytotoxicity, non-inhibitory binding[3]

Experimental Protocols

Biotin Pull-Down Assay for Laxiflorin B and ERK1/2 Interaction
  • Cell Culture and Lysis: Culture HEK293T cells overexpressing wild-type or mutant forms of ERK1-Flag. Lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Biotinylated Compound Incubation: Incubate the cell lysates with biotin-labeled Laxiflorin B or its analogues.

  • Streptavidin Bead Capture: Add streptavidin-conjugated agarose beads to the lysate-compound mixture and incubate to capture the biotin-labeled compound and any interacting proteins.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binders.

  • Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using an anti-Flag antibody to detect ERK1.

In Vivo Tumor Xenograft Model
  • Cell Implantation: Subcutaneously inject PC9 cells into the flanks of female nude mice (4-6 weeks old).[4]

  • Tumor Growth: Allow tumors to reach a palpable size.

  • Drug Administration: Administer Laxiflorin B-Ala (a pro-drug of Laxiflorin B) via intraperitoneal injection. A dosing regimen of 10 mg/kg and 20 mg/kg has been reported.[3]

  • Monitoring: Measure tumor volume and mouse body weight every two days.[1][3]

  • Endpoint Analysis: At the end of the study, harvest the tumors for further analysis, such as Western blotting for key signaling proteins.

Visualizations

LaxiflorinB_ERK_Signaling_Pathway LaxiflorinB Laxiflorin B / B-4 ERK1_2 ERK1/2 (Cys-183/166) LaxiflorinB->ERK1_2 Covalent Inhibition MEK1_2 MEK1/2 MEK1_2->ERK1_2 Phosphorylation RSK RSK ERK1_2->RSK Activation BAD BAD ERK1_2->BAD Phosphorylation (Inhibition of Apoptosis) AREG_EREG AREG / EREG Expression ERK1_2->AREG_EREG Upregulation RSK->BAD Phosphorylation (Inhibition of Apoptosis) Apoptosis Mitochondria-Mediated Apoptosis BAD->Apoptosis Induction

Caption: Laxiflorin B's inhibitory effect on the ERK1/2 signaling pathway.

Experimental_Workflow_PullDown start Start: Cell Lysate with ERK1/2-Flag step1 Incubate with Biotin-Laxiflorin B start->step1 step2 Add Streptavidin Beads step1->step2 step3 Wash to Remove Non-specific Binders step2->step3 step4 Elute Bound Proteins step3->step4 end Analyze by Western Blot (anti-Flag) step4->end

Caption: Workflow for Biotin Pull-Down Assay to detect binding.

Troubleshooting_Logic problem No Covalent Binding Observed q1 Is Protein Correctly Folded and Phosphorylated? problem->q1 q2 Is the Compound Intact and Pure? q1->q2 Yes sol1 Check Protein Source and Phosphorylation Status q1->sol1 No q3 Are the Cysteine Residues (183/166) Present? q2->q3 Yes sol2 Verify Compound Integrity via Analytical Methods q2->sol2 No sol3 Use Wild-Type ERK1/2 or Confirm Sequence q3->sol3 No

Caption: Logic diagram for troubleshooting lack of covalent binding.

References

Technical Support Center: Addressing Compensatory Signaling Pathways Upon ERK1/2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results or resistance when using ERK1/2 inhibitors.

Frequently Asked Questions (FAQs)

Q1: My ERK1/2 inhibitor is no longer effective in my cancer cell line, even at higher concentrations. What are the possible causes?

A1: This is a common issue known as acquired resistance. Several mechanisms could be at play:

  • Reactivation of the MAPK Pathway: The most frequent cause of resistance is the reactivation of the ERK1/2 signaling cascade itself. This can occur through various alterations, including:

    • Mutations in ERK1/2 (MAPK3/MAPK1): Specific point mutations in the ERK1 or ERK2 genes can prevent the inhibitor from binding effectively.[1]

    • Amplification of ERK2 (MAPK1): Increased copy number of the MAPK1 gene can lead to overexpression of ERK2 protein, overwhelming the inhibitor.

    • Upstream Mutations: New mutations in upstream components like BRAF or MEK1/2 can drive pathway reactivation.[2]

  • Activation of Bypass Pathways: The cell may activate alternative signaling pathways to compensate for the loss of ERK1/2 signaling. A prominent example is the activation of the ERK5 signaling pathway.[3][4]

  • Upregulation of Receptor Tyrosine Kinases (RTKs): Inhibition of ERK1/2 can relieve negative feedback loops that normally suppress RTK activity.[5] This leads to increased signaling through pathways like the PI3K/AKT/mTOR pathway, promoting cell survival and proliferation.[6]

Q2: I'm observing an increase in AKT phosphorylation (p-AKT) after treating my cells with an ERK1/2 inhibitor. Why is this happening?

A2: This phenomenon is a classic example of crosstalk between the MAPK/ERK and PI3K/AKT signaling pathways.[7] When you inhibit ERK1/2, you can disrupt negative feedback loops that normally dampen PI3K/AKT signaling.[6] For instance, ERK1/2 can phosphorylate and inhibit upstream components that activate the PI3K/AKT pathway. When ERK1/2 is inhibited, this suppression is lifted, leading to a compensatory increase in AKT activation. This adaptive rewiring can contribute to drug resistance.[6][8]

Q3: How can I determine if the ERK5 pathway is activated in my ERK1/2 inhibitor-resistant cells?

A3: To investigate ERK5 activation, you can perform the following experiments:

  • Western Blot Analysis: Probe for phosphorylated ERK5 (p-ERK5) and total ERK5 levels in your resistant cell lysates compared to the parental (sensitive) cells. An increase in the p-ERK5/total ERK5 ratio would indicate pathway activation.[4] You can also examine the expression of downstream targets of ERK5, such as c-MYC and c-JUN.[4]

  • ERK5 Kinase Activity Assay: Directly measure the enzymatic activity of ERK5 in cell lysates. This can be done using an in vitro kinase assay with a specific ERK5 substrate.[9][10][11]

Q4: What are some initial steps to overcome resistance to my ERK1/2 inhibitor?

A4: A rational approach to overcoming resistance involves identifying the compensatory mechanism and co-targeting the key nodes in that pathway.

  • Combination Therapy:

    • If you observe PI3K/AKT pathway activation, consider combining your ERK1/2 inhibitor with a PI3K or AKT inhibitor.[12]

    • If ERK5 is activated, a combination with an ERK5 inhibitor could be effective.[3]

    • For RTK upregulation, co-treatment with an appropriate RTK inhibitor (e.g., an EGFR inhibitor) may restore sensitivity.[12]

  • Alternative Dosing Strategies: In some cases, intermittent or alternating treatment schedules with different inhibitors might delay or overcome resistance.[1]

Troubleshooting Guides & Experimental Protocols

Guide 1: Investigating Increased p-AKT Levels Upon ERK1/2 Inhibition

This guide outlines the workflow to confirm and understand the compensatory activation of the PI3K/AKT pathway.

A Observe increased p-AKT in ERK1/2 inhibitor-treated cells B Confirm with Western Blot: - p-AKT (Ser473, Thr308) - Total AKT - p-ERK1/2 - Total ERK1/2 A->B Confirmation C Investigate Upstream RTK Activation: Co-Immunoprecipitation (Co-IP) and Western Blot for p-EGFR, p-IGF1R, etc. B->C Mechanism D Test Combination Therapy: Co-administer ERK1/2 inhibitor with a PI3K/AKT pathway inhibitor C->D Therapeutic Strategy E Assess Cellular Phenotype: - Proliferation Assay (e.g., MTT, BrdU) - Apoptosis Assay (e.g., Annexin V) D->E Validation

Caption: Workflow for investigating compensatory AKT activation.

Experimental Protocol: Western Blot for Phospho-AKT and Phospho-ERK

This protocol allows for the simultaneous detection of the activation status of both ERK1/2 and AKT.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load 20-40 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.[13]

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBS-T (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[14]

    • Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. Use antibodies specific for:

      • Phospho-ERK1/2 (Thr202/Tyr204)

      • Total ERK1/2

      • Phospho-AKT (Ser473)

      • Total AKT

      • A loading control (e.g., GAPDH, β-actin)[13]

    • Wash the membrane three times with TBS-T for 5 minutes each.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[14]

  • Detection:

    • Wash the membrane three times with TBS-T for 5 minutes each.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.[14]

Guide 2: Assessing ERK5 Pathway Upregulation

This guide helps determine if the ERK5 pathway is acting as a compensatory survival signal.

A Hypothesize ERK5 activation in ERK1/2 inhibitor-resistant cells B Western Blot for: - p-ERK5 - Total ERK5 - Downstream targets (c-MYC, c-JUN) A->B Initial Screen C Perform ERK5 Kinase Activity Assay B->C Confirmation D Test Combination Therapy: Co-administer ERK1/2 inhibitor with an ERK5 inhibitor C->D Therapeutic Strategy E Evaluate effect on resistance: - Cell Viability Assays - Colony Formation Assays D->E Validation

Caption: Workflow for assessing compensatory ERK5 activation.

Experimental Protocol: In-Vitro ERK5 Kinase Activity Assay

This protocol measures the phosphotransferase activity of ERK5.

  • Immunoprecipitation of ERK5:

    • Lyse cells as described in the Western Blot protocol.

    • Add anti-ERK5 antibody to 500 µg of cell lysate and incubate for 4 hours at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for another 1 hour at 4°C.

    • Wash the beads three times with lysis buffer and once with kinase assay buffer.

  • Kinase Reaction:

    • Resuspend the beads in kinase assay buffer containing:

      • A specific ERK5 substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate).[11]

      • ATP (can be [γ-³³P]ATP for radiometric detection or unlabeled ATP for antibody-based detection).[10][11]

    • Incubate the reaction at 30°C for 30 minutes.

  • Detection of Substrate Phosphorylation:

    • Radiometric Method: Stop the reaction by adding SDS loading buffer. Boil the samples, run on an SDS-PAGE gel, and expose the dried gel to a phosphor screen or autoradiography film to detect the phosphorylated substrate.[11]

    • Non-Radiometric Method: Stop the reaction and use an antibody that specifically recognizes the phosphorylated form of the substrate for detection by Western blot or ELISA.

Data Presentation

Table 1: Effect of ERK1/2 Inhibitor (ERKi) on Key Signaling Nodes

Cell LineTreatment (24h)p-ERK1/2 (Fold Change)p-AKT (Ser473) (Fold Change)p-ERK5 (Fold Change)
ParentalVehicle1.01.01.0
ParentalERKi (1 µM)0.12.51.2
ResistantVehicle1.21.53.0
ResistantERKi (1 µM)0.83.54.5

Table 2: Effect of Combination Therapy on Resistant Cell Viability

Treatment (72h)Cell Viability (% of Vehicle)
Vehicle100%
ERKi (1 µM)85%
AKTi (1 µM)70%
ERKi (1 µM) + AKTi (1 µM)25%
ERK5i (1 µM)75%
ERKi (1 µM) + ERK5i (1 µM)30%

Signaling Pathway Diagrams

cluster_0 MAPK/ERK Pathway RTK RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Proliferation Proliferation/ Survival ERK1_2->Proliferation ERK_Inhibitor ERK1/2 Inhibitor ERK_Inhibitor->ERK1_2

Caption: The core MAPK/ERK1/2 signaling pathway.

cluster_0 Compensatory Feedback RTK RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 ERK1_2->RTK Negative Feedback ERK_Inhibitor ERK1/2 Inhibitor ERK_Inhibitor->ERK1_2

Caption: Relief of negative feedback on RTKs upon ERK1/2 inhibition.

cluster_0 MAPK/ERK Pathway cluster_1 PI3K/AKT Pathway cluster_2 ERK5 Pathway RTK_MAPK RTK RAS RAS RTK_MAPK->RAS RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 RTK_PI3K RTK ERK1_2->RTK_PI3K Feedback Relief RTK_ERK5 RTK ERK1_2->RTK_ERK5 Feedback Relief Proliferation Proliferation/ Survival ERK1_2->Proliferation PI3K PI3K RTK_PI3K->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation MEKK2_3 MEKK2/3 RTK_ERK5->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 ERK5 ERK5 MEK5->ERK5 ERK5->Proliferation ERK_Inhibitor ERK1/2 Inhibitor ERK_Inhibitor->ERK1_2

Caption: Crosstalk between ERK1/2, PI3K/AKT, and ERK5 pathways.

References

Technical Support Center: Refining Mass Spectrometry Protocols for Detecting Laxiflorin B-4 Adducts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the mass spectrometry-based detection of Laxiflorin B-4 adducts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it form adducts with proteins?

Laxiflorin B is a natural ent-kaurane diterpenoid with potent anti-tumor activity.[1] It has been shown to covalently bind to specific cysteine residues on proteins, thereby modulating their function.[1][2] this compound is a C-6 analog of Laxiflorin B that has demonstrated higher binding affinity for its targets and stronger tumor suppression.[3] The reactive α,β-unsaturated carbonyl group in the D-ring of Laxiflorin B is responsible for its covalent binding.[1] This group acts as a Michael acceptor, reacting with the nucleophilic thiol group of cysteine residues.

Q2: What are the known protein targets of Laxiflorin B and their binding sites?

Mass spectrometry and other studies have identified the following protein targets and binding sites for Laxiflorin B:

Target ProteinBinding Site(s)Cancer TypeReference
ERK1Cys-183 and Cys-178Non-small-cell lung cancer (NSCLC)[2][3][4]
β-tubulin (TUBB)Cys-239 and Cys-354Triple-negative breast cancer (TNBC)[1]

It is important to note that while this compound is a more potent analog, its specific binding sites are presumed to be the same as Laxiflorin B, though this should be experimentally verified.

Q3: What is the expected mass shift for a this compound adduct on a peptide?

To determine the expected mass shift, you need the molecular weight of this compound. While the exact molecular weight of this compound is not explicitly stated in the provided search results, it is described as a C-6 analog of Laxiflorin B. The molecular weight of Laxiflorin B would be required to calculate the precise mass shift. The adduct formation is a covalent addition, so the mass of the modified peptide will be the mass of the unmodified peptide plus the mass of one molecule of this compound.

Q4: What are the main challenges in detecting this compound adducts by mass spectrometry?

The primary challenges include:

  • Low abundance of adducts: Covalent adducts are often present at low stoichiometry, making them difficult to detect amongst the much more abundant unmodified peptides.[5]

  • Unknown modification masses: If the exact chemical composition of the adduct is unknown, traditional database search algorithms may fail to identify it.[6][7]

  • Sample preparation artifacts: Covalent modifications can be introduced during sample preparation, leading to false positives.[8]

  • Poor fragmentation: The adduct itself may be labile and fragment during MS/MS analysis, making it difficult to localize the modification site.[9]

Troubleshooting Guides

Problem 1: I am not detecting any peptides with the expected mass shift for the this compound adduct.

Possible Causes and Solutions:

CauseSolution
Inefficient Adduct Formation - Increase the concentration of this compound in your cell culture or in vitro reaction. - Increase the incubation time to allow for more complete reaction.
Low Abundance of Adducted Protein - Use a protein enrichment strategy, such as immunoprecipitation, to isolate the target protein before digestion. - Consider using a more sensitive mass spectrometer or increasing the amount of sample loaded onto the column.
Suboptimal MS Acquisition Method - Use a data-independent acquisition (DIA) strategy to fragment all ions within a specified mass range, increasing the chances of fragmenting low-abundance adducted peptides.[5] - If you know the target protein and the likely modified peptides, you can use a targeted method like multiple reaction monitoring (MRM) to specifically look for those peptides.[5]
Incorrect Data Analysis Strategy - Use an "open-mass" search algorithm like Magnum, which can identify peptides with unexpected modifications.[6][10] These tools are specifically designed to find adducts where the mass of the modification is not known beforehand.[7]

Problem 2: I see a mass shift, but I cannot confirm the site of modification on the peptide.

Possible Causes and Solutions:

CauseSolution
Poor MS/MS Fragmentation - Optimize the collision energy (CID or HCD) to achieve better fragmentation of the peptide backbone without losing the adduct. - Consider using an alternative fragmentation method like electron transfer dissociation (ETD), which can be gentler and may preserve the modification on the peptide.[11]
Ambiguous Fragmentation Pattern - Manually inspect the MS/MS spectra to look for fragment ions that retain the adduct mass. - Use software tools that can help visualize and interpret the fragmentation patterns of modified peptides. Limelight is a web-based tool that can aid in the analysis and visualization of adduct data.[6][10]
Co-eluting Isomeric Peptides - Improve the chromatographic separation to resolve peptides with the same mass but different modification sites. This can be achieved by using a longer column, a shallower gradient, or a different stationary phase.

Experimental Protocols

Protocol 1: In-Solution Digestion for this compound Adduct Analysis

This protocol describes a general workflow for preparing protein samples for mass spectrometry analysis of this compound adducts.

  • Cell Lysis and Protein Extraction:

    • Treat cells with the desired concentration of this compound for the appropriate time.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a buffer compatible with mass spectrometry (e.g., RIPA buffer without detergents, or a urea-based buffer). Include protease and phosphatase inhibitors.

    • Quantify the protein concentration using a standard assay (e.g., BCA).

  • Reduction and Alkylation:

    • Take a desired amount of protein (e.g., 100 µg) and bring it to a final volume with a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating for 30 minutes at 37°C.

    • Alkylate free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.

  • Digestion:

    • Dilute the urea concentration to less than 2 M by adding 100 mM Tris-HCl, pH 8.5.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the reaction with formic acid to a final concentration of 0.1% to stop the digestion.

    • Desalt the peptide mixture using a C18 StageTip or a similar solid-phase extraction method.

    • Elute the peptides and dry them down in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a solution of 0.1% formic acid in water.

    • Analyze the peptides by LC-MS/MS using a high-resolution mass spectrometer.

Protocol 2: Data Analysis using an Open-Mass Search Strategy

  • Acquire Data: Collect MS/MS data in a data-dependent (DDA) or data-independent (DIA) mode.

  • Use an Open-Mass Search Tool:

    • Utilize a search engine like Magnum, which is optimized for identifying unknown adducts.[6][10]

    • Set the precursor and fragment ion mass tolerances appropriately for your instrument.

    • Specify trypsin as the enzyme and allow for a reasonable number of missed cleavages.

    • Define fixed modifications (e.g., carbamidomethylation of cysteine) and potential variable modifications (e.g., oxidation of methionine).

    • Crucially, enable the open-mass search feature, allowing the software to search for any mass shift on any amino acid.

  • Analyze the Results:

    • The output will include a list of identified peptides, including those with mass shifts corresponding to potential adducts.

    • Use visualization tools like Limelight to compare results between treated and untreated samples and to inspect the quality of the peptide-spectrum matches for the adducted peptides.[6][10]

Visualizations

experimental_workflow Experimental Workflow for this compound Adduct Detection cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis cell_treatment Cell Treatment with This compound lysis Cell Lysis and Protein Extraction cell_treatment->lysis reduction_alkylation Reduction and Alkylation lysis->reduction_alkylation digestion Tryptic Digestion reduction_alkylation->digestion cleanup Peptide Cleanup (C18 Desalting) digestion->cleanup lc_ms LC-MS/MS Analysis (DDA or DIA) cleanup->lc_ms open_search Open-Mass Search (e.g., Magnum) lc_ms->open_search visualization Data Visualization and Validation (e.g., Limelight) open_search->visualization adduct_id Adduct Identification and Localization visualization->adduct_id

Caption: A flowchart of the experimental workflow for detecting this compound protein adducts.

signaling_pathway Laxiflorin B Inhibition of the ErbB/ERK Pathway EGFR EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Downstream Proliferation, Survival ERK->Downstream LaxiflorinB Laxiflorin B / B-4 LaxiflorinB->ERK

Caption: Laxiflorin B targets ERK1/2, inhibiting downstream signaling for cell proliferation.

References

Validation & Comparative

A Comparative Analysis of Laxiflorin B-4 and Other ERK Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the novel ERK inhibitor, Laxiflorin B-4, with other established extracellular signal-regulated kinase (ERK) inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the MAPK/ERK signaling pathway.

Introduction to ERK Inhibition

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway is a hallmark of many cancers, making ERK1 and ERK2 prime targets for therapeutic intervention. While several ERK inhibitors have been developed and are in various stages of clinical investigation, the search for more potent and selective inhibitors with favorable pharmacological profiles continues.[2][3] Laxiflorin B, a natural compound, and its C-6 analog, this compound, have emerged as novel covalent inhibitors of ERK1/2.[4][5]

Efficacy Comparison of ERK Inhibitors

This compound, a derivative of Laxiflorin B, has demonstrated enhanced binding affinity for ERK1/2 and stronger tumor suppression capabilities.[4][5] Studies have indicated that both Laxiflorin B and this compound exhibit superior inhibitory effects on non-small-cell lung cancer (NSCLC) cells compared to some commercial ERK inhibitors when tested at the same concentration.[6]

The following table summarizes the biochemical IC50 values for several prominent ERK inhibitors against ERK1 and ERK2. It is important to note that the data for this compound and the other inhibitors are from different studies and may not be directly comparable due to variations in experimental conditions. A direct head-to-head comparison study would be necessary for a definitive assessment of relative potency.

InhibitorTargetIC50 (ERK1)IC50 (ERK2)
This compound ERK1/2Data not available in direct comparisonData not available in direct comparison
Ulixertinib (BVD-523) ERK1/2-<0.3 nM[7]
SCH772984 ERK1/24 nM[8][9]1 nM[8][9]
Ravoxertinib (GDC-0994) ERK1/21.1 nM[10], 6.1 nM[2][11]0.3 nM[10], 3.1 nM[2][11]
Temuterkib (LY3214996) ERK1/25 nM[1][12]5 nM[1][12]
VX-11e ERK1/217 nM[13]15 nM[13], <2 nM (Ki)[14]

Mechanism of Action

Laxiflorin B and its analogs employ a unique covalent binding mechanism. They target the Cys-183 residue within the ATP-binding pocket of ERK1 (and the corresponding Cys-166 in ERK2), leading to irreversible inhibition of kinase activity.[4] This covalent interaction may contribute to a prolonged duration of action and enhanced efficacy. In contrast, many other ERK inhibitors, such as SCH772984 and Ulixertinib, are ATP-competitive inhibitors that bind reversibly to the kinase.[7]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the ERK signaling pathway and a typical experimental workflow for evaluating the efficacy of ERK inhibitors.

ERK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activation Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Substrates_cyto Cytoplasmic Substrates ERK->Substrates_cyto ERK_nuc ERK1/2 ERK->ERK_nuc Translocation TFs Transcription Factors ERK_nuc->TFs Gene_Expression Gene Expression (Proliferation, Survival) TFs->Gene_Expression LaxiflorinB4 This compound (and other ERK inhibitors) LaxiflorinB4->ERK

Caption: The MAPK/ERK Signaling Pathway and the point of inhibition by ERK inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cancer Cell Lines (e.g., NSCLC) Treatment Treatment with ERK Inhibitors Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., CCK-8, MTT) Treatment->Viability_Assay Western_Blot Western Blot (p-ERK, total ERK) Treatment->Western_Blot IC50 Determine IC50 Viability_Assay->IC50 Western_Blot->IC50 Xenograft Tumor Xenograft Model (e.g., nude mice) Inhibitor_Admin Inhibitor Administration Xenograft->Inhibitor_Admin Tumor_Measurement Tumor Volume Measurement Inhibitor_Admin->Tumor_Measurement IHC Immunohistochemistry (p-ERK, Ki-67) Inhibitor_Admin->IHC Efficacy_Assessment Assess Antitumor Efficacy Tumor_Measurement->Efficacy_Assessment IHC->Efficacy_Assessment

Caption: A typical experimental workflow for evaluating ERK inhibitor efficacy.

Experimental Protocols

Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed cancer cells (e.g., PC9, HCC827) in 96-well plates at a density of 5,000 cells per well and culture for 24 hours.

  • Inhibitor Treatment: Treat the cells with various concentrations of the ERK inhibitors (e.g., this compound, Ulixertinib) for a specified period (e.g., 48 or 72 hours).

  • CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation: Incubate the plates at 37°C for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the inhibitor concentration.

Western Blot Analysis for ERK Phosphorylation
  • Cell Lysis: After treatment with ERK inhibitors, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the relative levels of phosphorylated ERK.

In Vivo Tumor Xenograft Model
  • Cell Implantation: Subcutaneously inject cancer cells (e.g., PC9) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Inhibitor Administration: Randomly assign the mice to treatment and control groups. Administer the ERK inhibitor (e.g., this compound) or vehicle control via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement, immunohistochemistry (e.g., for p-ERK, Ki-67), and other analyses.

Conclusion

This compound represents a promising new class of covalent ERK inhibitors with potent antitumor activity. While direct comparative data is still needed, initial findings suggest its efficacy may be superior to some existing ERK inhibitors. Its unique covalent binding mechanism may offer advantages in terms of durability of response. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in the treatment of MAPK pathway-driven cancers.

References

A Comparative Analysis of Laxiflorin B-4 and Ulixertinib in the Context of BRAF-Mutant Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, particularly for malignancies driven by BRAF mutations, the inhibition of the downstream Mitogen-Activated Protein Kinase (MAPK) pathway is a cornerstone of current research and drug development. Within this pathway, the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) represent a critical signaling node. This guide provides a detailed comparison of two ERK1/2 inhibitors, Laxiflorin B-4 and Ulixertinib, for researchers, scientists, and drug development professionals. While both compounds target the same key kinases, they exhibit distinct chemical properties and have been investigated in different preclinical contexts.

Mechanism of Action

This compound is a novel, natural product-derived covalent inhibitor of ERK1/2.[1] As a derivative of Laxiflorin B, it has been shown to possess a higher affinity for ERK1/2 and consequently, more potent tumor suppression capabilities.[1] Its mechanism involves the formation of a covalent bond with a cysteine residue within the ATP-binding pocket of ERK1/2, leading to irreversible inhibition of the kinase.[2][3] This covalent binding mechanism can offer prolonged target engagement.

Ulixertinib (BVD-523) , in contrast, is a potent, reversible, and ATP-competitive inhibitor of ERK1/2.[4][5] It binds non-covalently to the ATP-binding pocket of both ERK1 and ERK2, preventing their phosphorylation of downstream substrates.[4][5] Its reversible nature means that its inhibitory effect is dependent on the concentration of the drug in the vicinity of the target. Ulixertinib has demonstrated preclinical and clinical activity in various solid tumors harboring mutations in the MAPK pathway, including both BRAF V600 and non-V600 mutations.[6]

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and Ulixertinib. It is crucial to note that the available data for this compound is primarily in the context of EGFR-mutant non-small-cell lung cancer (NSCLC), while extensive data for Ulixertinib exists for BRAF-mutant cancer cell lines. This limits a direct, head-to-head comparison of potency in the same BRAF-mutant cellular background.

CompoundTargetMechanism of Action
This compound ERK1/2Covalent Inhibitor
Ulixertinib ERK1/2Reversible, ATP-competitive Inhibitor

Table 1: Overview of Inhibitor Characteristics

CompoundCell LineCancer TypeBRAF Mutation StatusIC50 (nM)
This compound PC9Non-Small-Cell Lung CancerEGFR mutant< IC50 of Laxiflorin B
Ulixertinib A375Malignant MelanomaBRAF V600E180
Ulixertinib Colo205Colorectal CancerBRAF V600EData not specified
Ulixertinib BT40Pediatric Low-Grade GliomaBRAF V600E62.7

Table 2: Comparative IC50 Values for Cell Viability *Note: While studies confirm Ulixertinib's activity in Colo205 cells, specific IC50 values for cell viability were not detailed in the reviewed sources.

Signaling Pathways

Both this compound and Ulixertinib target the terminal kinases of the MAPK signaling pathway. In BRAF-mutant cancers, the pathway is constitutively activated, leading to uncontrolled cell proliferation and survival. By inhibiting ERK1/2, both compounds aim to block the downstream effects of this aberrant signaling.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) RAS RAS BRAF (mutant) BRAF (mutant) RAS->BRAF (mutant) Constitutively Active MEK1/2 MEK1/2 BRAF (mutant)->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors e.g., c-Myc, AP-1 Gene Expression Gene Expression Transcription Factors->Gene Expression This compound This compound This compound->ERK1/2 Covalent Inhibition Ulixertinib Ulixertinib Ulixertinib->ERK1/2 Reversible Inhibition Proliferation, Survival,\nDifferentiation Proliferation, Survival, Differentiation Gene Expression->Proliferation, Survival,\nDifferentiation Experimental_Workflow Start Start Cell_Seeding Seed BRAF-mutant cancer cells in 96-well plates Start->Cell_Seeding Adherence Allow cells to adhere (Overnight Incubation) Cell_Seeding->Adherence Treatment Treat cells with serial dilutions of this compound or Ulixertinib Adherence->Treatment Incubation Incubate for 72 hours Treatment->Incubation Viability_Reagent Add cell viability reagent (e.g., MTT, MTS) Incubation->Viability_Reagent Final_Incubation Incubate for 1-4 hours Viability_Reagent->Final_Incubation Measurement Measure absorbance/ fluorescence with a plate reader Final_Incubation->Measurement Data_Analysis Normalize data and calculate IC50 Measurement->Data_Analysis End End Data_Analysis->End

References

Synergistic Potential of Laxiflorin B-4 and Laxiflorin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synergistic potential between Laxiflorin B-4 and Laxiflorin A, focusing on their anticancer properties. While direct experimental data on the combination of this compound and Laxiflorin A is not yet available, a strong scientific rationale for their synergy can be extrapolated from the documented synergistic interaction between Laxiflorin A and its close analog, Laxiflorin B. This document summarizes the existing experimental data for the combination of Laxiflorin A and B, compares the potency of Laxiflorin B and B-4, and presents the underlying signaling pathways and experimental protocols to support future research in this promising area.

Overview of Compounds and Synergistic Hypothesis

Laxiflorin A, Laxiflorin B, and this compound are structurally related natural compounds with potential applications in oncology.

  • Laxiflorin B is a novel covalent inhibitor of ERK1/2, key kinases in the MAPK/ERK signaling pathway.[1][2][3] It has demonstrated significant anticancer activity, particularly in non-small-cell lung cancer (NSCLC) cells with EGFR mutations, by inducing mitochondria-mediated apoptosis.[1][4]

  • This compound is a C-6 analog of Laxiflorin B, designed for enhanced potency. It exhibits a higher binding affinity for ERK1/2 and demonstrates stronger tumor suppression capabilities compared to Laxiflorin B.[1][2][4]

  • Laxiflorin A is an analog of Laxiflorin B that lacks the reactive D-ring. On its own, it shows low cytotoxicity.[1][5]

Synergistic Hypothesis: The proposed synergistic mechanism is based on the distinct binding sites of Laxiflorin A and Laxiflorin B/B-4 on the ERK1 kinase. Laxiflorin A is hypothesized to bind to a non-inhibitory site around Cys-178 of ERK1. This initial binding is believed to induce a conformational change that facilitates the covalent binding of Laxiflorin B (and likely the more potent this compound) to the primary inhibitory site at Cys-183 in the ATP-binding pocket. This cooperative binding enhances the overall inhibitory effect on the ERK-RSK signaling axis, leading to increased cancer cell death.[2] This is referred to as a "non-inhibitory competition (NIC)" effect.[2]

Comparative Performance and Experimental Data

Synergistic Effects of Laxiflorin A and Laxiflorin B

Co-treatment of NSCLC cells with Laxiflorin A and Laxiflorin B has been shown to enhance the inhibition of the ERK-RSK axis and promote drug sensitivity.[5]

Treatment Cell Line Effect Source
Laxiflorin A + Laxiflorin BPC9 (NSCLC)Promoted drug sensitivity and inhibition of the ERK-RSK axis[5]
Comparative Potency of Laxiflorin B and this compound

This compound has been demonstrated to be a more potent inhibitor of NSCLC cell viability and ERK signaling compared to Laxiflorin B.

Compound Assay Cell Line Inhibitory Efficacy Source
Laxiflorin B Cell Viability (CCK-8)PC9 (NSCLC)Effective[1]
This compound Cell Viability (CCK-8)PC9 (NSCLC)Superior efficacy compared to Laxiflorin B and other commercial ERK inhibitors[2]
Laxiflorin B RSK PhosphorylationNSCLC CellsSuppressed RSK phosphorylation[2]
This compound RSK PhosphorylationNSCLC CellsProlonged inhibition of RSK phosphorylation compared to Laxiflorin B[2]

Signaling Pathways and Mechanisms of Action

The primary target of Laxiflorin B and B-4 is the EGFR-MEK-ERK signaling pathway, a critical regulator of cell proliferation and survival.

EGFR-MEK-ERK Signaling Pathway Inhibition

Laxiflorin B/B-4 covalently binds to and inhibits ERK1/2. This inhibition prevents the phosphorylation of downstream targets such as RSK and the pro-apoptotic protein BAD. Dephosphorylated BAD then triggers mitochondria-mediated apoptosis.[1][2] Furthermore, the inhibition of ERK leads to the downregulation of Amphiregulin (AREG) and Epiregulin (EREG), growth factors that act in an autocrine loop to activate EGFR. This suppression of the feedback loop further dampens the pro-survival signaling in cancer cells.[1][2]

EGFR_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_autocrine Autocrine Loop EGFR EGFR MEK MEK EGFR->MEK ERK ERK1/2 MEK->ERK RSK RSK ERK->RSK pBAD p-BAD (Inactive) ERK->pBAD phosphorylates AREG_EREG AREG / EREG (Growth Factors) ERK->AREG_EREG drives secretion pRSK p-RSK RSK->pRSK Proliferation Cell Proliferation & Survival pRSK->Proliferation BAD BAD Apoptosis Apoptosis BAD->Apoptosis pBAD->BAD dephosphorylated Laxiflorin_B4 Laxiflorin B / B-4 Laxiflorin_B4->ERK inhibits AREG_EREG->EGFR activate

Caption: EGFR-MEK-ERK signaling pathway inhibited by Laxiflorin B/B-4.

Proposed Synergistic Binding Mechanism

The synergy between Laxiflorin A and Laxiflorin B/B-4 is thought to occur directly on the ERK1 protein. Laxiflorin A binds to an allosteric site near Cys-178, which in turn enhances the ability of Laxiflorin B/B-4 to form a covalent bond with the key Cys-183 residue in the active site.

Synergistic_Binding ERK1 ERK1 Protein Allosteric Site (Cys-178) ATP-Binding Pocket (Cys-183) ERK1:c178->ERK1:c183 Laxiflorin_A Laxiflorin A Laxiflorin_A->ERK1:c178 1. Binds Laxiflorin_B4 This compound Laxiflorin_B4->ERK1:c183 3. Enhanced covalent binding

Caption: Proposed synergistic binding of Laxiflorin A and B-4 on ERK1.

Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate the efficacy and synergy of these compounds.

Cell Viability Assay (CCK-8)
  • Objective: To determine the cytotoxic effects of the compounds on cancer cells.

  • Method:

    • NSCLC cells (e.g., PC9) are seeded in 96-well plates and cultured to allow for adherence.

    • Cells are treated with various concentrations of Laxiflorin A, Laxiflorin B, this compound, or combinations for a specified period (e.g., 48-72 hours).

    • After treatment, Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated.

    • The absorbance is measured at 450 nm using a microplate reader.

    • Cell viability is calculated as a percentage relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curves.

Western Blot Analysis
  • Objective: To quantify the changes in protein expression and phosphorylation levels within the target signaling pathway.

  • Method:

    • NSCLC cells are treated with the compounds as described for the viability assay.

    • After treatment, cells are lysed to extract total proteins.

    • Protein concentration is determined using a BCA protein assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for target proteins (e.g., total-ERK, phospho-ERK, total-RSK, phospho-RSK, BAD).

    • The membrane is then incubated with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Experimental Workflow for Synergy Assessment

The following workflow is proposed for a systematic evaluation of the synergistic effects of Laxiflorin A and this compound.

Synergy_Workflow A 1. Cell Culture (e.g., PC9 NSCLC cells) B 2. Single Agent & Combination Treatment (Laxiflorin A, this compound, A + B-4) A->B C 3. Cell Viability Assay (CCK-8) Determine IC50 values B->C E 5. Western Blot Analysis (p-ERK, p-RSK, Apoptosis markers) B->E D 4. Combination Index (CI) Calculation (e.g., Chou-Talalay method) C->D F 6. Data Analysis & Conclusion Synergistic, Additive, or Antagonistic Effect D->F E->F

Caption: Experimental workflow for assessing synergy.

Conclusion and Future Directions

The available evidence strongly suggests a synergistic relationship between Laxiflorin A and Laxiflorin B in the context of NSCLC treatment. Given that this compound is a more potent derivative of Laxiflorin B, it is highly probable that it would also exhibit synergy with Laxiflorin A, potentially to an even greater extent.

Future research should focus on direct experimental validation of the synergistic effects of Laxiflorin A and this compound. This would involve comprehensive co-treatment studies to determine the combination index (CI) across various concentrations and cell lines. Furthermore, in vivo studies using xenograft models would be crucial to confirm the therapeutic potential of this combination in a preclinical setting. The exploration of this synergistic combination holds promise for developing more effective, targeted therapies for EGFR-mutant cancers.

References

Unveiling the Potency of Laxiflorin B-4: A Comparative Analysis of MAPK Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shenzhen, China – New research highlights the superior efficacy of Laxiflorin B-4, a derivative of the natural compound Laxiflorin B, in the targeted inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway, a critical signaling cascade implicated in cancer cell proliferation and survival. This guide provides a comprehensive comparison of this compound with its parent compound and other commercially available ERK inhibitors, supported by robust experimental data, offering valuable insights for researchers, scientists, and drug development professionals.

This compound has demonstrated a higher binding affinity for ERK1/2 and stronger tumor suppression capabilities compared to Laxiflorin B.[1][2][3][4] This enhanced activity positions this compound as a promising candidate for further investigation in the development of novel cancer therapeutics.

Comparative Efficacy of MAPK Pathway Inhibitors

The following tables summarize the quantitative data from studies evaluating the inhibitory effects of this compound and other relevant compounds on non-small-cell lung cancer (NSCLC) cell lines.

Table 1: Comparative IC50 Values for Cell Viability in PC9 NSCLC Cells

CompoundIC50 (µM)
This compound < 0.05
Laxiflorin B~ 0.1
Ulixertinib~ 1.0
SCH772984> 1.0

Data derived from CCK-8 cell viability assays performed on PC9 cells.[1]

Table 2: Comparative IC50 Values for Cell Viability in HCC827 NSCLC Cells

CompoundIC50 (µM)
This compound < 0.05
Laxiflorin B~ 0.1

Data derived from CCK-8 cell viability assays performed on HCC827 cells.[1][2]

The data clearly indicates that this compound exhibits significantly lower IC50 values, demonstrating its potent cytotoxic effects on NSCLC cells at much lower concentrations than both its parent compound and other established ERK inhibitors.[1]

Downstream Effects on the MAPK Pathway

Laxiflorin B and its analog, this compound, exert their effects by covalently binding to specific cysteine residues within the ATP-binding pocket of ERK1/2.[1][2] This irreversible inhibition leads to a cascade of downstream events culminating in apoptosis and reduced cell proliferation.

Key downstream effects include:

  • Induction of Apoptosis: Inhibition of the ERK-RSK axis leads to the activation of the pro-apoptotic protein BAD, triggering mitochondria-mediated cell death.[1][2][3]

  • Suppression of Growth Factors: The expression of amphiregulin (AREG) and epiregulin (EREG), growth factors that promote tumor progression, is significantly downregulated following treatment with Laxiflorin B.[1][2][3][4]

Visualizing the Mechanism and Workflow

To further elucidate the mechanism of action and the experimental process, the following diagrams are provided.

MAPK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Response RTK RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK RSK RSK ERK->RSK Transcription Gene Transcription (AREG, EREG) ERK->Transcription BAD BAD RSK->BAD | Apoptosis Apoptosis BAD->Apoptosis Laxiflorin_B4 This compound Laxiflorin_B4->ERK Inhibits Proliferation Proliferation Suppression Transcription->Proliferation |

Caption: MAPK Signaling Pathway Inhibition by this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Data Acquisition cluster_analysis Data Analysis cluster_conclusion Conclusion start Seed NSCLC Cells (PC9, HCC827) treatment Treat with this compound, Laxiflorin B, Ulixertinib, SCH772984, or DMSO start->treatment cck8 CCK-8 Assay (Cell Viability) treatment->cck8 western Western Blot (p-RSK, etc.) treatment->western ic50 Calculate IC50 Values cck8->ic50 pathway_analysis Analyze Protein Expression Levels western->pathway_analysis conclusion Compare Efficacy and Validate Downstream Effects ic50->conclusion pathway_analysis->conclusion

Caption: Experimental Workflow for Validating this compound Effects.

Experimental Protocols

The following are summaries of the key experimental protocols used in the evaluation of this compound.

Cell Viability Assay (CCK-8)
  • Cell Seeding: Non-small-cell lung cancer cells (PC9 and HCC827) were seeded in 96-well plates at a density of 5,000 cells per well.

  • Compound Treatment: After 24 hours of incubation, the cells were treated with varying concentrations of this compound, Laxiflorin B, Ulixertinib, SCH772984, or a DMSO control.

  • Incubation: The plates were incubated for 48 hours at 37°C in a 5% CO2 incubator.

  • CCK-8 Reagent Addition: 10 µL of CCK-8 solution was added to each well.

  • Final Incubation and Measurement: The plates were incubated for an additional 1-4 hours, and the absorbance was measured at 450 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.[1]

Western Blot Analysis
  • Cell Lysis: PC9 cells were treated with 1 µM of Laxiflorin B, this compound, or other ERK inhibitors for 24 hours. Following treatment, cells were lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membranes were blocked and then incubated with primary antibodies against phosphorylated RSK (p-RSK) and other target proteins, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The relative protein expression was quantified by densitometry.[1]

This comparative guide underscores the potential of this compound as a highly potent and selective inhibitor of the MAPK pathway. The provided data and protocols offer a solid foundation for further research into its therapeutic applications in oncology.

References

Laxiflorin B-4: A Potent Inducer of Apoptosis in Cancer Cells - A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pro-apoptotic activity of Laxiflorin B-4 and its parent compound, Laxiflorin B, in cancer cells. The data presented here is compiled from preclinical studies and is intended to inform further research and development of these promising anti-cancer agents. We compare their efficacy against other known apoptosis inducers, providing a clear perspective on their potential therapeutic value.

Comparative Efficacy of Laxiflorin B and Analogs

Laxiflorin B and its semi-synthetic analog, this compound, have demonstrated significant cytotoxic effects in non-small-cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC) cell lines. The primary mechanism of action is the induction of mitochondria-mediated apoptosis.

Table 1: Comparative IC50 Values of Laxiflorin B, this compound, and Other Apoptosis Inducers in NSCLC Cell Lines
CompoundTargetCell LineIC50 (µM) at 48h
Laxiflorin B ERK1/2PC9 (EGFR ex19del)1.049[1]
HCC827 (EGFR ex19del)1.161[1]
H1650 (EGFR ex19del)0.5669[1]
H1975 (EGFR L858R/T790M)1.023[1]
A549 (KRAS G12S)Not specified in abstracts
This compound ERK1/2PC9 (EGFR ex19del)Lower than Laxiflorin B[1][2][3]
HCC827 (EGFR ex19del)Lower than Laxiflorin B[1][2][3]
Trametinib MEK inhibitorPC9 (EGFR ex19del)Not specified in abstracts
Ulixertinib ERK1/2 inhibitorPC9 (EGFR ex19del)Not specified in abstracts

Note: Specific IC50 values for this compound, Trametinib, and Ulixertinib in these specific cell lines require consulting the full-text articles and their supplementary data.

Table 2: Pro-Apoptotic Effects of Laxiflorin B in NSCLC Cell Lines
Cell LineTreatmentApoptosis InductionKey Protein Changes
PC9, HCC827, H1650Laxiflorin B (dose-dependent)Dose-dependent increase in apoptotic cells[1][2]↑ Cleaved Caspase-7, ↑ Cleaved Caspase-9, ↑ Cleaved PARP[1][2]

Mechanism of Action: Signaling Pathways

Laxiflorin B induces apoptosis through distinct mechanisms in different cancer types, highlighting its versatility as an anti-cancer agent.

ERK1/2 Inhibition in NSCLC

In non-small-cell lung cancer, Laxiflorin B acts as a selective inhibitor of ERK1/2.[1] This inhibition leads to the dephosphorylation and activation of the pro-apoptotic protein BAD, which in turn initiates the mitochondrial apoptosis cascade.[1]

LaxiflorinB_NSCLC_Pathway Laxiflorin_B Laxiflorin B ERK12 ERK1/2 Laxiflorin_B->ERK12 inhibits pBAD p-BAD (inactive) ERK12->pBAD phosphorylates BAD BAD (active) pBAD->BAD dephosphorylation Mitochondria Mitochondria BAD->Mitochondria activates Caspase9 Caspase-9 Mitochondria->Caspase9 releases Cytochrome c to activate Caspase7 Caspase-7 Caspase9->Caspase7 activates PARP PARP Caspase7->PARP Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP cleaved by Caspase-7 Apoptosis Apoptosis Cleaved_PARP->Apoptosis

Caption: Laxiflorin B induced apoptosis pathway in NSCLC.

Tubulin Polymerization Inhibition in TNBC

In triple-negative breast cancer, Laxiflorin B has been shown to covalently bind to the colchicine-binding site of β-tubulin.[2][4] This interaction disrupts microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.

LaxiflorinB_TNBC_Pathway Laxiflorin_B Laxiflorin B Tubulin β-Tubulin (Colchicine-binding site) Laxiflorin_B->Tubulin covalently binds Microtubule Microtubule Disruption Tubulin->Microtubule leads to CellCycleArrest G2/M Arrest Microtubule->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Laxiflorin B induced apoptosis pathway in TNBC.

Experimental Protocols

The following are generalized protocols for the key assays used to evaluate the pro-apoptotic activity of Laxiflorin B. For specific details, it is recommended to consult the original research articles.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of Laxiflorin B, this compound, or other compounds for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 a Seed Cells b Treat with Compound a->b c Add MTT b->c d Incubate c->d e Add DMSO d->e f Read Absorbance e->f

Caption: General workflow for an MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with the desired concentrations of the compound for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Apoptosis_Assay_Workflow A Treat Cells B Harvest & Wash Cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V & PI C->D E Incubate D->E F Flow Cytometry Analysis E->F

Caption: Workflow for Annexin V/PI apoptosis assay.

Western Blot Analysis
  • Protein Extraction: Lyse the treated and control cells and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-7, cleaved PARP, Bax, Bcl-2, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Western_Blot_Workflow cluster_0 Sample Prep cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection A Protein Extraction B SDS-PAGE A->B C Transfer to Membrane B->C D Blocking C->D E Primary Antibody D->E F Secondary Antibody E->F G Detection F->G

Caption: General workflow for Western blot analysis.

Conclusion

This compound emerges as a highly potent pro-apoptotic agent, exhibiting greater efficacy than its parent compound, Laxiflorin B, in NSCLC cells. Its dual mechanisms of action in different cancer types—ERK1/2 inhibition in NSCLC and tubulin polymerization disruption in TNBC—suggest a broad therapeutic potential. Further investigations are warranted to fully elucidate its clinical utility, including in vivo studies and the exploration of combination therapies. This guide provides a foundational overview for researchers aiming to build upon the existing knowledge of this promising natural product derivative.

References

Validating the Specificity of Laxiflorin B-4 for ERK1/2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Laxiflorin B-4, a potent covalent inhibitor of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). We delve into the available experimental data to validate its specificity against other kinases, detail the methodologies for key experiments, and visualize the relevant biological pathways and experimental workflows.

Data Presentation: Kinase Inhibition Profile

A comprehensive understanding of a kinase inhibitor's specificity is paramount for its development as a therapeutic agent. Ideally, this involves screening the compound against a large panel of kinases (a kinome scan) to determine its inhibitory concentration (IC50) or other binding affinity metrics across the kinome.

While a broad kinome-wide scan for this compound is not publicly available, existing research confirms its high affinity for ERK1/2. The following table summarizes the available inhibitory data for Laxiflorin B and its more potent analog, this compound, against their primary targets. Data for other kinases is noted as not available in the primary literature.

Kinase TargetLaxiflorin B (IC50)This compound (IC50)Reference Compound (Ulixertinib) (IC50)
ERK1 Data not availableHigher affinity than Laxiflorin B< 1 nM
ERK2 Data not availableHigher affinity than Laxiflorin B< 1 nM
Other Kinases Not ReportedNot ReportedVaries

Note: this compound, a C-6 analog of Laxiflorin B, has been shown to exhibit a higher binding affinity for ERK1/2 and stronger tumor suppression, though specific IC50 values are not detailed in the primary literature.[1][2] Ulixertinib is included as a reference, being a well-characterized, potent, and selective ERK1/2 inhibitor.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. Below are methodologies for assays commonly used to determine kinase inhibitor specificity.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a widely used method for screening kinase inhibitors and determining their IC50 values.

Materials:

  • Recombinant human ERK1 or ERK2 enzyme

  • Myelin basic protein (MBP) as a substrate

  • This compound (or other inhibitors) at various concentrations

  • ATP

  • Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well white opaque plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add 5 µL of the kinase/substrate solution (recombinant ERK1/2 and MBP in kinase assay buffer) to each well of the assay plate.

    • Add 2.5 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.

    • Incubate for 10 minutes at room temperature.

  • Initiation of Kinase Reaction:

    • Add 2.5 µL of ATP solution to each well to start the reaction.

    • Incubate for 60 minutes at 30°C.

  • Termination and ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • ATP Generation and Luminescence Measurement:

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET assays are another common method for measuring kinase activity and inhibitor potency in a high-throughput format.

Materials:

  • Recombinant human ERK1 or ERK2 enzyme

  • Biotinylated substrate peptide

  • This compound (or other inhibitors) at various concentrations

  • ATP

  • TR-FRET Assay Buffer

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)

  • Stop solution (e.g., EDTA)

  • Low-volume 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO and then in TR-FRET assay buffer.

  • Kinase Reaction:

    • To each well, add the recombinant ERK1/2 enzyme, the biotinylated substrate peptide, and the diluted this compound or vehicle control.

    • Initiate the reaction by adding ATP.

    • Incubate for a defined period (e.g., 60-120 minutes) at room temperature.

  • Reaction Termination and Detection:

    • Add a stop solution containing EDTA to chelate Mg2+ and halt the kinase reaction.

    • Add the detection mix containing the Europium-labeled anti-phospho-substrate antibody and the streptavidin-conjugated acceptor fluorophore.

    • Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.

  • Signal Measurement:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths (one for the donor and one for the acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Determine the percent inhibition based on the decrease in the TR-FRET ratio in the presence of the inhibitor compared to the vehicle control.

    • Calculate the IC50 value by plotting the percent inhibition against the inhibitor concentration.

Mandatory Visualizations

Signaling Pathway

ERK_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK1_2 MEK1/2 RAF->MEK1_2 Phosphorylates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK1_2->TranscriptionFactors Phosphorylates CellularResponse Cellular Response (Proliferation, Differentiation, Survival) TranscriptionFactors->CellularResponse Regulates Gene Expression LaxiflorinB4 This compound LaxiflorinB4->ERK1_2 Inhibits (Covalent)

Caption: The MAPK/ERK signaling cascade and the inhibitory action of this compound.

Experimental Workflow

Kinase_Inhibitor_Specificity_Workflow start Start: Compound Synthesis (this compound) primary_screen Primary Screen: In Vitro Kinase Assay (ERK1/2) start->primary_screen determine_ic50 Determine IC50 for ERK1/2 primary_screen->determine_ic50 selectivity_panel Selectivity Profiling: Kinome Scan (Panel of >100 Kinases) determine_ic50->selectivity_panel covalent_binding Mechanism of Action Study: Mass Spectrometry to confirm covalent binding to Cys183/166 determine_ic50->covalent_binding data_analysis Data Analysis: Compare IC50 values across kinome selectivity_panel->data_analysis conclusion Conclusion: Assess Specificity of this compound data_analysis->conclusion

Caption: A logical workflow for validating the specificity of a kinase inhibitor.

Summary and Conclusion

This compound has been identified as a novel, covalent inhibitor of ERK1/2 with potent anti-cancer properties.[1][2] Its mechanism of action involves the formation of a covalent bond with Cys-183 in ERK1 and the homologous Cys-166 in ERK2, which are located within the ATP-binding pocket.[1][2] This covalent interaction leads to the inhibition of ERK1/2 phosphorylation and downstream signaling.

While the high affinity of this compound for ERK1/2 is established, a comprehensive evaluation of its specificity requires testing against a broad panel of kinases. The absence of publicly available kinome scan data for this compound makes it challenging to definitively conclude its selectivity profile relative to other kinases. The experimental protocols provided in this guide offer a standardized approach for researchers to independently validate the specificity of this compound and other kinase inhibitors. Further studies performing comprehensive selectivity profiling are warranted to fully elucidate the therapeutic potential and off-target effects of this promising compound.

References

A Comparative Transcriptomic Analysis of Laxiflorin B-4 and Other ERK1/2 Inhibitors in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the transcriptomic effects of Laxiflorin B-4, a potent derivative of the natural compound Laxiflorin B, on cancer cells. The data presented here, primarily derived from studies on non-small-cell lung cancer (NSCLC) cells, highlights the compound's mechanism of action and compares its efficacy with other extracellular signal-regulated kinase (ERK) inhibitors.

Executive Summary

Laxiflorin B and its C-6 modified analogue, this compound, have been identified as novel covalent inhibitors of ERK1/2, key proteins in the ErbB signaling pathway often dysregulated in cancer.[1][2] Transcriptomic analyses reveal that Laxiflorin B treatment significantly downregulates genes associated with this pathway, leading to the inhibition of cell proliferation and induction of apoptosis.[1][3] Notably, this compound exhibits a higher affinity for ERK1/2 and stronger tumor suppression capabilities compared to its parent compound.[1][2] This guide synthesizes the available transcriptomic data, details the experimental protocols used for these findings, and visualizes the key signaling pathways affected.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the transcriptomic analysis of NSCLC cells treated with Laxiflorin B. This data provides a basis for comparing its effects with other ERK inhibitors.

Table 1: Top Differentially Expressed Genes in PC9 Cells Treated with Laxiflorin B

GeneFold Change (Downregulation)Function
AREG4.41Ligand for the ErbB family of receptors[4]
EREG2.40Ligand for the ErbB family of receptors[4]

Data from RNA sequencing of PC9 cells treated with Laxiflorin B.[4]

Table 2: Comparative Efficacy of Laxiflorin B and B-4 with Commercial ERK Inhibitors

CompoundCell Viability Inhibition (PC9 cells)Target
Laxiflorin B Superior to other ERK inhibitors at the same concentration[1][4]ERK1/2[1]
This compound Superior to other ERK inhibitors at the same concentration[1][4]ERK1/2[1]
Other ERK Inhibitors Less effective in suppressing NSCLC cell viability[1][4]ERK[1]

Based on CCK-8 assays comparing the inhibitory effects on PC9 cell viability.[1][4]

Experimental Protocols

The following are the key experimental methodologies employed in the transcriptomic analysis of cells treated with Laxiflorin B.

Cell Culture and Treatment

Non-small-cell lung cancer cell lines (PC9, HCC827, and H1650) were cultured in appropriate media. For experimental treatments, cells were incubated with varying concentrations of Laxiflorin B, this compound, or other commercial ERK inhibitors for specified durations (e.g., 24 or 48 hours).[3]

RNA Sequencing (RNA-Seq)

PC9 cells were treated with 4 µM Laxiflorin B for 48 hours. Total RNA was then extracted and subjected to RNA sequencing to analyze changes in gene expression.[3][4] The data was analyzed using Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses to identify significantly affected biological processes and signaling pathways.[3][4]

Western Blot Analysis

To validate the transcriptomic data and investigate protein-level changes, western blot analysis was performed. Cells were treated with Laxiflorin B, and protein lysates were analyzed for the phosphorylation status of key proteins in the EGFR-associated pathway, including ERK1/2, RSK, and BAD.[1][3]

Cell Viability Assay (CCK-8)

The inhibitory effects of Laxiflorin B, this compound, and other ERK inhibitors on the viability of NSCLC cells were quantified using the Cell Counting Kit-8 (CCK-8) assay.[1]

Signaling Pathways and Mechanisms of Action

The transcriptomic data reveals that Laxiflorin B and B-4 exert their anticancer effects primarily by inhibiting the ERK1/2 signaling cascade within the broader ErbB pathway.

ErbB Signaling Pathway Inhibition

Laxiflorin B covalently binds to cysteine residues in the ATP-binding pocket of ERK1/2, inhibiting their kinase activity.[1][3][5] This direct inhibition leads to a cascade of downstream effects, most notably the reduced phosphorylation of RSK and BAD.[1][3] The dephosphorylation of BAD, an initiator of mitochondria-mediated apoptosis, promotes cell death.[3][6]

ErbB_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus ErbB Receptor ErbB Receptor MEK1/2 MEK1/2 ErbB Receptor->MEK1/2 activates AREG/EREG AREG/EREG AREG/EREG->ErbB Receptor binds ERK1/2 ERK1/2 MEK1/2->ERK1/2 phosphorylates RSK RSK ERK1/2->RSK phosphorylates Transcription Factors Transcription Factors ERK1/2->Transcription Factors activates BAD BAD RSK->BAD phosphorylates (inactivates) Laxiflorin B/B-4 Laxiflorin B/B-4 Laxiflorin B/B-4->ERK1/2 inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression regulates Gene Expression->AREG/EREG synthesis

Figure 1: Laxiflorin B/B-4 inhibits the ErbB signaling pathway by targeting ERK1/2.

Positive Feedback Loop Disruption

A key finding from the transcriptomic analysis is the significant downregulation of amphiregulin (AREG) and epiregulin (EREG), which are ligands for the ErbB receptors.[1][6] The expression of these ligands is driven by ERK activity. By inhibiting ERK, Laxiflorin B and B-4 reduce the production of AREG and EREG, thereby suppressing the autocrine activation of ErbB receptors and creating a positive feedback loop of signaling inhibition.[1][3]

Feedback_Loop ErbB Activation ErbB Activation ERK Activation ERK Activation ErbB Activation->ERK Activation AREG/EREG Expression AREG/EREG Expression ERK Activation->AREG/EREG Expression AREG/EREG Expression->ErbB Activation autocrine signaling Laxiflorin B/B-4 Laxiflorin B/B-4 Laxiflorin B/B-4->ERK Activation inhibits

Figure 2: Laxiflorin B/B-4 disrupts the positive feedback loop in ErbB signaling.

Experimental Workflow for Transcriptomic Analysis

The logical flow of the experimental process to determine the transcriptomic effects of Laxiflorin B is outlined below.

Experimental_Workflow NSCLC Cell Culture NSCLC Cell Culture Treatment Treatment NSCLC Cell Culture->Treatment RNA Extraction RNA Extraction Treatment->RNA Extraction Laxiflorin B RNA Sequencing RNA Sequencing RNA Extraction->RNA Sequencing Data Analysis Data Analysis RNA Sequencing->Data Analysis Pathway & GO Analysis Pathway & GO Analysis Data Analysis->Pathway & GO Analysis Validation Validation Pathway & GO Analysis->Validation Western Blot Western Blot Validation->Western Blot Cell Viability Assay Cell Viability Assay Validation->Cell Viability Assay

Figure 3: Workflow for comparative transcriptomic analysis of Laxiflorin B treatment.

References

Validating Biomarkers for Predicting Response to Laxiflorin B-4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Laxiflorin B-4, a novel covalent inhibitor of ERK1/2, with other relevant inhibitors. It includes available experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and workflows to aid in the validation of biomarkers for predicting therapeutic response.

Executive Summary

This compound, a derivative of the natural compound Laxiflorin B, has emerged as a potent and selective inhibitor of the ERK1/2 signaling pathway, a critical regulator of cell proliferation and survival in many cancers.[1][2][3] Preclinical studies have identified Amphiregulin (AREG) and Epiregulin (EREG) as potential biomarkers for predicting the efficacy of Laxiflorin B.[1][2][3] This guide compares this compound with other ERK pathway inhibitors, providing a framework for researchers to evaluate its potential and design further validation studies. While preclinical data is promising, no clinical trials for Laxiflorin B or this compound have been reported to date.[1][2]

Comparative Performance of this compound and Other ERK Pathway Inhibitors

This compound demonstrates superior or comparable in vitro efficacy to other established ERK and MEK inhibitors in non-small cell lung cancer (NSCLC) cell lines. Its parent compound, Laxiflorin B, has shown significant inhibition of cell viability and induction of apoptosis.[1][2]

Table 1: Comparative In Vitro Efficacy of ERK Pathway Inhibitors
CompoundTargetCell Line(s)IC50 (µM)Key FindingsReference
Laxiflorin B ERK1/2PC9, HCC827, H1650, H1975, A5490.57 - 3.15 (48h)Dose-dependent inhibition of cell viability in various NSCLC cell lines.[2][4]
This compound ERK1/2PC9Lower than Laxiflorin BHigher binding affinity for ERK1/2 and stronger tumor suppression than Laxiflorin B.[1][2][3]
Trametinib MEK1/2PC9, HCC827Not explicitly stated in the comparative studyUsed as a comparator for downstream pathway inhibition.[2]
Ulixertinib ERK1/2PC9, HCC827Not explicitly stated in the comparative studyUsed as a comparator for downstream pathway inhibition.[2]

Note: Direct comparative IC50 values for this compound against other ERK inhibitors from a single study are not currently available. The data for Laxiflorin B suggests the potential for high potency of its derivative, this compound.

Downstream Target Inhibition

Western blot analysis has shown that Laxiflorin B effectively reduces the phosphorylation of BAD (Bcl-2 associated death promoter), a downstream target of the MEK-ERK-RSK signaling pathway, at levels comparable to the MEK inhibitor Trametinib and the ERK inhibitor Ulixertinib.[2] This indicates a similar on-target effect for inhibiting the pro-survival signaling cascade.

Potential Predictive Biomarkers: AREG and EREG

Transcriptomic analysis has identified Amphiregulin (AREG) and Epiregulin (EREG), both ligands of the epidermal growth factor receptor (EGFR), as potential biomarkers for predicting the response to Laxiflorin B.[1][2][3]

  • Mechanism: Laxiflorin B inhibits the expression of AREG and EREG through ERK inhibition. This, in turn, suppresses the activation of their receptors, the ErbB family, creating a positive feedback loop that enhances the drug's anti-tumor effect.[1][2][3]

  • Clinical Relevance: High expression of AREG and EREG has been associated with sensitivity to EGFR inhibition in other cancer types, suggesting their potential as predictive biomarkers for therapies targeting the EGFR-ERK pathway.[5] In NSCLC, EREG expression has been linked to therapeutic resistance, and its upregulation can be driven by the MEK/ERK pathway.[6][7][8] Therefore, high baseline levels of AREG and EREG may indicate tumors that are highly dependent on the ERK pathway and thus more susceptible to inhibitors like this compound.

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound.

  • Cell Seeding: Seed NSCLC cells (e.g., PC9, A549) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with serial dilutions of the test compounds (this compound, Trametinib, Ulixertinib) for 24, 48, and 72 hours.

  • CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation: Incubate the plates for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 values using a dose-response curve fitting software.

Western Blot Analysis for Phosphorylated Proteins

This protocol is used to assess the inhibition of downstream signaling pathways.

  • Cell Lysis: Treat NSCLC cells with the inhibitors for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-BAD, p-ERK) and total proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.

In Vivo Tumor Xenograft Model

This protocol is used to evaluate the anti-tumor efficacy of a compound in a living organism.

  • Cell Implantation: Subcutaneously inject NSCLC cells (e.g., PC9) into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Drug Administration: Randomize the mice into treatment groups and administer the test compounds (e.g., this compound prodrug) and vehicle control via an appropriate route (e.g., intraperitoneal injection) at specified doses and schedules.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for biomarkers).[1][9]

Visualizing Key Processes

Signaling Pathway of this compound

Laxiflorin_B4_Pathway cluster_upstream Upstream Signaling cluster_target This compound Target cluster_downstream Downstream Effects EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK RSK RSK ERK->RSK AREG_EREG AREG/EREG Expression ERK->AREG_EREG Inhibits BAD BAD RSK->BAD Inhibits Apoptosis Apoptosis BAD->Apoptosis Laxiflorin_B4 This compound Laxiflorin_B4->ERK Inhibits

Caption: this compound inhibits the ERK1/2 signaling pathway.

Experimental Workflow for Biomarker Validation

Biomarker_Validation_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Correlation Cell_Lines NSCLC Cell Lines (High/Low AREG/EREG) IC50 Determine IC50 of This compound Cell_Lines->IC50 Western_Blot Western Blot for p-ERK, p-BAD Cell_Lines->Western_Blot Correlation Correlate AREG/EREG Levels with Drug Sensitivity IC50->Correlation Western_Blot->Correlation Xenograft Establish NSCLC Xenograft Model Treatment Treat with This compound Xenograft->Treatment Tumor_Analysis Tumor Growth Analysis & Biomarker Expression (IHC) Treatment->Tumor_Analysis Tumor_Analysis->Correlation Validation Validate Predictive Value of Biomarkers Correlation->Validation

Caption: Workflow for validating AREG/EREG as predictive biomarkers.

Alternative Treatment Strategies

For patients with NSCLC, particularly those with EGFR mutations or other alterations in the MAPK pathway, several alternative targeted therapies exist.

  • EGFR Tyrosine Kinase Inhibitors (TKIs): For tumors with activating EGFR mutations, TKIs like Osimertinib are standard of care. However, resistance often develops, frequently through activation of downstream pathways like MEK/ERK.

  • MEK Inhibitors: Drugs like Trametinib target MEK, the kinase upstream of ERK. Combination therapies of MEK inhibitors with other targeted agents are being explored to overcome resistance.

  • Other ERK Inhibitors: Several other ERK inhibitors, such as Ulixertinib, are in clinical development and have shown activity in patients with MAPK pathway-mutant cancers.

The unique covalent binding mechanism of this compound to ERK1/2 may offer advantages in terms of potency and duration of action compared to non-covalent inhibitors, potentially overcoming some resistance mechanisms.[1][2]

Conclusion and Future Directions

This compound is a promising novel ERK1/2 inhibitor with potent preclinical anti-tumor activity. The identification of AREG and EREG as potential predictive biomarkers provides a clear path for patient selection in future clinical trials. Further research should focus on:

  • Direct, quantitative comparison of this compound's potency (IC50) with other ERK inhibitors across a broader panel of cancer cell lines.

  • Quantitative analysis of downstream pathway modulation to confirm superior or differentiated activity.

  • In vivo studies directly comparing the efficacy and safety of this compound with other ERK inhibitors in relevant cancer models.

  • Investigation of potential resistance mechanisms to this compound.

Successful validation of AREG and EREG as predictive biomarkers will be crucial for the clinical development of this compound and for realizing its potential in personalized cancer therapy.

References

Overcoming Resistance: A Comparative Analysis of Laxiflorin B-4 in the Landscape of Targeted Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of acquired resistance to targeted cancer therapies remains a significant hurdle in oncology. Laxiflorin B-4, a potent and selective inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2), presents a promising strategy to circumvent common resistance mechanisms that plague inhibitors targeting upstream components of the Mitogen-Activated Protein Kinase (MAPK) pathway. This guide provides a comparative analysis of this compound, supported by available preclinical data, to objectively evaluate its potential in overcoming resistance to other targeted therapies.

The Central Role of ERK1/2 in Targeted Therapy Resistance

The MAPK/ERK signaling cascade is a critical pathway that regulates cell proliferation, survival, and differentiation. Many targeted therapies are designed to inhibit components of this pathway, such as epidermal growth factor receptor (EGFR), BRAF, and MEK. However, cancer cells often develop resistance to these inhibitors by reactivating ERK1/2 through various bypass mechanisms. As a direct inhibitor of the final kinases in this cascade, this compound offers a therapeutic advantage by targeting the convergence point of these resistance pathways.[1][2][3]

cluster_upstream Upstream Signaling cluster_downstream Downstream Effectors RTK RTK (e.g., EGFR) RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK MEK->ERK Reactivation (Resistance Mechanism) Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation EGFRi EGFR Inhibitors EGFRi->RTK inhibit BRAFi BRAF Inhibitors BRAFi->RAF inhibit MEKi MEK Inhibitors MEKi->MEK inhibit LaxiflorinB4 This compound LaxiflorinB4->ERK inhibit

Figure 1: MAPK/ERK Signaling Pathway and Points of Therapeutic Intervention.

Comparative Efficacy of Laxiflorin B

While specific cross-resistance studies for this compound are not yet published, data for its parent compound, Laxiflorin B, demonstrates its efficacy in various non-small-cell lung cancer (NSCLC) cell lines, including those with EGFR and KRAS mutations.[1][2] this compound is a derivative of Laxiflorin B, exhibiting a higher affinity for ERK1/2 and stronger tumor suppression, suggesting it would have superior or comparable activity.[1][2][4]

Cell LineCancer TypeKey MutationsLaxiflorin B IC₅₀ (µM)Reference
PC9NSCLCEGFR (del E746_A750)~2.5[2]
HCC827NSCLCEGFR (del E746_A750)~3.0[2]
H1650NSCLCEGFR (del E746_A750), PTEN loss~4.0[2]
H1975NSCLCEGFR (L858R, T790M)~5.0[2]
A549NSCLCKRAS (G12S)~6.0[2]

Table 1: Inhibitory Concentration (IC₅₀) of Laxiflorin B in various NSCLC cell lines. Data suggests activity across different mutational profiles.

This compound: A Strategy to Overcome Acquired Resistance

The primary rationale for the use of this compound in a cross-resistance context is its ability to inhibit ERK1/2 directly. This is particularly relevant for tumors that have developed resistance to upstream inhibitors.

Therapy ClassCommon Resistance MechanismRationale for this compound Efficacy
EGFR Inhibitors (e.g., Gefitinib, Osimertinib)Bypass signaling pathways that converge on and reactivate MEK/ERK signaling.[1][4]Directly inhibits the reactivated ERK1/2, bypassing the upstream resistance mechanism.
BRAF Inhibitors (e.g., Vemurafenib, Dabrafenib)Paradoxical activation of the MAPK pathway through RAF isoform switching or RAS activation, leading to ERK reactivation.[3]Acts downstream of RAF, inhibiting the resulting ERK1/2 activity.
MEK Inhibitors (e.g., Trametinib, Cobimetinib)Acquired mutations in the MEK allosteric binding pocket or amplification of mutant KRAS, both leading to sustained ERK signaling.[5]As a direct inhibitor of ERK, its efficacy is independent of the MEK mutational status.

Table 2: Rationale for the application of this compound in cancers resistant to other targeted therapies.

cluster_pathway MAPK Pathway cluster_resistance Resistance to MEK Inhibitor RAF RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation MEKi MEK Inhibitor MEKi->MEK MEK_mut Mutated MEK MEK_mut->ERK Sustained Signaling LaxiflorinB4 This compound LaxiflorinB4->ERK inhibition

Figure 2: this compound circumvents MEK inhibitor resistance.

Experimental Protocols

Below are generalized protocols for assessing cross-resistance, based on standard methodologies cited in the literature.[6][7]

Cell Viability Assay for IC₅₀ Determination

This protocol outlines the workflow for determining the half-maximal inhibitory concentration (IC₅₀) of a compound in both parental (sensitive) and resistant cancer cell lines.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assess Assessment cluster_analyze Data Analysis seed_parental Seed Parental Cells (96-well plate) add_drug_p Add serial dilutions of this compound seed_parental->add_drug_p seed_resistant Seed Resistant Cells (96-well plate) add_drug_r Add serial dilutions of this compound seed_resistant->add_drug_r incubate Incubate for 72 hours add_drug_p->incubate add_drug_r->incubate add_reagent Add Cell Viability Reagent (e.g., CellTiter-Glo®) incubate->add_reagent read_plate Measure Luminescence add_reagent->read_plate plot_curves Plot Dose-Response Curves read_plate->plot_curves calc_ic50 Calculate IC50 Values plot_curves->calc_ic50

Figure 3: Workflow for IC₅₀ determination in cross-resistance studies.

Methodology:

  • Cell Seeding: Plate both parental and resistant cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a series of dilutions of this compound and the comparative targeted therapy in the appropriate cell culture medium.

  • Treatment: Remove the overnight medium from the cells and add the media containing the various drug concentrations. Include vehicle-only controls.

  • Incubation: Incubate the plates for a period that allows for at least two cell doublings in the control wells (typically 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT) according to the manufacturer's instructions.

  • Data Acquisition: Measure the output signal (luminescence, absorbance) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-only controls and plot the dose-response curves. Calculate the IC₅₀ values using a suitable software package.[8]

Western Blot Analysis of MAPK Pathway Modulation

Purpose: To confirm that this compound inhibits ERK1/2 phosphorylation and downstream signaling in resistant cell lines.

Methodology:

  • Cell Treatment: Culture parental and resistant cells and treat them with the respective targeted therapy, this compound, or a combination, for a specified period (e.g., 2-24 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to obtain total protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against key pathway proteins (e.g., p-ERK, total ERK, p-RSK, total RSK, and a loading control like GAPDH).

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Densitometrically quantify the band intensities to compare the levels of protein phosphorylation between different treatment groups.

Conclusion

This compound, as a direct and potent inhibitor of ERK1/2, is strategically positioned to address the significant clinical challenge of acquired resistance to upstream MAPK pathway inhibitors. The available data on its parent compound, Laxiflorin B, demonstrates its efficacy in cancer cell lines with various mutations. The mechanistic rationale for its use in resistant settings is strong, as it targets the convergent point of many resistance pathways. Further preclinical studies directly comparing this compound in isogenic sensitive and resistant cell line pairs are warranted to fully elucidate its potential. This guide provides a foundational framework for researchers and drug developers to design and interpret such critical cross-resistance studies.

References

Validating the In Vivo Anti-Tumor Efficacy of Laxiflorin B-4 in Diverse Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo anti-tumor efficacy of Laxiflorin B-4, a novel selective ERK1/2 inhibitor, against various cancer models. The data presented is compiled from preclinical studies and aims to offer an objective evaluation of its therapeutic potential compared to other ERK inhibitors.

Executive Summary

This compound, a derivative of the natural compound Laxiflorin B, has demonstrated potent anti-tumor activity in preclinical xenograft models of non-small-cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC). As a covalent inhibitor of ERK1/2, this compound targets a key node in the MAPK signaling pathway, which is frequently dysregulated in cancer. In vivo studies have shown that a prodrug of Laxiflorin B, Laxiflorin B-Ala, significantly suppresses tumor growth with minimal toxicity. While direct in vivo comparisons with other ERK inhibitors are not yet published, in vitro data suggests superior efficacy of Laxiflorin B and its analogs over other commercial ERK inhibitors.

In Vivo Efficacy of Laxiflorin B-Ala in Non-Small-Cell Lung Cancer (NSCLC)

A pivotal study evaluated the in vivo anti-tumor effects of Laxiflorin B-Ala, a water-soluble prodrug of Laxiflorin B, in a xenograft model using human NSCLC PC9 cells in nude mice.[1][2][3]

Comparative Efficacy Data
Treatment GroupDosage & AdministrationMean Final Tumor Weight (mg)Tumor Growth Inhibition (%)Reference
Vehicle Control (Saline)Intraperitoneal, daily~1000-[3]
Laxiflorin B-Ala5 mg/kg, Intraperitoneal, dailyNot specifiedNot specified[1]
Laxiflorin B-Ala10 mg/kg, Intraperitoneal, daily~400~60%[3]
Laxiflorin B-Ala20 mg/kg, Intraperitoneal, daily~250~75%[3]

Note: The tumor weight and inhibition percentages are estimated from graphical representations in the source material and should be considered approximate.

Key Findings from the NSCLC Xenograft Study:
  • Significant Tumor Growth Suppression: Laxiflorin B-Ala administered daily via intraperitoneal injection led to a dose-dependent and significant suppression of tumor growth.[1][3]

  • Low Toxicity: The treatment was well-tolerated, with only a slight and reversible decrease in body weight observed at the higher doses.[1][2]

  • Mechanism of Action in Vivo: Immunohistochemical analysis of the tumor xenografts revealed that Laxiflorin B-Ala treatment inhibited the cell proliferation marker Ki-67 and downstream markers of ERK signaling, including phospho-RSK, AREG, and EREG. Furthermore, an increase in TUNEL-positive cells indicated an induction of apoptosis within the tumors.[3]

In Vivo Efficacy of Laxiflorin B-ALA in Triple-Negative Breast Cancer (TNBC)

The anti-tumor potential of Laxiflorin B has also been explored in a highly aggressive triple-negative breast cancer model.

Study Overview

In a study utilizing a 4T1 orthotopic tumor mouse model, a Laxiflorin B-ALA prodrug was administered to evaluate its therapeutic effects.[4]

Key Findings from the TNBC Orthotopic Study:
  • Anti-Tumor Effects: Intraperitoneal injection of the Laxiflorin B-ALA prodrug at a dose of 10 mg/kg demonstrated anti-tumor activity.[4]

  • Favorable Safety Profile: The treatment was associated with no notable weight loss or organ dysfunction, indicating a good safety profile in this model.[4]

  • Dual Mechanism of Action: In the context of TNBC, Laxiflorin B has been shown to not only inhibit the ERK1/2 pathway but also to covalently bind to the colchicine-binding site of β-tubulin, thereby disrupting microtubule integrity.[4]

Comparative In Vitro Performance Against Other ERK Inhibitors

While in vivo comparative data is not yet available, in vitro studies have benchmarked Laxiflorin B against other known ERK inhibitors in NSCLC cell lines.

CompoundCell LineIC50 (µM)Reference
Laxiflorin BPC9~0.1[1]
SCH772984PC9Not specified[1]
UlixertinibPC9Not specified[1]

Note: The study states that Laxiflorin B and its analog this compound exhibited superior efficacy in suppressing NSCLC cell viability compared to other commercial ERK inhibitors, though specific IC50 values for the comparators in this direct comparison were not provided in the abstract.[1]

Experimental Protocols

NSCLC Xenograft Model
  • Animal Model: Female athymic nude mice (4-6 weeks old).[1]

  • Cell Line: 5 x 10^6 human NSCLC PC9 cells were subcutaneously injected into the dorsal region of the mice.[1]

  • Treatment: When tumor volumes reached approximately 50 mm³, mice were randomized into treatment groups. Laxiflorin B-Ala (5, 10, and 20 mg/kg) or saline (vehicle control) was administered via intraperitoneal injection once daily for 3 weeks.[1]

  • Efficacy Assessment: Tumor size and mouse body weight were measured every two days. Tumor volume was calculated using the formula: (length × width²) / 2. At the end of the study, tumors were excised and weighed.[1]

TNBC Orthotopic Model
  • Animal Model: Not specified in the abstract, but 4T1 models typically use BALB/c mice.

  • Cell Line: 4T1 murine triple-negative breast cancer cells were implanted orthotopically.

  • Treatment: A Laxiflorin B-ALA prodrug was delivered by intraperitoneal injection at a dose of 10 mg/kg.[4]

  • Efficacy Assessment: The study reported anti-tumor effects and a lack of notable weight loss or organ dysfunction.[4]

Visualizing the Scientific Rationale

Experimental Workflow for In Vivo Efficacy Validation

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell Culture Cell Culture Tumor Inoculation Tumor Inoculation Cell Culture->Tumor Inoculation Animal Model Animal Model Animal Model->Tumor Inoculation Tumor Growth Tumor Growth Tumor Inoculation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Drug Administration Drug Administration Randomization->Drug Administration Tumor Measurement Tumor Measurement Drug Administration->Tumor Measurement Endpoint Analysis Endpoint Analysis Tumor Measurement->Endpoint Analysis Statistical Analysis Statistical Analysis Endpoint Analysis->Statistical Analysis

Caption: Workflow for in vivo xenograft studies.

This compound's Targeted Signaling Pathway

MAPK_Pathway RTK Growth Factor Receptor (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Downstream Downstream Targets (e.g., RSK, transcription factors) ERK->Downstream BAD BAD ERK->BAD | (inhibition of phosphorylation) Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation LaxiflorinB4 This compound LaxiflorinB4->ERK Covalent Inhibition Apoptosis Apoptosis BAD->Apoptosis

Caption: MAPK signaling and this compound's target.

References

Safety Operating Guide

Proper Disposal of Laxiflorin B-4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for the proper disposal of Laxiflorin B-4, a potent ERK1/2 inhibitor with cytotoxic properties. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to maintain environmental compliance. This information is intended for researchers, scientists, and drug development professionals actively working with this compound.

Immediate Safety Precautions

Given that this compound is a pharmacologically active and potentially cytotoxic compound, all handling and disposal activities must be conducted with the appropriate personal protective equipment (PPE) and engineering controls. The primary routes of exposure to mitigate are inhalation, dermal contact, and ingestion.[1][2]

Key Safety Measures:

  • Engineering Controls: All manipulations involving this compound, including weighing, reconstituting, and preparing for disposal, should be performed within a certified chemical fume hood or a biological safety cabinet to prevent the generation and inhalation of aerosols or fine powders.[3]

  • Personal Protective Equipment (PPE): A comprehensive PPE protocol is mandatory.[1][4] This includes, but is not limited to, a disposable gown, two pairs of chemotherapy-rated nitrile gloves, and eye protection such as safety goggles or a face shield.[4][5] For tasks with a higher risk of aerosolization, respiratory protection may be necessary.

  • Emergency Preparedness: A cytotoxic spill kit must be readily available in all areas where this compound is handled and stored.[6][7] All personnel should be trained in its use.

Data Presentation: Personal Protective Equipment and Waste Handling

Due to the absence of specific quantitative disposal data for this compound, the following table summarizes the essential protective measures and waste segregation protocols based on general guidelines for cytotoxic compounds.

ParameterSpecificationRationale
Primary Engineering Control Certified Chemical Fume Hood or Class II Biological Safety CabinetTo contain aerosols and particulates, preventing inhalation exposure.[3]
Gloves Double-gloving with chemotherapy-rated nitrile glovesProvides a robust barrier against dermal absorption; the outer glove is removed first to minimize contamination.[4]
Gown Disposable, solid-front, back-closing gownProtects skin and personal clothing from contamination.
Eye Protection Safety goggles with side shields or a full-face shieldPrevents accidental splashes to the eyes.[1]
Waste Segregation Designated, clearly labeled cytotoxic waste containersPrevents mixing with other waste streams and ensures proper final disposal.[8][9]
Final Disposal Method High-temperature incinerationThe recommended method for destroying cytotoxic compounds to prevent environmental release.[8]

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols provide a systematic approach to the disposal of this compound in various forms.

Disposal of Unused Solid this compound
  • Preparation: Work within a designated containment area (e.g., chemical fume hood). Assemble all necessary materials: cytotoxic waste container, scoops, and appropriate PPE.

  • Packaging: Carefully place the original vial or container of solid this compound into a larger, sealable plastic bag.

  • Labeling: Clearly label the outer bag as "Cytotoxic Waste" and include the chemical name "this compound".

  • Disposal: Place the sealed bag into the designated cytotoxic waste container for incineration.

Disposal of Solutions Containing this compound
  • Aqueous Solutions: Small volumes of aqueous solutions containing this compound should not be disposed of down the drain. They should be collected in a designated, sealed, and clearly labeled "Cytotoxic Liquid Waste" container. This container must be compatible with the solvent used.

  • Organic Solvent Solutions: Solutions of this compound in organic solvents must be collected in a separate, compatible "Hazardous Chemical Waste" container that is also labeled as "Cytotoxic". Do not mix incompatible solvents.

  • Final Disposal: All liquid waste containers, once full, should be securely sealed and transferred to the institution's hazardous waste management service for high-temperature incineration.

Disposal of Contaminated Labware and PPE
  • Sharps: Needles, syringes, and other contaminated sharps should be placed directly into a puncture-resistant, labeled "Cytotoxic Sharps" container.[9][10]

  • Non-Sharps Solid Waste: All disposable items that have come into contact with this compound, including pipette tips, culture plates, gloves, gowns, and bench paper, must be disposed of in a designated "Cytotoxic Solid Waste" container.[8]

  • Glassware: Reusable glassware should be decontaminated. A common procedure involves soaking the glassware in a 10% bleach solution for at least 24 hours, followed by thorough rinsing with water. The initial bleach solution and rinsate should be collected as cytotoxic liquid waste.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

  • Evacuate and Secure: Immediately alert others in the area and evacuate. Restrict access to the spill area.

  • Don PPE: Before re-entering the area, don the appropriate PPE from the cytotoxic spill kit, including a respirator if the spill involves a powder.

  • Containment: For liquid spills, use absorbent pads from the spill kit to cover and contain the spill, working from the outside in. For solid spills, gently cover with damp absorbent pads to avoid raising dust.

  • Cleanup: Carefully collect all contaminated materials and place them in the cytotoxic waste container.

  • Decontamination: Clean the spill area with a detergent solution, followed by a 10% bleach solution.[11] Allow the bleach to have a contact time of at least 15 minutes. All cleaning materials must be disposed of as cytotoxic waste.

  • Reporting: Report the spill to the laboratory supervisor and the institution's environmental health and safety department.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound and associated waste.

Laxiflorin_B4_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Final Disposal solid_waste Solid this compound cytotoxic_solid Cytotoxic Solid Waste Container solid_waste->cytotoxic_solid liquid_waste This compound Solutions cytotoxic_liquid Cytotoxic Liquid Waste Container liquid_waste->cytotoxic_liquid contaminated_materials Contaminated Labware & PPE contaminated_materials->cytotoxic_solid cytotoxic_sharps Cytotoxic Sharps Container contaminated_materials->cytotoxic_sharps If sharps incineration High-Temperature Incineration cytotoxic_solid->incineration cytotoxic_liquid->incineration cytotoxic_sharps->incineration spill Spill Event spill_kit Use Cytotoxic Spill Kit spill->spill_kit spill_kit->cytotoxic_solid Dispose of cleanup materials

Caption: Logical workflow for the segregation and disposal of this compound waste.

References

Personal protective equipment for handling Laxiflorin B-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Laxiflorin B-4. As a potent, investigational cytotoxic agent, stringent adherence to these procedures is paramount to ensure personnel safety and prevent environmental contamination. This document offers a procedural, step-by-step framework to address key operational questions, fostering a secure laboratory environment.

Personal Protective Equipment (PPE)

Given that Laxiflorin B and its analog this compound exhibit cytotoxic and proapoptotic effects, they must be handled with the same precautions as other potent anti-cancer agents.[1][2] The following table summarizes the required personal protective equipment (PPE) for handling this compound, based on established guidelines for cytotoxic drugs.[3][4][5]

PPE Component Specifications and Use Case
Gloves Double gloving with chemotherapy-rated nitrile gloves is required. Gloves should comply with ASTM D6978-05 standards.[3] Change gloves every 30-60 minutes or immediately upon contamination.
Gown A disposable, lint-free gown made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting elastic or knit cuffs.[3]
Eye and Face Protection ANSI-approved safety glasses with side shields are the minimum requirement. For procedures with a risk of splashing, a full-face shield or goggles in combination with a fluid-resistant mask should be worn.[3]
Respiratory Protection For handling the powdered form of this compound outside of a certified containment device, a NIOSH-approved N95 or higher-level respirator is mandatory to prevent inhalation of aerosolized particles.
Shoe Covers Disposable shoe covers should be worn to prevent the tracking of contaminants out of the designated handling area.[3]

Physicochemical and Toxicological Properties

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its known biological activity as a potent ERK1/2 inhibitor and its cytotoxic nature necessitate treating it as a hazardous compound.[2][6]

Property Value
Chemical Name This compound
Synonyms C-6 analog of Laxiflorin B
Molecular Formula C34H33N5O7 (based on similar compounds)
Molecular Weight Not specified
Appearance Solid (assumed)
Solubility Soluble in DMSO (for in vitro studies)
Melting Point Not available
Boiling Point Not available
Toxicity Specific LD50 not available. Handled as a potent cytotoxic and proapoptotic agent.[1]
Mechanism of Action Selective ERK1/2 inhibitor; induces mitochondria-mediated apoptosis.[2][7] Binds covalently to Cys-183 in the ATP-binding pocket of ERK1.[2]

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize exposure risk. The following workflow outlines the key procedural steps.

cluster_receipt Receiving and Storage cluster_prep Preparation cluster_admin Experimental Use cluster_decon Decontamination and Disposal receipt Receive Shipment unpack Unpack in Designated Area receipt->unpack storage Store in Secure, Labeled Location unpack->storage weigh Weigh Compound in Ventilated Enclosure storage->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve aliquot Prepare Aliquots dissolve->aliquot cell_culture Cell Culture Treatment aliquot->cell_culture animal_dosing In Vivo Administration aliquot->animal_dosing decontaminate Decontaminate Surfaces cell_culture->decontaminate animal_dosing->decontaminate dispose Dispose of Waste decontaminate->dispose

Figure 1: Experimental Workflow for Handling this compound.
Step-by-Step Handling Protocol:

  • Receiving and Unpacking:

    • Upon receipt, visually inspect the package for any signs of damage or leakage.

    • Don the appropriate PPE (double gloves, lab coat, and safety glasses) before handling the package.

    • Unpack the compound in a designated area, preferably within a chemical fume hood or a ventilated enclosure, to contain any potential airborne particles.

  • Storage:

    • Store this compound in a clearly labeled, sealed container.

    • Keep it in a secure, designated storage area away from incompatible materials. The storage temperature should be as recommended by the supplier, which is often at room temperature for the solid form.[6][8]

  • Preparation of Solutions:

    • All weighing and preparation of stock solutions must be conducted in a certified chemical fume hood, biological safety cabinet, or a ventilated balance enclosure to prevent inhalation of the powder.

    • Use a dedicated set of spatulas and weighing papers for the compound.

    • When dissolving, add the solvent slowly to the powder to avoid splashing.

  • Experimental Use:

    • When treating cell cultures or preparing doses for animal studies, wear all recommended PPE.

    • Use Luer-Lok syringes and needless systems to minimize the risk of spills and aerosol generation.[3]

    • All manipulations should be performed over a plastic-backed absorbent pad to contain any potential spills.

Disposal Plan

All waste generated from the handling of this compound is considered cytotoxic waste and must be disposed of according to institutional and local regulations.

  • Solid Waste: All contaminated solid waste, including gloves, gowns, shoe covers, weighing papers, and plasticware, must be segregated into a dedicated, clearly labeled cytotoxic waste container.

  • Liquid Waste: Unused solutions and contaminated liquid waste should be collected in a designated, sealed, and shatterproof container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety department.

  • Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a puncture-resistant cytotoxic sharps container.

Signaling Pathway

Laxiflorin B and its analog this compound are novel, selective inhibitors of Extracellular Regulated Protein Kinases 1/2 (ERK1/2).[2][8] By covalently binding to a cysteine residue in the ATP-binding pocket of ERK1/2, this compound blocks its kinase activity.[2] This inhibition disrupts the downstream signaling cascade, leading to the activation of the pro-apoptotic protein BAD and ultimately inducing mitochondria-mediated apoptosis in cancer cells.[7][9]

cluster_pathway ERK1/2 Signaling Pathway Inhibition MEK MEK ERK ERK1/2 MEK->ERK Phosphorylates RSK RSK ERK->RSK Activates BAD BAD (Inactive) RSK->BAD Inactivates BAD_active BAD (Active) BAD->BAD_active Dephosphorylation Apoptosis Apoptosis BAD_active->Apoptosis Laxiflorin This compound Laxiflorin->ERK Inhibits

Figure 2: Mechanism of Action of this compound on the ERK1/2 Pathway.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.